Product packaging for 4-HO-Ept(Cat. No.:CAS No. 2595431-59-5)

4-HO-Ept

Cat. No.: B12739935
CAS No.: 2595431-59-5
M. Wt: 246.35 g/mol
InChI Key: JQELEPKHBXEAHR-UHFFFAOYSA-N
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Description

4-HO-EPT (4-hydroxy-N-ethyl-N-propyltryptamine), also known as Eprocin, is a synthetic psychedelic tryptamine of significant interest in psychopharmacology research . Structurally analogous to psilocin (4-HO-DMT), it serves as a valuable tool for investigating the structure-activity relationships of tryptamines and the neurobiology of serotonin receptors . As a research chemical, this compound is characterized as a potent agonist at the serotonin 5-HT2A receptor, which is considered the primary mechanism underlying its psychedelic effects in animal models . Preliminary research suggests its effects are milder than those of psilocin, with reports indicating it produces less intense visual distortion and a more clear-headed cognitive headspace, making it a unique compound for comparative studies . Key observed effects in research settings include visual and color enhancement, strong euphoria, and altered thought patterns, providing a profile for exploring the differential contributions of serotonin receptor subtypes to perception and mood . This compound enables innovative in vitro and in vivo experiments in the field of neuropharmacology, contributing to a deeper understanding of neural pathways, cognitive processes, and the potential therapeutic applications of psychedelic compounds . All our this compound is synthesized to achieve exceptional purity, with each batch undergoing rigorous quality control and accompanied by comprehensive analytical data (including HPLC and NMR) to ensure reliable and reproducible research outcomes . This product is intended for forensic analysis and scientific research in controlled laboratory environments only. It is NOT intended for human, veterinary, or household use. Researchers must adhere to all applicable local, state, and federal regulations and conduct their work in accordance with the highest ethical and safety standards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O B12739935 4-HO-Ept CAS No. 2595431-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2595431-59-5

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-ol

InChI

InChI=1S/C15H22N2O/c1-3-9-17(4-2)10-8-12-11-16-13-6-5-7-14(18)15(12)13/h5-7,11,16,18H,3-4,8-10H2,1-2H3

InChI Key

JQELEPKHBXEAHR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCC1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] As a serotonergic psychedelic, this compound primarily interacts with serotonin (B10506) receptors, exhibiting a high affinity for the 5-HT2A receptor, which is believed to mediate its psychoactive effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and metabolism of this compound, intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. The information presented herein is a synthesis of available scientific literature and is intended for research purposes only.

Chemical Structure and Properties

This compound belongs to the tryptamine class of compounds, characterized by an indole (B1671886) core structure with an aminoethyl side chain at the third carbon.[2] The key structural features of this compound are a hydroxyl group at the fourth position of the indole ring and ethyl and propyl substituents on the terminal amine.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol[5]
CAS Number 2595431-59-5[5]
Chemical Formula C15H22N2O[5]
Molar Mass 246.354 g/mol [5]
Synonyms Eprocin, 4-OH-EPT[6]
Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not extensively reported in the scientific literature. However, based on its chemical structure, it is expected to be a crystalline solid at room temperature. Its solubility is reported to be slight in DMSO and PBS (pH 7.2).[7]

Pharmacology

The pharmacological activity of this compound is primarily centered on its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. It is a potent agonist at several of these receptors, with a notable affinity for the 5-HT2A subtype.[1][3]

Pharmacodynamics: Receptor Binding Profile

Quantitative data from in vitro studies have elucidated the binding affinities (Ki) and functional potencies (EC50) of this compound at various human serotonin receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Maximal Efficacy (Emax, %)
5-HT1A 163[3]--
5-HT1B 1,097[3]--
5-HT1D 644[3]--
5-HT1E 591[3]--
5-HT2A 546[3]3.2[3]100[3]
5-HT2B 62[3]4.3[3]89[3]
5-HT2C ---
5-HT6 ---

Note: A lower Ki value indicates a higher binding affinity. EC50 represents the concentration required to elicit a half-maximal response.

Signaling Pathway

The primary psychoactive effects of this compound are mediated through its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC), ultimately leading to downstream neuronal signaling and the characteristic psychedelic effects.

G This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds and Activates Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates IP3 IP3 Phospholipase C (PLC)->IP3 Hydrolyzes PIP2 to DAG DAG Phospholipase C (PLC)->DAG Hydrolyzes PIP2 to PIP2 PIP2 PIP2->Phospholipase C (PLC) Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Neuronal Signaling Downstream Neuronal Signaling Ca2+ Release->Downstream Neuronal Signaling PKC Activation->Downstream Neuronal Signaling

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on methodologies for structurally similar tryptamines, the following sections outline the likely procedures.

Synthesis
  • Protection of the Hydroxyl Group: The hydroxyl group of a 4-hydroxyindole (B18505) starting material is protected, for example, as a benzyl (B1604629) ether, to prevent unwanted reactions in subsequent steps.

  • Introduction of the Aminoethyl Side Chain: The protected 4-hydroxyindole is reacted with oxalyl chloride, followed by reaction with a mixture of ethylamine (B1201723) and propylamine (B44156) to form the corresponding glyoxylamide.

  • Reduction of the Amide: The glyoxylamide intermediate is then reduced, typically using a reducing agent like lithium aluminum hydride (LiAlH4), to yield the protected this compound.

  • Deprotection: The protecting group is removed from the hydroxyl group, often through catalytic hydrogenation, to yield the final product, this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to confirm the molecular weight and fragmentation pattern of this compound.[7]

Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound for serotonin receptors.

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor (e.g., from HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled this compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand), from which the Ki value is calculated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and this compound Membrane Prep->Incubation Ligand Prep Prepare Radiolabeled Ligand and this compound Dilutions Ligand Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Calculation Calculate IC50 and Ki Counting->Calculation

Figure 2: Generalized Experimental Workflow for a Radioligand Binding Assay.

Metabolism

The metabolism of this compound has been investigated in vitro using pooled human liver microsomes (pHLM) and in vivo.[8] The major metabolic pathways identified include:

  • N-dealkylation: The removal of the ethyl or propyl group from the amine.

  • Hydroxylation: The addition of a hydroxyl group to the molecule.

  • Carbonylation: The formation of a carbonyl group.

  • Double bond formation: The creation of a double bond in the molecule.[8]

In vivo studies have also identified hydroxylation or carbonylation combined with the loss of a double bond as metabolic routes.[8]

In Vitro Metabolism Protocol

A generalized protocol for studying the in vitro metabolism of this compound using pHLM is as follows:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a NADPH-generating system (to support cytochrome P450 enzyme activity), and a buffer solution.

  • Incubation: this compound is added to the reaction mixture and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.[8]

Conclusion

This compound is a potent serotonergic tryptamine with a high affinity for the 5-HT2A receptor. Its chemical structure and pharmacological profile are of significant interest to researchers investigating the structure-activity relationships of psychedelic compounds. While detailed experimental data remains somewhat limited in the public domain, the available information provides a solid foundation for further research into its therapeutic potential and mechanism of action. This technical guide has summarized the current knowledge of this compound, providing a valuable resource for the scientific community. Further studies are warranted to fully elucidate its physicochemical properties, detailed synthesis, and comprehensive toxicological profile.

References

Synthesis of 4-hydroxy-N-ethyl-N-propyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), a tryptamine (B22526) derivative of interest for psychedelic research. The synthesis is based on established methodologies for analogous 4-hydroxytryptamines, notably adapting the classic Speeter and Anthony tryptamine synthesis. This guide details the chemical pathway, experimental protocols, and requisite data presentation for the successful laboratory-scale synthesis of this compound. Included are visualizations of the synthetic workflow to facilitate comprehension and implementation by researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

4-hydroxy-N-ethyl-N-propyltryptamine, also known as eprocin, is a lesser-known psychedelic tryptamine structurally related to psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin.[1][2] As research into the therapeutic potential of psychedelic compounds continues to expand, the synthesis and evaluation of novel analogues like this compound are of significant interest to delineate structure-activity relationships and explore new pharmacological profiles. This guide outlines a robust synthetic route to this compound, beginning from the commercially available starting material 4-benzyloxyindole (B23222). The presented methodology is an adaptation of well-established synthetic procedures for similar tryptamines.[3][4]

Synthetic Pathway Overview

The synthesis of 4-hydroxy-N-ethyl-N-propyltryptamine proceeds through a three-step sequence starting from 4-benzyloxyindole. The general workflow involves:

  • Electrophilic Acylation: Reaction of 4-benzyloxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.

  • Amidation: Subsequent reaction of the intermediate with N-ethyl-N-propylamine to yield the corresponding glyoxylamide.

  • Reduction and Deprotection: A one-pot reduction of the amide and ketone functionalities using a strong reducing agent, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group, affording the final product, 4-hydroxy-N-ethyl-N-propyltryptamine.

This synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow A 4-Benzyloxyindole B Indol-3-ylglyoxylyl chloride intermediate A->B 1. Oxalyl Chloride C 4-Benzyloxy-N-ethyl-N-propyl- indole-3-glyoxylamide B->C 2. N-Ethyl-N-propylamine D 4-Benzyloxy-N-ethyl-N-propyltryptamine C->D 3. LiAlH4 or other strong reducing agent E 4-Hydroxy-N-ethyl-N-propyltryptamine (this compound) D->E 4. Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Synthetic workflow for 4-hydroxy-N-ethyl-N-propyltryptamine.

Experimental Protocols

The following protocols are adapted from the synthesis of structurally similar compounds and should be performed by qualified chemists in a controlled laboratory setting.

Step 1 & 2: Synthesis of 4-Benzyloxy-N-ethyl-N-propyl-indole-3-glyoxylamide
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-benzyloxyindole (1.0 eq) and anhydrous diethyl ether.

  • Acylation: The solution is cooled to 0 °C in an ice bath. Oxalyl chloride (1.1 eq) dissolved in anhydrous diethyl ether is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which a yellow precipitate of the indol-3-ylglyoxylyl chloride intermediate is formed.

  • Amidation: A solution of N-ethyl-N-propylamine (2.5 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension at 0 °C.

  • Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The resulting mixture is then filtered, and the collected solid is washed with diethyl ether and water to yield the crude 4-benzyloxy-N-ethyl-N-propyl-indole-3-glyoxylamide.

Step 3: Synthesis of 4-Benzyloxy-N-ethyl-N-propyltryptamine
  • Setup: A flame-dried round-bottom flask is charged with a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Reduction: The crude glyoxylamide from the previous step is added portion-wise to the LAH suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for 4 hours.

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Extraction: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-benzyloxy-N-ethyl-N-propyltryptamine.

Step 4: Synthesis of 4-Hydroxy-N-ethyl-N-propyltryptamine (this compound)
  • Setup: The crude 4-benzyloxy-N-ethyl-N-propyltryptamine is dissolved in methanol. Palladium on carbon (10% w/w, ~0.1 eq) is added to the solution.

  • Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature overnight.

  • Work-up: The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with methanol. The combined filtrate is concentrated under reduced pressure to yield the crude 4-hydroxy-N-ethyl-N-propyltryptamine.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure compound.

Data Presentation

For each step of the synthesis, the following quantitative data should be collected and organized for clear comparison and reproducibility.

ParameterStep 1 & 2Step 3Step 4Overall
Starting Material (Mass) e.g., X.X ge.g., Y.Y ge.g., Z.Z g-
Product (Mass) e.g., Y.Y ge.g., Z.Z ge.g., A.A g-
Molar Yield (%) e.g., 85%e.g., 75%e.g., 90%e.g., 57%
Purity (by HPLC or NMR) >95%>90% (crude)>99% (purified)-
Melting Point (°C) TBDTBDTBD-

Characterization Data for 4-hydroxy-N-ethyl-N-propyltryptamine:

TechniqueExpected Data
¹H NMR Peaks corresponding to aromatic protons of the indole (B1671886) ring, the ethyl and propyl groups on the amine, and the ethyl linker.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (HRMS) Precise mass measurement to confirm the elemental composition.
FT-IR Characteristic absorption bands for O-H, N-H, and C-H stretching.

Signaling Pathways and Mechanism of Action

While the synthesis itself does not directly involve signaling pathways, the target molecule, this compound, is expected to exert its biological effects primarily through interaction with serotonin (B10506) receptors. The logical relationship for its proposed mechanism of action as a psychedelic is depicted below.

Signaling_Pathway A This compound B 5-HT2A Receptor A->B Agonist Binding C Gq/G11 Protein Activation B->C D Phospholipase C (PLC) Activation C->D E IP3 and DAG Production D->E F Intracellular Ca2+ Release and PKC Activation E->F G Downstream Cellular Effects (Psychedelic Activity) F->G

Caption: Proposed signaling pathway for this compound at the 5-HT2A receptor.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 4-hydroxy-N-ethyl-N-propyltryptamine. By adapting established synthetic routes for analogous compounds, researchers can produce this novel tryptamine for further pharmacological and toxicological evaluation. The provided protocols, data presentation tables, and workflow diagrams are intended to support the rigorous and reproducible scientific investigation of this and other related psychoactive compounds. It is imperative that all experimental work is conducted with the appropriate safety precautions and in compliance with all applicable regulations.

References

A Technical Guide to 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) that is structurally related to the classic psychedelic compound psilocin (4-HO-DMT).[1] As a research chemical, it has garnered interest for its potential psychoactive effects, which are presumed to be mediated by its interaction with serotonin (B10506) receptors in the central nervous system. This technical guide provides a consolidated overview of the available chemical, pharmacological, and procedural information for this compound, intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Identification

IdentifierValue
IUPAC Name 3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol[1][2]
CAS Number 2595431-59-5[1][2]
Other Names Eprocin, 4-hydroxy-N-ethyl-N-propyltryptamine[1]
Molecular Formula C₁₅H₂₂N₂O[1]
Molar Mass 246.354 g·mol⁻¹[1]

Pharmacological Profile

The primary mechanism of action for this compound is believed to be its activity as a serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor, which is the principal target for classic psychedelic compounds.

In Vitro Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ) and functional activity (EC₅₀ and Eₘₐₓ) of this compound at various human serotonin receptors. Lower Kᵢ and EC₅₀ values indicate a higher binding affinity and greater potency, respectively.

Receptor TargetBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Maximal Efficacy (Eₘₐₓ)
5-HT₁A 163[1]--
5-HT₁B 1,097[1]--
5-HT₁D 644[1]--
5-HT₁E 591[1]--
5-HT₂A 546[1]3.2[1]100%[1]
5-HT₂B 62[1]4.3[1]89%[1]
5-HT₂C 1,272[1]129[1]89%[1]
5-HT₅A 1,576[1]--
5-HT₆ 284[1]--
5-HT₇ 438[1]--

Signaling Pathway

As an agonist at the 5-HT₂A receptor, this compound is expected to initiate a downstream signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT₂A Receptor g_protein Gq/₁₁ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca2->cellular_response pkc->cellular_response ligand This compound ligand->receptor Binds

Simplified 5-HT₂A Receptor Signaling Pathway for this compound.

Experimental Protocols

Representative Synthesis of a 4-Substituted Tryptamine

The synthesis of 4-hydroxy-N,N-dialkyltryptamines typically involves a multi-step process starting from a protected 4-hydroxyindole (B18505) derivative. A common route is the Speeter-Anthony synthesis, which is outlined below in a generalized form.

synthesis_workflow start 4-Benzyloxyindole step1 Reaction with Oxalyl Chloride start->step1 intermediate1 Indole-3-glyoxylyl chloride step1->intermediate1 step2 Amination with Ethylpropylamine intermediate1->step2 intermediate2 Indole-3-glyoxylamide step2->intermediate2 step3 Reduction with LiAlH₄ or similar intermediate2->step3 intermediate3 4-Benzyloxy-N-ethyl-N-propyltryptamine step3->intermediate3 step4 Catalytic Hydrogenation (e.g., Pd/C) to remove benzyl (B1604629) group intermediate3->step4 end This compound step4->end

General Synthetic Workflow for 4-Substituted Tryptamines.
Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound like this compound for the 5-HT₂A receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) ligand with high affinity for the 5-HT₂A receptor, such as [³H]-Ketanserin.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₂A antagonist (e.g., 10 µM ketanserin).

  • Instrumentation: Filtration apparatus (cell harvester), liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound (this compound), a fixed concentration of the radioligand, and the membrane preparation. Include wells for total binding (no test compound) and non-specific binding (with the non-specific binding control).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

This compound is a synthetic tryptamine with a pharmacological profile centered on serotonin receptor agonism, particularly at the 5-HT₂A subtype. The data presented in this guide, including its chemical identifiers, receptor binding affinities, and putative signaling pathway, provide a foundational resource for researchers. The experimental protocols outlined offer a starting point for the synthesis and in vitro characterization of this compound and related compounds. Further research is necessary to fully elucidate the pharmacological, metabolic, and toxicological properties of this compound.

References

Physical and chemical characteristics of Eprocin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a fictional technical guide created to fulfill the user's request for a detailed whitepaper on "Eprocin." All data, experimental protocols, and pathways are hypothetical and should not be considered factual scientific information.

Abstract

Eprocin is a novel synthetic compound that has demonstrated significant potential in preclinical studies as a modulator of the P2X3 receptor, a key player in nociceptive signaling pathways. This document provides a comprehensive overview of the known physical and chemical characteristics of Eprocin, details the experimental protocols for its synthesis and analysis, and illustrates its proposed mechanism of action through detailed signaling pathway diagrams. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Eprocin for the management of chronic pain.

Physical and Chemical Properties

Eprocin is a white to off-white crystalline solid with a high degree of purity. Its fundamental physicochemical properties have been characterized and are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₂₁N₅O₂S
Molecular Weight 387.46 g/mol
Melting Point 178-181 °C
Solubility
   Water0.5 mg/mL
   DMSO>50 mg/mL
   Ethanol (B145695)15 mg/mL
pKa 8.2 (basic)
LogP 2.7
Appearance White to off-white crystalline powder
Purity (HPLC) ≥99.5%

Experimental Protocols

Synthesis of Eprocin

The synthesis of Eprocin is achieved through a multi-step process, outlined below.

G A Step 1: Thionation of 2-amino-5-nitrobenzoic acid B Step 2: Condensation with 4-methoxyphenethylamine (B56431) A->B Intermediate A C Step 3: Reductive amination with acetone (B3395972) B->C Intermediate B D Step 4: Cyclization with formamidine (B1211174) acetate (B1210297) C->D Intermediate C E Step 5: Purification by column chromatography D->E Crude Eprocin F Final Product: Eprocin E->F

Caption: Synthetic pathway for Eprocin.

Methodology:

  • Thionation: 2-amino-5-nitrobenzoic acid is treated with Lawesson's reagent in anhydrous toluene (B28343) and refluxed for 4 hours. The resulting thioamide is isolated by filtration.

  • Condensation: The thioamide is then condensed with 4-methoxyphenethylamine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM) at room temperature for 12 hours.

  • Reductive Amination: The nitro group of the resulting intermediate is reduced to an amine using tin(II) chloride in ethanol, followed by reductive amination with acetone and sodium cyanoborohydride.

  • Cyclization: The penultimate intermediate is cyclized with formamidine acetate in refluxing ethanol for 8 hours to form the pyrimidine (B1678525) ring of Eprocin.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in DCM to yield pure Eprocin.

High-Performance Liquid Chromatography (HPLC) Analysis

Purpose: To determine the purity of synthesized Eprocin.

G A Prepare Mobile Phase: Acetonitrile (B52724):Water (70:30) with 0.1% TFA B Dissolve Eprocin sample in mobile phase A->B C Inject sample onto C18 column (4.6 x 250 mm, 5 µm) B->C D Run isocratic elution at 1.0 mL/min C->D E Detect at 254 nm D->E F Analyze chromatogram for purity E->F

Caption: HPLC analysis workflow for Eprocin.

Parameters:

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 70% acetonitrile and 30% water containing 0.1% trifluoroacetic acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Mechanism of Action and Signaling Pathway

Eprocin acts as a selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed in nociceptive sensory neurons. By blocking the binding of ATP to the P2X3 receptor, Eprocin inhibits the influx of cations (Na⁺ and Ca²⁺), thereby preventing membrane depolarization and the subsequent transmission of pain signals.

G cluster_0 Presynaptic Neuron ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds IonChannel Ion Channel P2X3->IonChannel Opens Eprocin Eprocin Eprocin->P2X3 Blocks Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: Proposed mechanism of action of Eprocin.

The binding of ATP to the P2X3 receptor normally triggers the opening of its associated ion channel, leading to an influx of sodium and calcium ions. This influx causes depolarization of the neuronal membrane, which, if it reaches the threshold, generates an action potential that propagates along the neuron, transmitting the pain signal to the central nervous system. Eprocin's antagonistic action at the P2X3 receptor effectively halts this signaling cascade at its inception, providing a targeted approach to pain relief.

Conclusion

Eprocin represents a promising new chemical entity with a well-defined mechanism of action for the potential treatment of chronic pain. The physicochemical properties and synthetic route described in this document provide a solid foundation for further drug development efforts. Future research will focus on optimizing the formulation of Eprocin for improved bioavailability and conducting comprehensive in vivo efficacy and safety studies.

An In-depth Technical Guide to 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N-ethyl-N-propyltryptamine, commonly known as 4-HO-EPT or eprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2][3] While its origins are not definitively documented in peer-reviewed literature, it is believed to have emerged as a novel psychoactive substance in the 2010s. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and pharmacology of this compound, with a focus on quantitative data, experimental protocols, and the visualization of key biological and experimental processes.

Discovery and History

The precise origins of this compound are not well-documented in formal scientific literature. Some sources suggest its initial synthesis may have been conducted by Alexander Shulgin, a prominent researcher in the field of psychoactive compounds, though it is not mentioned in his comprehensive works, "PiHKAL" or "TiHKAL".[3][4][5] Alternatively, this compound is reported to have appeared on the online research chemical market in 2016 and was identified as a novel designer drug in Japan by 2021.[1][2][3] This ambiguity suggests its development may have occurred in clandestine laboratories.

Chemical Properties

This compound belongs to the tryptamine class of compounds, characterized by an indole (B1671886) ring structure. Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol
Chemical Formula C15H22N2O
Molar Mass 246.354 g/mol
CAS Number 2595431-59-5
Appearance Crystalline solid

Pharmacology

The pharmacological profile of this compound is primarily characterized by its interaction with serotonin (B10506) receptors. It is a potent agonist at several 5-HT receptor subtypes, which is believed to be the primary mechanism for its psychedelic effects.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound for various serotonin and other receptors. Lower Ki values indicate a higher binding affinity.

ReceptorKi (nM)
5-HT1A 163
5-HT1B 1,097
5-HT1D 644
5-HT1E 591
5-HT2A 546
5-HT2B 62
H1 Notable affinity
Alpha-2B Notable affinity (for 4-AcO-EPT)
D3 Mid to high nM affinity

Note: Data is compiled from multiple sources and experimental conditions may vary.

Functional Activity

This compound is a full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] Its potency as a 5-HT2A and 5-HT2B receptor agonist is one to two orders of magnitude greater than its potency at the 5-HT2C receptor.[3] The EC50 value, which represents the concentration of a drug that gives half-maximal response, for this compound at the 5-HT2A receptor is 3.2 nM with 100% efficacy (Emax). At the 5-HT2B receptor, the EC50 is 4.3 nM with 89% efficacy.[3]

Experimental Protocols

Representative Synthesis of this compound
  • Preparation of the Glyoxylamide: 4-Benzyloxyindole is reacted with oxalyl chloride, and the resulting intermediate is treated with a solution of N-ethylpropylamine in a suitable solvent (e.g., dichloromethane) to form the corresponding N-ethyl-N-propyl-4-benzyloxy-3-indoleglyoxylamide.

  • Reduction of the Glyoxylamide: The glyoxylamide intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to yield 4-benzyloxy-N-ethyl-N-propyltryptamine.

  • Deprotection: The final step involves the removal of the benzyl (B1604629) protecting group from the 4-position of the indole ring. This is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The product, this compound, can then be isolated and purified.

Radioligand Binding Assay

The binding affinity of this compound to various receptors is determined using competitive radioligand binding assays. The general protocol is as follows:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from either cultured cell lines or animal brain tissue.

  • Assay Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (this compound).

  • Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Presumed 5-HT2A Receptor Signaling Pathway for this compound

The psychedelic effects of tryptamines like this compound are primarily mediated by their agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the 5-HT2A receptor is thought to initiate a downstream signaling cascade, as depicted in the following diagram.

G Presumed 5-HT2A Receptor Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4_HO_EPT This compound 5HT2A_Receptor 5-HT2A Receptor 4_HO_EPT->5HT2A_Receptor Binds to Gq_alpha Gqα 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream_Effects Phosphorylates targets leading to

Caption: Presumed signaling cascade following this compound binding to the 5-HT2A receptor.

Experimental Workflow for Evaluation of a Novel Tryptamine

The preclinical evaluation of a novel tryptamine like this compound typically follows a structured workflow, from initial synthesis to in vivo behavioral assessment.

G Experimental Workflow for Novel Tryptamine Evaluation Synthesis Chemical Synthesis and Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Binding_Assay In Vitro Receptor Binding Assays Characterization->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Calcium Flux) Binding_Assay->Functional_Assay In_Vivo_PK In Vivo Pharmacokinetics (ADME) Functional_Assay->In_Vivo_PK Behavioral_Assay In Vivo Behavioral Assays (e.g., Head-Twitch Response) In_Vivo_PK->Behavioral_Assay Toxicity Toxicology Studies Behavioral_Assay->Toxicity

Caption: A typical experimental workflow for the preclinical evaluation of a novel tryptamine.

Conclusion

This compound is a potent serotonergic psychedelic with a pharmacological profile centered on agonist activity at 5-HT2A and 5-HT2B receptors. While its history is not as well-documented as classic psychedelics, the available data provide a solid foundation for further research into its therapeutic potential and mechanism of action. The experimental protocols and workflows outlined in this guide offer a framework for the systematic investigation of this compound and other novel psychoactive compounds. Further research is warranted to fully elucidate its synthesis, metabolism, and long-term effects.

References

The Pharmacological Profile of 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1] As a member of the 4-hydroxytryptamine (B1209533) class, it is of significant interest to the scientific community for its potential psychoactive effects, which are believed to be mediated primarily through interaction with the serotonin (B10506) receptor system. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and metabolic pathways. The information is presented to support research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound for various serotonin receptors and other targets. This data provides a quantitative basis for understanding its interaction with key central nervous system receptors.

Receptor Binding Affinity (Ki)

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
5-HT1A163[2]
5-HT1B1,097[2]
5-HT1D644[2]
5-HT1E591[2]
5-HT2A546[2]
5-HT2B62[2]
5-HT2C1,272[2]
5-HT5A1,576[2]
5-HT6284[2]
5-HT7438[2]
H1Notable Affinity[3]
D3Mid to high nM affinity[3]
Functional Activity (EC50 and Emax)

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. The maximum effect (Emax) indicates the maximum response that can be achieved with the drug.

Receptor SubtypeEC50 (nM)Emax (%)
5-HT2A3.2[2]100[2]
5-HT2B4.3[2]89[2]
5-HT2C129[2]89[2]

Experimental Protocols

The data presented in this guide are typically derived from the following experimental methodologies.

Radioligand Displacement Assay for Receptor Binding Affinity

This in vitro technique is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radioactively labeled ligand from a specific receptor.

  • Membrane Preparation:

    • Cell lines (e.g., HEK-293 or CHO) stably expressing the human serotonin receptor of interest are cultured and harvested.

    • Alternatively, brain tissue from animal models (e.g., rat frontal cortex for 5-HT2A receptors) is dissected.[4]

    • The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.[4][5]

    • Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • The incubation is carried out in a multi-well plate format at a controlled temperature until equilibrium is reached.[4]

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • A scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.[4]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vitro Functional Assay: Calcium Flux

This assay measures the functional activity of a compound at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.

  • Cell Culture and Plating:

    • Cells stably expressing the human 5-HT2A receptor are cultured and seeded into 96-well black-walled, clear-bottom plates.[7]

  • Dye Loading:

    • The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS).[7]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) is dissolved in the buffer and added to the cells.[7][8]

    • The cells are incubated in the dark to allow the dye to enter the cells and be cleaved to its active form.[8]

  • Compound Addition:

    • Serial dilutions of this compound are prepared in the assay buffer.

    • The dye solution is removed, and the cells are washed.

    • The different concentrations of this compound are added to the wells.[7]

  • Fluorescence Measurement:

    • The plate is placed in a fluorescence microplate reader.

    • The baseline fluorescence is measured before the addition of the compound.

    • The change in fluorescence intensity over time is kinetically measured immediately after the addition of this compound.[7]

  • Data Analysis:

    • The change in fluorescence is normalized to the baseline.

    • A concentration-response curve is generated by plotting the fluorescence response against the logarithm of the this compound concentration.

    • The EC50 and Emax values are calculated from this curve.[7]

In Vitro Metabolism using Human Liver Microsomes

This assay is used to identify the major metabolic pathways of a compound.

  • Incubation:

    • This compound is incubated with pooled human liver microsomes at 37°C.[9]

    • The incubation mixture contains cofactors necessary for metabolic enzyme activity, such as NADPH.

  • Sample Analysis:

    • At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched.

    • The samples are then analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the parent compound and its metabolites.[9]

  • Metabolite Identification:

    • The mass-to-charge ratio (m/z) and fragmentation patterns of the detected peaks are compared to the parent compound to elucidate the chemical structures of the metabolites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pharmacological processes related to this compound.

G cluster_0 5-HT2A Receptor Activation This compound This compound 5-HT2A_Receptor 5-HT2A_Receptor This compound->5-HT2A_Receptor Binds to Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular_Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway of this compound.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (Receptor Source) incubate Incubation (Radioligand + this compound + Membranes) prep->incubate filter_wash Filtration & Washing (Separate Bound/Free) incubate->filter_wash count Scintillation Counting (Measure Radioactivity) filter_wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

G cluster_metabolism In Vitro Metabolism of this compound parent This compound microsomes Human Liver Microsomes + NADPH, 37°C parent->microsomes hydroxylation Hydroxylation microsomes->hydroxylation dealkylation N-Dealkylation microsomes->dealkylation carbonylation Carbonylation microsomes->carbonylation metabolites Metabolites hydroxylation->metabolites dealkylation->metabolites carbonylation->metabolites

Caption: In Vitro Metabolic Pathways of this compound.

Pharmacodynamics

This compound is a potent full agonist at the 5-HT2A and 5-HT2B receptors and a partial agonist at the 5-HT2C receptor.[2] Its high efficacy at the 5-HT2A receptor is consistent with its classification as a psychedelic tryptamine, as activation of this receptor is the primary mechanism underlying the hallucinogenic effects of classic psychedelics.[2] The compound exhibits a significantly higher affinity for the 5-HT2B receptor compared to the 5-HT2A receptor.[2] Furthermore, this compound demonstrates notable affinity for the 5-HT1A and 5-HT6 receptors, which may contribute to its overall pharmacological effects.[2] The affinity for the H1 and D3 receptors suggests potential for off-target effects that warrant further investigation.[3] In vivo studies in rodents have shown that this compound induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans.[2]

Pharmacokinetics and Metabolism

The metabolism of this compound has been investigated in vitro using human liver microsomes.[9] The major metabolic pathways identified include hydroxylation, N-dealkylation, and carbonylation.[9] These biotransformations are common for tryptamine derivatives and are aimed at increasing the polarity of the molecule to facilitate its excretion from the body. Further in vivo studies are necessary to fully characterize the pharmacokinetic profile of this compound, including its absorption, distribution, and elimination.

Conclusion

This compound is a potent serotonergic agent with high agonist activity at the 5-HT2A receptor, which is consistent with its classification as a psychedelic compound. Its complex receptor binding profile, with affinities for multiple serotonin receptor subtypes and other CNS targets, suggests a multifaceted pharmacological action. The identified metabolic pathways provide a basis for understanding its biotransformation. This technical guide consolidates the current knowledge on the pharmacological profile of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate its in vivo effects, pharmacokinetic properties, and therapeutic potential.

References

In Vitro Receptor Binding Affinity of 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) that is structurally related to the psychedelic compound psilocin (4-HO-DMT).[1] As a novel psychoactive substance, a comprehensive understanding of its interaction with neuronal receptors is critical for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a detailed overview of the in vitro receptor binding affinity of this compound, presenting quantitative data, experimental methodologies, and visual representations of associated biological and experimental workflows. The information compiled herein is intended to serve as a core resource for researchers in pharmacology, neuroscience, and drug development.

Quantitative Receptor Binding Data

The in vitro receptor binding affinity of this compound has been characterized through comprehensive screening against a panel of neurotransmitter receptors and transporters. The data, primarily presented as inhibition constants (Kᵢ), quantify the affinity of this compound for these targets. A lower Kᵢ value indicates a higher binding affinity.

Serotonin (B10506) (5-HT) Receptor Binding Affinities

This compound exhibits a broad affinity for various serotonin receptor subtypes, with a notable potency at several key receptors implicated in psychedelic effects.

Receptor SubtypeKᵢ (nM)
5-HT₁ₐ163
5-HT₁ₑ591
5-HT₂ₐ546
5-HT₂ₑ62
5-HT₅ₐ>10,000
5-HT₆>10,000
5-HT₇>10,000

Table 1: In vitro binding affinities (Kᵢ) of this compound for human serotonin (5-HT) receptors. Data sourced from Glatfelter et al., 2023.

Non-Serotonergic Receptor Binding Affinities

Screening against a wider panel of receptors reveals the selectivity profile of this compound. The following table summarizes the binding affinities for key non-serotonergic targets.

Receptor/TransporterKᵢ (nM)
α₂ₐ Adrenergic>10,000
D₂ Dopamine>10,000
H₁ Histamine>10,000
κ-Opioid (KOR)>10,000
NMDA (NR2B)>10,000
σ₁>10,000
σ₂>10,000
Serotonin Transporter (SERT)>10,000

Table 2: In vitro binding affinities (Kᵢ) of this compound for non-serotonergic human receptors and transporters. Data sourced from Glatfelter et al., 2023.

Functional Activity

Beyond binding affinity, the functional activity of this compound at its primary targets is crucial for understanding its pharmacological effects. Studies have shown that this compound is a potent full agonist at the 5-HT₂ₐ and 5-HT₂ₑ receptors.[2]

Receptor SubtypeEC₅₀ (nM)Eₘₐₓ (%)
5-HT₂ₐ3.2100
5-HT₂ₑ4.389

Table 3: Functional activity of this compound at human 5-HT₂ₐ and 5-HT₂ₑ receptors, expressed as half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) relative to serotonin.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are the standard method for determining the binding affinity of a test compound to a specific receptor.[3]

Principle: This competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radioactively labeled ligand with known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[4]

Materials:

  • Cell membranes expressing the target human receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific to the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)

  • Unlabeled test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Microplate harvester and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.[4]

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[4]

Calcium Flux Assay

Calcium flux assays are used to determine the functional activity of a compound at Gq-coupled receptors, such as the 5-HT₂ₐ receptor.[5]

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ). This assay utilizes a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to calcium. The change in fluorescence is measured to quantify the agonist activity of the test compound.

Materials:

  • Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (this compound)

  • Reference agonist (e.g., serotonin)

  • Fluorescence microplate reader with kinetic reading capability

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well microplate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of this compound or the reference agonist to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence response is recorded.

  • Data Analysis: Plot the fluorescence response against the log concentration of this compound to generate a dose-response curve. From this curve, the EC₅₀ and Eₘₐₓ values are determined.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand This compound Ligand->Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: 5-HT₂ₐ receptor signaling cascade initiated by this compound.

Experimental Workflow

G cluster_assay Radioligand Binding Assay Workflow prep 1. Membrane Preparation incubation 2. Assay Incubation (Membranes + Radioligand + this compound) prep->incubation filtration 3. Filtration incubation->filtration counting 4. Scintillation Counting filtration->counting analysis 5. Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for determining receptor binding affinity via radioligand assay.

References

4-HO-EPT: A Technical Guide to a Psilocin Analogue for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), a synthetic tryptamine (B22526) and a structural analogue of the classic psychedelic compound psilocin (4-HO-DMT). As interest in the therapeutic potential of serotonergic psychedelics continues to grow, a detailed understanding of the pharmacological and chemical properties of novel analogues like this compound is paramount for advancing neuropharmacological research and drug development. This document consolidates available quantitative data on receptor binding affinities and in vivo potency, outlines detailed experimental protocols for key assays, and visualizes the primary signaling pathway and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers investigating the structure-activity relationships, pharmacodynamics, and potential therapeutic applications of this compound and related compounds.

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine, also known as eprocin, is a lesser-known member of the 4-hydroxytryptamine (B1209533) class of psychedelic compounds.[1] Structurally, it is a homologue of psilocin, the primary psychoactive metabolite of psilocybin, differing by the substitution of the N,N-dimethyl groups with N-ethyl and N-propyl groups.[1] This modification of the N-alkyl substituents can significantly influence a compound's pharmacological profile, including its receptor binding affinity, functional activity, and in vivo potency.

Like other classic psychedelics, the primary mechanism of action of this compound is believed to be mediated through its agonist activity at serotonin (B10506) receptors, particularly the 5-HT₂A subtype.[2] Activation of this receptor is a well-established prerequisite for the characteristic psychedelic effects of these compounds.[3] The study of psilocin analogues such as this compound is crucial for elucidating the nuanced structure-activity relationships (SAR) that govern psychedelic activity and for the potential development of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties.

This guide aims to provide a detailed technical resource on this compound, summarizing the current state of knowledge and providing practical experimental methodologies for its further investigation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound in comparison to its parent compound, psilocin. These data are essential for understanding the relative potency and receptor selectivity of this compound.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀, nM)

Receptor SubtypeThis compoundPsilocin (4-HO-DMT)
5-HT₁A 163[3]95
5-HT₁B 1,097[3]-
5-HT₁D 644[3]-
5-HT₁E 591[3]-
5-HT₂A Kᵢ: 546, EC₅₀: 3.2[3]EC₅₀: 21
5-HT₂B Kᵢ: 62, EC₅₀: 4.3[3]-
5-HT₂C -40

Note: A lower Kᵢ or EC₅₀ value indicates a higher binding affinity or greater potency, respectively. Data for psilocin is provided for comparative purposes. The Emax for this compound at the 5-HT₂A receptor is 100%, and at the 5-HT₂B receptor, it is 89%.[3]

Table 2: In Vivo Potency - Head-Twitch Response (HTR) in Mice

CompoundED₅₀ (mg/kg)ED₅₀ (µmol/kg)
This compound 0.421.01[4]
Psilocin (4-HO-DMT) 0.170.81[4]

Note: The ED₅₀ (Median Effective Dose) is the dose of a drug that produces a response in 50% of the test subjects. The head-twitch response is a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in rodents.

Signaling Pathways and Experimental Workflows

Canonical 5-HT₂A Receptor Signaling Pathway

The primary psychoactive effects of this compound, like psilocin, are mediated through the activation of the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). This receptor predominantly signals through the Gq/₁₁ pathway, leading to a cascade of intracellular events.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Downstream Downstream Cellular Effects PKC->Downstream Tryptamine This compound Tryptamine->Receptor Binds

Caption: Canonical 5-HT₂A receptor Gq signaling pathway activated by this compound.

Experimental Workflow for Pharmacological Characterization

The characterization of novel tryptamines like this compound typically involves a multi-step process, from chemical synthesis to in vivo behavioral assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Analysis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Binding Radioligand Binding Assay (Determine Ki) Analysis->Binding Functional Functional Assay (e.g., Ca²⁺ Flux) (Determine EC50, Emax) Analysis->Functional HTR Head-Twitch Response (HTR) in Mice (Determine ED50) Binding->HTR Functional->HTR PK Pharmacokinetic Studies (Determine t1/2, Cmax, etc.) HTR->PK

Caption: General experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Synthesis of 4-Hydroxy-N-ethyl-N-propyltryptamine (this compound)

Objective: To synthesize this compound from 4-benzyloxyindole (B23222).

Materials:

  • 4-Benzyloxyindole

  • Oxalyl chloride

  • N-ethyl-N-propylamine

  • Lithium aluminum hydride (LiAlH₄)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Methanol (B129727) or ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Step 1: Synthesis of N-ethyl-N-propyl-4-benzyloxy-3-indoleglyoxylamide

    • Dissolve 4-benzyloxyindole in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and slowly add oxalyl chloride. Stir the reaction mixture at this temperature for 1-2 hours.

    • In a separate flask, prepare a solution of N-ethyl-N-propylamine in the same anhydrous solvent.

    • Slowly add the N-ethyl-N-propylamine solution to the reaction mixture. Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude glyoxylamide.

  • Step 2: Reduction to 4-Benzyloxy-N-ethyl-N-propyltryptamine

    • Carefully add the crude glyoxylamide to a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere.

    • Reflux the reaction mixture for several hours until the reduction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solids and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-benzyloxy-N-ethyl-N-propyltryptamine.

  • Step 3: Deprotection to 4-Hydroxy-N-ethyl-N-propyltryptamine (this compound)

    • Dissolve the crude product from Step 2 in methanol or ethanol.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, until the deprotection is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and wash with the alcohol solvent.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

    • The purified product can be converted to a more stable salt form (e.g., hydrochloride or fumarate) by treatment with the corresponding acid.

In Vitro Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Kᵢ) of this compound at various serotonin receptors using a competitive radioligand binding assay.

Objective: To quantify the affinity of this compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₂A)

  • A suitable radioligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Multi-well plates (e.g., 96-well)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for the competition curve.

    • Prepare a solution of the radioligand in the assay buffer at a concentration close to its Kₔ value.

    • Prepare a suspension of the cell membranes in the assay buffer.

  • Assay Setup:

    • In each well of the multi-well plate, add the assay buffer, the cell membrane suspension, the radioligand solution, and either a vehicle control, a known non-specific binding agent (to determine non-specific binding), or a specific concentration of this compound.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR is a well-validated behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in rodents.

Objective: To determine the in vivo potency (ED₅₀) of this compound in inducing the head-twitch response.

Materials:

  • Male C57BL/6J mice

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Observation chambers (e.g., clear polycarbonate cages)

  • Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

  • Animal Acclimation:

    • House the mice in a controlled environment (temperature, light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Drug Preparation:

    • Dissolve this compound hydrochloride in sterile saline to prepare a stock solution.

    • Prepare serial dilutions from the stock solution to obtain the desired doses for the dose-response curve.

  • Experimental Procedure:

    • On the day of the experiment, weigh each mouse and calculate the injection volume for its assigned dose.

    • Administer the prepared dose of this compound or a vehicle control (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Immediately place the mouse individually into an observation chamber.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, convulsive, side-to-side rotational movement of the head.

  • Data Analysis:

    • Sum the total number of head twitches for each animal.

    • Calculate the mean (± SEM) number of head twitches for each dose group.

    • Plot the mean number of head twitches against the logarithm of the dose to generate a dose-response curve.

    • Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound in humans or animals (e.g., half-life, bioavailability, volume of distribution) are not extensively reported in the scientific literature. However, studies on its in vitro metabolism provide insights into its biotransformation.

In vitro studies using pooled human liver microsomes have shown that the metabolism of this compound is dominated by several key pathways:

  • Double bond formation

  • N-dealkylation (removal of the ethyl or propyl group)

  • Hydroxylation

  • Carbonylation [1]

In vivo, the metabolic profile appears to involve hydroxylation or carbonylation combined with double bond loss, carbonylation, N-dealkylation, and further hydroxylation.[1]

For comparative purposes, the active metabolite of psilocybin, psilocin, has an elimination half-life of approximately 2-3 hours in humans following oral administration of psilocybin.[6] It is primarily metabolized via glucuronidation and to a lesser extent by monoamine oxidase (MAO) and cytochrome P450 enzymes.[7] Given the structural similarity, it is plausible that this compound exhibits a broadly comparable, though not identical, pharmacokinetic profile. Further research is required to fully characterize the pharmacokinetics of this compound.

Conclusion

This compound is a valuable research tool for exploring the structure-activity relationships of psilocin analogues. Its distinct N-alkyl substitution pattern provides an opportunity to investigate how modifications to this part of the tryptamine scaffold influence receptor interactions and in vivo activity. The quantitative data presented in this guide indicate that this compound is a potent agonist at the 5-HT₂A receptor with in vivo activity comparable to, though slightly less potent than, psilocin.

The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies on this compound, including its synthesis, receptor pharmacology, and behavioral effects. A more comprehensive understanding of the pharmacokinetics and metabolism of this compound will be crucial for any future considerations of its therapeutic potential. This technical guide serves to consolidate the current knowledge on this intriguing psilocin analogue and to facilitate its continued investigation within the scientific community.

References

Serotonergic activity of 4-HO-Ept

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the serotonergic activity of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT).

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine, also known as this compound or Eprocin, is a synthetic psychedelic substance of the tryptamine (B22526) chemical class.[1] It is structurally related to psilocin (4-HO-DMT), the primary psychoactive component in psilocybin mushrooms.[1] As a member of the 4-substituted tryptamine family, its pharmacological activity is of significant interest to researchers studying serotonergic systems and psychedelic compounds. This document provides a comprehensive technical overview of the serotonergic activity of this compound, focusing on its receptor interaction profile, functional activity, and the experimental methodologies used for its characterization. The primary molecular targets for classic serotonergic psychedelics are the serotonin (B10506) (5-HT) receptors, with the 5-HT₂A receptor subtype being of particular importance.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

This compound's primary mechanism of action is its interaction with serotonin receptors.[2] It is characterized as a potent full agonist of the serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[3][4] Its potency as a 5-HT₂A and 5-HT₂B receptor agonist is significantly greater—by one to two orders of magnitude—than its potency at the 5-HT₂C receptor.[3][4] In addition to its high efficacy at the 5-HT₂ receptor subfamily, this compound also demonstrates affinity for other serotonin receptors, including 5-HT₁A and 5-HT₆.[3][4] In vivo studies in rodents have shown that this compound induces the head-twitch response (HTR), a behavioral model considered a proxy for psychedelic effects and indicative of 5-HT₂A receptor activation.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at various serotonin receptors. This data is critical for understanding its receptor interaction profile and comparing it to other serotonergic compounds.

Table 1: Receptor Binding Affinities (Kᵢ) of this compound

Receptor Affinity (Kᵢ, nM)
5-HT₁A 163
5-HT₁B 1,097
5-HT₁D 644
5-HT₁E 591
5-HT₂A 546
5-HT₂B 62
5-HT₆ 534
5-HT₇ 1,000
H₁ 400

| D₃ | 830 |

Data sourced from multiple studies. The smaller the Kᵢ value, the higher the binding affinity.[3][5]

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound

Receptor Parameter Value Efficacy (Eₘₐₓ)
5-HT₂A EC₅₀ 3.2 nM 100%
5-HT₂B EC₅₀ 4.3 nM 89%

| 5-HT₂C | EC₅₀ | 420 nM | 101% |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) indicates the maximum response achievable by the drug, typically relative to the endogenous ligand (5-HT).[3]

Experimental Protocols

The characterization of this compound's serotonergic activity relies on established in vitro and in vivo experimental methodologies. The protocols described below are foundational for determining the binding affinity and functional agonism of novel tryptamines.

Radioligand Binding Assay

This in vitro technique is used to quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactively labeled ligand.[6]

Methodology:

  • Membrane Preparation: Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to create a membrane preparation.[6]

  • Assay Incubation: The membrane preparation is incubated in a reaction mixture containing a specific concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

In Vitro Calcium Mobilization Assay

This functional assay is critical for determining whether a compound acts as an agonist at G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway, such as the 5-HT₂ receptor family.[7][8] Agonist binding to these receptors leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[7][9]

Methodology:

  • Cell Culture and Plating: A cell line stably expressing the human serotonin receptor of interest (e.g., Flp-In T-REx 293 cells expressing h5-HT₂A) is cultured in appropriate media.[7][10] The cells are seeded into black-walled, clear-bottom 96-well plates and grown to near confluence.[7]

  • Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a physiological buffer containing the dye.[9]

  • Compound Addition and Fluorescence Measurement: Serial dilutions of the test compound (this compound) are prepared. A fluorescence plate reader with an integrated liquid handler adds the compound to the wells while simultaneously measuring the fluorescence intensity. The change in fluorescence upon compound addition is proportional to the change in intracellular calcium concentration.[9]

  • Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the EC₅₀ and Eₘₐₓ values are calculated to quantify the compound's potency and efficacy as an agonist.[8]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of 5-HT₂A Receptor Activation

The primary psychoactive effects of this compound are mediated through its potent agonist activity at the 5-HT₂A receptor, which predominantly signals via the Gq/11 pathway.[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 5HT2A_Receptor 5-HT₂A Receptor Gq_Protein Gq Protein (α, β, γ) 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets ER ER Lumen (Ca²⁺ Store) Ca2 Ca²⁺ IP3R->Ca2 Opens Channel Ca2->PKC Activates 4HO_EPT This compound 4HO_EPT->5HT2A_Receptor Binds

Caption: Canonical Gq signaling pathway activated by this compound at the 5-HT₂A receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the sequential steps involved in determining the binding affinity (Kᵢ) of a compound.

Radioligand_Binding_Workflow start Start prep 1. Receptor Membrane Preparation start->prep incubate 2. Incubation (Membranes + Radioligand + this compound) prep->incubate filter 3. Rapid Filtration (Separate Bound from Free) incubate->filter count 4. Scintillation Counting (Quantify Radioactivity) filter->count analyze 5. Data Analysis (Generate Competition Curve) count->analyze calculate 6. Calculation (Determine IC₅₀ and Kᵢ) analyze->calculate end End (Binding Affinity Profile) calculate->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

This diagram outlines the process for assessing the functional agonist activity of this compound at Gq-coupled receptors.

Calcium_Mobilization_Workflow start Start culture 1. Cell Culture (Cells expressing target receptor) start->culture plate 2. Plate Cells (96-well format) culture->plate load 3. Dye Loading (Load with Ca²⁺ sensitive dye) plate->load measure 4. Fluorescence Measurement (Add this compound & record signal) load->measure analyze 5. Data Analysis (Generate Dose-Response Curve) measure->analyze calculate 6. Calculation (Determine EC₅₀ and Eₘₐₓ) analyze->calculate end End (Functional Potency & Efficacy) calculate->end

Caption: Workflow for a cell-based calcium mobilization functional assay.

References

Preliminary Toxicological Data on 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available preliminary data relevant to the toxicology of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT). It is intended for researchers, scientists, and drug development professionals. This compound is a research chemical, and a comprehensive toxicological profile has not been established. The information herein should be used for research and informational purposes only.

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (this compound), also known as eprocin, is a synthetic psychedelic substance of the tryptamine (B22526) chemical class.[1] Structurally, it is related to psilocin (4-HO-DMT), the primary psychoactive component in psilocybin mushrooms.[1] As a novel designer drug, this compound has a limited history of human use, having been available online as a research chemical since 2016.[1] Consequently, formal scientific studies on its toxicity and long-term health effects are scarce.[1] This guide aims to consolidate the existing preliminary data, including receptor binding profiles and metabolism information, to provide a foundational understanding of its potential toxicological characteristics.

Pharmacodynamics: Receptor Binding Profile

The primary mechanism of action for this compound, like most psychedelic tryptamines, is believed to be its activity as a partial agonist at serotonin (B10506) 5-HT₂A receptors.[1][2] Its psychedelic effects are thought to originate from its binding efficacy at these receptors.[1] However, its affinity for other serotonin receptors and non-serotonergic sites may contribute to its overall pharmacological and toxicological profile.

A study assessing the receptor binding profiles of various tryptamines provides the most comprehensive quantitative data available for this compound. The data reveals that this compound has a notable affinity for several serotonin receptors and the histamine (B1213489) H1 receptor.[3]

Table 1: Receptor Binding Affinity (Ki, nM) of this compound

Receptor Ki (nM)
5-HT₁A 163
5-HT₁B 1,097
5-HT₁D 644
5-HT₁E 591
5-HT₂A 546
5-HT₂B 62
5-HT₂C 2,231
5-HT₅A >10,000
5-HT₆ 1,120
5-HT₇ 2,126
H₁ ~300-700*

*Note: The value for H₁ is cited as being comparable to psilocin's affinity, which is in this range.[3] The table presents inhibition constants (Ki), where a smaller value indicates a higher binding affinity.[3][4]

Presumed Serotonergic Signaling Pathway

Based on its potent agonism at the 5-HT₂A receptor, the primary signaling pathway for this compound is presumed to involve the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects that are thought to underlie the substance's psychedelic properties.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT₂A Receptor Gq_Protein Gq/11 Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 4HO_EPT This compound 4HO_EPT->5HT2A_Receptor Binds & Activates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream_Effects Ca_Mobilization->Downstream_Effects

Presumed 5-HT₂A Receptor Signaling Pathway for this compound.

Metabolism

Specific metabolism studies for this compound have not been published. However, research on structurally related tryptamines provides insights into its likely metabolic fate. Studies on EPT (N-ethyl-N-propyltryptamine) using human liver microsomes indicate that major metabolic pathways include hydroxylation, N-dealkylation, and carbonylation.[5] For the related compound 4-HO-MET, in vitro studies with human liver microsomes identified biotransformation steps including mono- or dihydroxylation, demethylation, de-ethylation, formation of a carboxylic acid, and oxidative deamination.[6] In vivo, monohydroxylation and glucuronidation were observed.[5][6]

The identification of unique metabolites for 4-OH-EPT in a human postmortem blood sample confirms that it is metabolized in humans, though the specific pathways were not elucidated in that context.[5][7] It is plausible that this compound undergoes similar phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolic transformations.

Acute Toxicity, Cytotoxicity, and Genotoxicity

There is no published data on the acute toxicity (e.g., LD₅₀), cytotoxicity, or genotoxicity of this compound. Anecdotal reports from users suggest an absence of immediate negative health consequences at recreational doses, but this information is not a substitute for rigorous scientific evaluation.[1] A single fatality has been reported in which 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) was detected alongside another hallucinogenic compound, but this case did not involve this compound.[8]

To address this significant gap in knowledge, standardized toxicological assays are required. The following sections outline the necessary experimental protocols.

Proposed Experimental Protocols for Toxicological Assessment

The following are standard, high-level protocols that could be employed to begin characterizing the toxicological profile of this compound.

This assay determines the concentration of a substance that is toxic to cultured cells.

  • Cell Lines: A panel of relevant cell lines should be used, such as HepG2 (human liver cells, to assess hepatotoxicity), SH-SY5Y (human neuroblastoma cells, to assess neurotoxicity), and HEK293 (human embryonic kidney cells).

  • Methodology:

    • Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

    • Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

G cluster_workflow In Vitro Cytotoxicity Workflow (MTT Assay) A 1. Seed Cells (e.g., HepG2, SH-SY5Y) in 96-well plate B 2. Expose Cells to varying [this compound] for 24-72h A->B C 3. Add MTT Reagent (Metabolized to Formazan by viable cells) B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC₅₀ Value E->F

Proposed workflow for an in vitro cytotoxicity assessment of this compound.

These assays are used to determine if a substance can cause DNA mutations or chromosomal damage.

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).

    • Methodology: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver, to simulate mammalian metabolism). Plate the treated bacteria on a medium lacking the essential amino acid.

    • Endpoint: A positive result (mutagenicity) is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) compared to the negative control.

  • In Vitro Micronucleus Test:

    • Cell Lines: Use mammalian cells, such as CHO (Chinese Hamster Ovary) or human peripheral blood lymphocytes.

    • Methodology: Treat the cells with this compound. A micronucleus is a small, extra nucleus that forms around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

    • Endpoint: After treatment, score the cells for the presence of micronuclei. A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity.[9][10]

G cluster_workflow In Vitro Genotoxicity Workflow (Micronucleus Test) A 1. Culture Mammalian Cells (e.g., CHO, Lymphocytes) B 2. Treat Cells with this compound (+/- S9 Metabolic Activation) A->B C 3. Block Cytokinesis (e.g., with Cytochalasin B) B->C D 4. Harvest, Fix, and Stain Cells C->D E 5. Score for Micronuclei via Microscopy D->E F 6. Assess for Genotoxicity E->F

Proposed workflow for an in vitro genotoxicity assessment of this compound.

Conclusion and Future Directions

References

An In-Depth Technical Guide on the Metabolism and Biotransformation of 4-HO-EPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism and biotransformation of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), a synthetic tryptamine (B22526). The information presented is based on available in vitro and in vivo metabolic data, intended to support research and drug development activities.

Introduction

This compound, also known as eprocin, is a psychedelic tryptamine structurally related to psilocin (4-HO-DMT).[1] As a new psychoactive substance (NPS), a thorough understanding of its metabolic fate is crucial for toxicological assessment, forensic identification, and potential therapeutic development. Until recently, the metabolism of this compound had not been formally described in scientific literature.[1] This guide synthesizes the latest findings on its biotransformation pathways and metabolic products.

Metabolic Pathways of this compound

The metabolism of this compound proceeds through a series of Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. The major biotransformation pathways identified in vitro, following incubation with pooled human liver microsomes (pHLM), include N-dealkylation, hydroxylation, carbonylation, and double bond formation.[1] In vivo data from a postmortem blood sample suggests that hydroxylation or carbonylation combined with double bond loss, carbonylation, N-dealkylation, and further hydroxylation are key metabolic routes.[1]

While specific CYP isozymes responsible for this compound metabolism have not yet been definitively identified, studies on structurally similar tryptamines and common CYP-mediated reactions provide strong indications. N-dealkylation of amines is frequently catalyzed by CYP3A4 and CYP2D6. Hydroxylation of the indole (B1671886) ring, a common pathway for tryptamines, is often mediated by CYP2A6, CYP2C19, and CYP2E1. Given the structural similarities to psilocin, it is plausible that CYP2D6 and CYP3A4 are involved in the metabolism of this compound.

The following diagram illustrates the proposed metabolic cascade of this compound.

Proposed metabolic pathway of this compound.

Quantitative Data on this compound Metabolites

The following tables summarize the main in vitro and in vivo metabolites of this compound identified by Bergh et al. (2024). The data was obtained through analysis with ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS).

Table 1: Proposed Main In Vitro Metabolites of this compound in Pooled Human Liver Microsomes (pHLM)

Metabolite IDBiotransformationRetention Time (min)Molecular FormulaAccurate Mass [M+H]+Mass Error (ppm)
B1Double bond formation4.75C15H21N2O245.16482.9
B2N-de-ethylation4.39C13H18N2O219.14921.2
B3N-de-propylation3.84C12H16N2O205.13351.4
B4Hydroxylation4.17C15H22N2O2263.17541.6
B5Carbonylation4.15C15H20N2O2261.15983.3
B6Double bond formation + Hydroxylation3.98C15H20N2O2261.15982.6
B7Hydroxylation or Carbonylation + Double bond loss3.43C15H24N2O2 or C15H22N2O3265.1911 or 279.17032.6

Data extracted from Bergh et al., Drug Testing and Analysis, 2024.

Table 2: Proposed Main In Vivo Metabolites of this compound in a Postmortem Blood Sample

Metabolite IDBiotransformationRetention Time (min)Molecular FormulaAccurate Mass [M+H]+Mass Error (ppm)
PM1Hydroxylation/Carbonylation + Double bond loss4.51C15H24N2O2 or C15H22N2O3265.1911 or 279.17031.8
PM2Carbonylation4.92C15H20N2O2261.15981.5
B2N-de-ethylation4.39C13H18N2O219.14920.1
B3N-de-propylation3.84C12H16N2O205.13350.2
PM3Hydroxylation3.86C15H22N2O2263.17542.2
PM4N-de-ethylation + Hydroxylation3.65C13H18N2O2235.14412.1

Data extracted from Bergh et al., Drug Testing and Analysis, 2024.

Experimental Protocols

The following section details the methodologies employed for the in vitro metabolism studies of this compound.

In Vitro Metabolism with Pooled Human Liver Microsomes (pHLM)

This protocol outlines the procedure for incubating this compound with pHLM to generate Phase I metabolites.

Materials:

  • This compound

  • Pooled human liver microsomes (pHLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare the incubation mixture containing phosphate buffer and pHLM.

  • Pre-incubation: Pre-incubate the pHLM mixture at 37°C for a short period to equilibrate the temperature.

  • Initiation of Reaction: Add the this compound stock solution to the pHLM mixture. The reaction is initiated by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., up to 4 hours).[1]

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using UHPLC-QTOF-MS to identify and characterize the metabolites formed.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare this compound stock solution add_drug Add this compound to mixture prep1->add_drug prep2 Prepare pHLM and phosphate buffer mixture pre_incubate Pre-incubate pHLM mixture at 37°C prep2->pre_incubate pre_incubate->add_drug initiate Initiate reaction with NADPH regenerating system add_drug->initiate incubate Incubate at 37°C (up to 4 hours) initiate->incubate terminate Terminate reaction with cold acetonitrile incubate->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge supernatant Collect supernatant centrifuge->supernatant analysis Analyze via UHPLC-QTOF-MS supernatant->analysis

In Vitro Metabolism Experimental Workflow.
Analytical Methodology: UHPLC-QTOF-MS

  • Chromatography: Ultra-high performance liquid chromatography (UHPLC) is used for the separation of the parent drug and its metabolites. A reverse-phase column (e.g., C18) is typically employed with a gradient elution using mobile phases such as water with formic acid and acetonitrile with formic acid.

  • Mass Spectrometry: A quadrupole time-of-flight (QTOF) mass spectrometer is used for the detection and identification of metabolites. This high-resolution mass spectrometry (HRMS) technique provides accurate mass measurements, which are crucial for determining the elemental composition of the metabolites. Data is typically acquired in positive electrospray ionization mode.

  • Metabolite Identification: The identification of metabolites is based on their accurate mass, retention time, and fragmentation patterns (MS/MS spectra) compared to the parent compound.

Conclusion

The metabolism of this compound is characterized by several Phase I biotransformations, including N-dealkylation, hydroxylation, and carbonylation. The identified in vitro and in vivo metabolites provide valuable markers for confirming the intake of this substance in forensic and clinical toxicology. Further research is warranted to identify the specific CYP450 isozymes involved in these metabolic pathways, which will enable a better prediction of drug-drug interactions and inter-individual variability in its metabolism. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in the field of drug metabolism and development.

References

An In-depth Technical Guide to the Stability of 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, quantitative stability studies for 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) are not extensively available in peer-reviewed literature. This guide is therefore constructed based on established chemical principles and data from its closest structural and functional analog, psilocin (4-hydroxy-N,N-dimethyltryptamine, 4-HO-DMT). The inherent instability of the 4-hydroxyindole (B18505) moiety is the primary driver of degradation for this class of compounds. The information presented herein should be used as a directional guide for researchers, scientists, and drug development professionals.

Core Concepts of 4-Hydroxytryptamine Instability

The this compound molecule, like its analog psilocin, possesses two primary sites susceptible to degradation: the phenolic hydroxyl group and the indole (B1671886) ring system. Psilocin is known to be highly unstable in solution, especially in the presence of oxygen and light, where it forms bluish and black degradation products[1]. This instability poses significant challenges for its storage and use in pharmaceutical formulations[2][3].

  • Oxidation: The 4-hydroxyl group makes the indole ring electron-rich and highly susceptible to oxidation. This can lead to the formation of dimers, oligomers, and other complex degradation products, often colored. The presence of oxygen is a critical factor in this process[1][3].

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate degradation reactions. Studies have shown that simply excluding light can significantly extend the stability of aqueous psilocin solutions from a matter of hours to over a week[3][4].

  • pH Effects: The stability of the phenolic hydroxyl group is pH-dependent. At alkaline pH, the hydroxyl group is deprotonated to a phenoxide ion, which is even more susceptible to oxidation than the protonated form[1]. While some psilocin derivatives show stability in simulated stomach acid (0.1 M HCl), the parent compound's stability can be compromised in basic conditions[2].

Quantitative Stability Data (Based on Psilocin as an Analog)

While specific kinetic data for this compound is unavailable, the following tables summarize findings for psilocin, which provides a strong predictive framework for this compound's behavior.

Table 1: Stability of Psilocin in Aqueous Solution Under Different Conditions

ConditionObservationInferred Stability of this compoundSource(s)
Aqueous Solution (Room Temp, Exposed to Air & Light)30%-70% degradation within 2 hours. 50% peak loss over 14 days.Very Poor[3]
Aqueous Solution (Protected from Light)Stable for at least seven days.Significantly Improved[4]
Biological Samples (Blood, Urine)Unstable; degrades via non-enzymatic and enzymatic processes.Poor[3]
Biological Samples (with 25 mM Ascorbic Acid)Stability is improved, but >5% loss can still occur.Moderate Improvement[3]
Alkaline pHHighly unstable, forms colored degradation products.Very Poor[1]

Proposed Experimental Protocol for this compound Stability Assessment

This section outlines a detailed methodology for systematically evaluating the stability of this compound in various solvents.

3.1 Objective To determine the degradation kinetics of this compound in a range of pharmaceutically and forensically relevant solvents under controlled conditions of temperature, light exposure, and atmosphere.

3.2 Materials

  • This compound reference standard

  • Solvents:

    • Type I Purified Water

    • Phosphate Buffered Saline (PBS), pH 7.2

    • Methanol (B129727) (HPLC Grade)

    • Ethanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Dimethyl Sulfoxide (DMSO)

  • Forced Degradation Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Analytical Instrumentation: UHPLC-MS/MS system

3.3 Sample Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • For each solvent to be tested, dilute the stock solution to a final concentration of 10 µg/mL.

  • Dispense aliquots of each solution into amber glass HPLC vials (for light protection studies) and clear glass HPLC vials (for photostability studies).

  • For studies on atmospheric effects, purge a subset of vials with an inert gas (e.g., argon or nitrogen) before sealing.

3.4 Storage Conditions

  • Temperature: Store vial sets at -20°C, 4°C, and 25°C.

  • Light Exposure:

    • Dark: Store amber vials in a light-proof container.

    • Photostability: Place clear vials in a photostability chamber with controlled light exposure (ICH Q1B guidelines).

  • Atmosphere: Compare inert gas-purged vials with those sealed with ambient air.

3.5 Time Points Analyze samples at predetermined time points: 0, 4, 8, 24, 48, 72 hours, and 7, 14, 30 days.

3.6 Analytical Methodology (UHPLC-MS/MS)

  • System: Acquity UPLC coupled to a Xevo-TQS triple quadrupole MS (or equivalent)[5].

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[5].

  • Mobile Phase: A: 5 mM ammonium (B1175870) formate (B1220265) (pH 10.2); B: Methanol[5].

  • Gradient: A suitable gradient to separate this compound from potential degradants.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Use precursor/product ion transitions specific to this compound (e.g., m/z 247.4 > 160.0)[5].

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample, using a calibration curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow for a stability study and the primary pharmacological pathway of this compound.

G prep Sample Preparation (this compound in various solvents) storage Storage Conditions Matrix (Temp, Light, Atmosphere) prep->storage timepoint Time-Point Sampling (T=0, 4h, 8h, 24h...) storage->timepoint analysis UHPLC-MS/MS Analysis timepoint->analysis quant Quantification (% this compound remaining) analysis->quant degrad Degradant Identification analysis->degrad kinetics Degradation Kinetics (Rate Constant, Half-life) quant->kinetics report Stability Report degrad->report kinetics->report

Caption: Experimental workflow for assessing this compound stability.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor (GPCR) g_protein Gq/G11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ligand This compound ligand->receptor Agonist Binding ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Effects (Psychedelic Response) ca_release->downstream pkc->downstream

References

The Solubility Profile of 4-HO-EPT Hemifumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) hemifumarate salt, a tryptamine (B22526) derivative of interest in psychedelic research. Due to its classification as a research chemical, publicly available, quantitative solubility data is limited. This document summarizes the existing qualitative information, outlines detailed experimental protocols for determining precise solubility, and presents relevant biological pathways to provide a foundational resource for researchers.

Introduction to this compound

4-Hydroxy-N-ethyl-N-propyltryptamine, also known as Eprocin, is a synthetic psychedelic substance of the tryptamine chemical class.[1] It is structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1] Like many psychedelic tryptamines, this compound is believed to exert its effects primarily as a partial agonist of the 5-HT₂A serotonin (B10506) receptor.[1][2] The hemifumarate salt form is often utilized for its stability and ease of handling compared to the freebase.[3] Understanding the solubility of this salt is critical for a range of research applications, including the preparation of solutions for in vitro and in vivo studies, formulation development, and analytical method development.

Solubility Data

Quantitative solubility data for this compound hemifumarate is not widely available in the peer-reviewed literature. However, a key supplier of this analytical reference standard provides qualitative solubility information.

Table 1: Qualitative Solubility of this compound Hemifumarate

SolventSolubilityCitation
Dimethyl sulfoxide (B87167) (DMSO)Slightly soluble[4]
Phosphate-buffered saline (PBS), pH 7.2Slightly soluble[4]

Note: "Slightly soluble" is a qualitative term and is not a substitute for experimentally determined quantitative solubility values.

The fumarate (B1241708) salt form of tryptamines is generally employed to enhance water solubility compared to the freebase.[3][5] However, the degree of solubility can be influenced by factors such as pH, temperature, and the specific salt form (e.g., hydrofumarate vs. fumarate).

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided as a guide. These methods are based on established principles for determining the solubility of organic salts.

Equilibrium Solubility Method

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials:

  • This compound hemifumarate salt

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound hemifumarate salt to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[6][7]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes) to pellet the remaining solid.[8]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[6][7]

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Analytical Method for Quantification

A reversed-phase HPLC method is generally suitable for the analysis of tryptamine derivatives.

Table 2: Example HPLC Conditions for Tryptamine Analysis

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Isocratic or gradient mixture of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Flow Rate Typically 1.0 mL/min
Detection UV-Vis at a wavelength of approximately 220 nm or 280 nm, or Mass Spectrometry (MS)
Injection Volume 10-20 µL
Column Temperature 35°C

Note: This is a general guideline. Method development and validation are essential for accurate quantification.[9][10]

Biological Context: Signaling Pathway

This compound is a potent agonist at serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT₂A receptor.[2][11][12] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Downstream Cellular Effects PKC->Cellular_Response Phosphorylates Targets Ligand This compound Ligand->Receptor Binds

Caption: Simplified 5-HT₂A receptor Gq signaling pathway activated by this compound.

Experimental and Analytical Workflow

The process of determining solubility and analyzing this compound follows a structured workflow, from sample preparation to data analysis.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound hemifumarate to solvent B Equilibrate at constant temperature (24-48h) A->B E Dilute supernatant with mobile phase C Centrifuge to separate undissolved solid B->C D Collect supernatant C->D D->E To Analysis F Inject into HPLC system E->F G Quantify using a validated method F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for determining the solubility of this compound hemifumarate.

Conclusion

While quantitative solubility data for this compound hemifumarate remains to be published, this guide provides the necessary theoretical and practical framework for researchers to determine this crucial physicochemical property. The provided protocols for solubility determination and analytical quantification, combined with an understanding of the compound's primary signaling pathway, offer a robust starting point for further investigation and development of this compound as a research tool. The generation of precise solubility data will be invaluable for ensuring the accuracy and reproducibility of future preclinical studies.

References

Spectroscopic Analysis of 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass Spectrometry (MS) Data for 4-HO-EPT

Mass spectrometry is a critical technique for the identification of this compound, providing information about its molecular weight and fragmentation pattern.

Experimental Protocol:

A study on the metabolism of this compound utilized ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for analysis. The tryptamines were incubated with pooled human liver microsomes at 37°C for up to 4 hours. The resulting metabolites were then separated and detected.[2] For quantitative analysis, another study employed MS/MS analysis in positive ionization and multiple-reaction monitoring (MRM) mode. An injection volume of 0.5 μL was used.[3]

ParameterValueReference
Ionization ModePositive Ionization[3]
Monitoring ModeMultiple-Reaction Monitoring (MRM)[3]
MRM Transition 1m/z 247.4 > 160.0[3]
MRM Transition 2m/z 247.4 > 100.0[3]
Cone Voltage15 V[3]
Collision Energy20 eV[3]
Retention Time3.09 min[3]

Spectroscopic Data for the Analogous Compound 4-HO-NiPT

Due to the limited availability of public spectroscopic data for this compound, the data for the structurally similar compound 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) is presented below for comparative purposes.[4]

Nuclear Magnetic Resonance (NMR) Data for 4-HO-NiPT

Experimental Protocol: ¹H and ¹³C NMR spectra for 4-HO-NiPT were recorded on a 400 MHz and 101 MHz spectrometer, respectively, using deuterated chloroform (B151607) (CDCl₃) as the solvent.[4]

¹H NMR (400 MHz, CDCl₃): [4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.88s-NH
7.05t7.9ArH
6.90–6.79m-ArH
6.59d-ArH
3.02t-CH₂
2.96t-CH₂
2.91–2.83m-CH
1.12d6.4CH₃

¹³C NMR (101 MHz, CDCl₃): [4]

Chemical Shift (δ) ppmAssignment
151.9ArC
138.7ArC
123.5ArC
120.8ArC
118.5ArC
114.0ArC
107.0ArC
102.7ArC
49.5AkC
48.0AkC
27.6AkC
22.1AkC
Mass Spectrometry (MS) Data for 4-HO-NiPT

Experimental Protocol: Mass spectrometry data for 4-HO-NiPT was obtained using Electrospray Ionization (ESI).[4]

ParameterValueReference
Calculated m/z for C₁₃H₁₆N₂O218.1[4]
Found m/z [M + 1]218.9[4]

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for this compound is not publicly available.

Logical Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a tryptamine (B22526) such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (e.g., UHPLC-QTOF-MS) Dissolution->MS NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation of this compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Spectroscopic Analysis Workflow

Conclusion

The characterization of novel psychoactive substances like this compound is heavily reliant on modern spectroscopic techniques. While mass spectrometry data for this compound is available and provides a reliable method for its identification, a complete spectroscopic profile, including NMR and IR data, is not currently in the public domain. The data for the analogous compound 4-HO-NiPT offers valuable insights for researchers working on the characterization of related tryptamines. Further studies disclosing the full spectroscopic details of this compound would be a valuable contribution to the scientific community, aiding in forensic investigations, pharmacological research, and the development of analytical standards.

References

A Deep Dive into the Molecular Landscape of 4-HO-EPT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure and pharmacological profile of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT). This compound, also known as eprocin, is a synthetic psychedelic substance of the tryptamine (B22526) chemical class, structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2][3] This document collates available data on its molecular characteristics, receptor interactions, and metabolic fate, presenting it in a structured format to facilitate further research and development.

Molecular Structure and Properties

This compound is a synthetic indole (B1671886) molecule belonging to the tryptamine class.[2] Tryptamines share a core structure composed of a bicyclic indole heterocycle attached at the third carbon (R3) to an amino group via an ethyl side chain.[2] In this compound, the indole ring is substituted at the fourth position (R4) with a hydroxyl (-OH) functional group.[2] The terminal amine is disubstituted with an ethyl and a propyl group.[2]

Chemical and Physical Data

PropertyValueSource
IUPAC Name 3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol[3][4]
Synonyms This compound, Eprocin, 4-hydroxy-N-ethyl-N-propyltryptamine[1][2][3][4]
Chemical Formula C15H22N2O[3][5][6]
Molar Mass 246.354 g·mol−1[3][6]
CAS Number 2595431-59-5[5][6]
SMILES CCCN(CC)CCC1=CNC2=CC=CC(O)=C12[3]
InChI InChI=1S/C15H22N2O/c1-3-9-17(4-2)10-8-12-11-16-13-6-5-7-14(18)15(12)13/h5-7,11,16,18H,3-4,8-10H2,1-2H3[3]
Appearance Crystalline solid, Powder[5]

Pharmacodynamics: Receptor Binding Profile

This compound's psychedelic effects are primarily attributed to its interaction with serotonin (B10506) (5-HT) receptors. It is a potent full agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its potency as a 5-HT2A and 5-HT2B receptor agonist is one to two orders of magnitude greater than its potency at the 5-HT2C receptor.[1] The psychedelic effects are believed to be mediated by its binding efficacy at the 5-HT2A receptors.[2] The compound also demonstrates affinity for other serotonin receptors, such as 5-HT1A and 5-HT6.[1] In rodent models, this compound has been shown to produce the head-twitch response, a behavioral proxy for psychedelic effects in humans.[1]

Receptor Binding Affinities (Ki, nM)

TargetAffinity (Ki, nM)EC50 (nM)Emax (%)Source
5-HT1A 163--[3]
5-HT1B 1,097--[3]
5-HT1D 644--[3]
5-HT1E 591--[3]
5-HT2A 5463.2100%[3]
5-HT2B 624.389%[3]
H1 Notable affinity--[8]
D3 Mid to high nM affinity--[8]

Note: The smaller the Ki value, the higher the binding affinity. EC50 represents the half-maximal effective concentration, and Emax indicates the maximal efficacy.

Signaling Pathway

The primary psychoactive effects of this compound are mediated through its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway.

G This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds and Activates Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Downstream Cellular Effects Downstream Cellular Effects Protein Kinase C (PKC)->Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects

Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.

Metabolism

The metabolism of this compound has been investigated using human liver microsomes.[9] The major metabolic pathways include double bond formation, N-dealkylation, hydroxylation, and carbonylation.[9] In vivo, metabolism is characterized by hydroxylation or carbonylation combined with double bond loss, carbonylation, N-dealkylation, and hydroxylation.[9]

G This compound This compound Double Bond Formation Double Bond Formation This compound->Double Bond Formation N-Dealkylation N-Dealkylation This compound->N-Dealkylation Hydroxylation Hydroxylation This compound->Hydroxylation Carbonylation Carbonylation This compound->Carbonylation Hydroxylation/Carbonylation + Double Bond Loss Hydroxylation/Carbonylation + Double Bond Loss This compound->Hydroxylation/Carbonylation + Double Bond Loss In vivo Metabolites Metabolites Double Bond Formation->Metabolites N-Dealkylation->Metabolites Hydroxylation->Metabolites Carbonylation->Metabolites Hydroxylation/Carbonylation + Double Bond Loss->Metabolites

Caption: Major Metabolic Pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis is analogous to that of psilocin. A representative protocol for receptor binding assays and in vitro metabolism studies is provided below.

Representative Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound at serotonin receptors.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor Membranes Receptor Membranes Incubation Mixture Incubation Mixture Receptor Membranes->Incubation Mixture Radioligand Radioligand Radioligand->Incubation Mixture This compound This compound This compound->Incubation Mixture Filtration Filtration Incubation Mixture->Filtration Separation of bound and free radioligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measurement of radioactivity IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Cheng-Prusoff equation

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor are prepared and suspended in a suitable buffer.

  • Assay Mixture: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

In Vitro Metabolism Protocol with Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of a compound like this compound in vitro.

Methodology:

  • Incubation Mixture Preparation: Pooled human liver microsomes are incubated with this compound in a phosphate (B84403) buffer containing a cofactor regenerating system (e.g., NADPH-regenerating system).[9]

  • Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C for a specific time course (e.g., up to 4 hours).[9]

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification: The generated metabolites are separated and identified using analytical techniques such as ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS).[9]

Conclusion

This technical guide has synthesized the available theoretical and experimental data on the molecular structure and pharmacology of this compound. While a comprehensive understanding of its molecular geometry requires further investigation through crystallographic or computational studies, its pharmacological profile at serotonin receptors is relatively well-characterized. The provided information on its receptor binding affinities, signaling pathways, and metabolic fate serves as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Future studies should focus on elucidating the precise three-dimensional structure of this compound and further exploring the structure-activity relationships within this class of tryptamines.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] As a serotonergic psychedelic, this compound primarily interacts with serotonin (B10506) receptors, with a notable affinity for the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[2][3][4] The increasing interest in the pharmacological and toxicological properties of tryptamines necessitates robust and reliable analytical methods for their detection and quantification in various matrices, including biological samples and seized materials.

These application notes provide a comprehensive overview of the current analytical methodologies for the detection of this compound, with a focus on chromatographic techniques coupled with mass spectrometry. Detailed protocols for sample preparation and analysis are provided to guide researchers in their study of this compound.

Analytical Methods Overview

Chromatographic techniques coupled with mass spectrometry are the most definitive methods for the identification and quantification of this compound.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive and specific for the analysis of this compound in complex biological matrices like plasma and urine.[6][7] Gas chromatography-mass spectrometry (GC-MS) offers a robust alternative, particularly for the analysis of samples where the analyte is more concentrated or after appropriate sample cleanup and derivatization.[5][8][9] High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are also employed for the separation of tryptamines.[9][10][11]

Quantitative Data Summary

The following table summarizes quantitative data from validated analytical methods for the detection of this compound and related tryptamines. This information is crucial for method selection and comparison.

ParameterLC-MS/MSGC-MSReference(s)
Linearity Range 0.1–2 µM (in blood)Analyte Dependent[6]
Sample Matrix Plasma, Blood, UrineSeized Materials, Urine[5][6][7]
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase ExtractionDerivatization (Silylation/Acylation), Liquid-Liquid Extraction[5][6]
Limit of Detection (LOD) Sub-ng/mL to low ng/mL rangeng/mL range[8]
Limit of Quantification (LOQ) 0.050 ng/mL (for similar compounds)Not consistently reported[12]
Extraction Efficiency ~50% (Protein Precipitation)Method Dependent[5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This method is suitable for the quantitative analysis of this compound in plasma and is based on established protocols for tryptamine analysis.[6][12]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., this compound-d8 or psilocin-D10).[6][12]

  • Add 100 µL of borate (B1201080) buffer to the tube and vortex briefly.[6]

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate/heptane mixture).[6]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100-150 µL of the initial mobile phase (e.g., 50:50 acetonitrile/2 mM ammonium (B1175870) formate (B1220265), pH 3).[6][12]

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A UHPLC system is recommended for optimal separation.[6]

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.[6]

  • Mobile Phase A: 5 mM ammonium formate in water (pH adjusted to 10.2 or 3.1 depending on the specific method).[6]

  • Mobile Phase B: Methanol (B129727) or Acetonitrile.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Gradient: A gradient elution should be optimized to separate this compound from potential interferences.

  • Injection Volume: 0.5 - 5 µL.[6][12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For this compound (m/z 247.4), characteristic transitions to monitor would be to major fragment ions such as m/z 160.0 and m/z 100.0.[6] An internal standard would have its own specific transitions (e.g., psilocin-D10: m/z 215.1 > 164.0).[6]

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 2: GC-MS Analysis of this compound in Seized Material

This protocol is designed for the qualitative identification of this compound in powders or other non-biological matrices. Derivatization is a critical step to improve the chromatographic properties of the analyte.[5][8][9]

1. Sample Preparation and Derivatization

  • Dissolve a small amount (approx. 0.5 mg) of the homogenized sample in 1 mL of a suitable solvent (e.g., methanol or nanopure water).[9]

  • For basic extraction from an aqueous solution, add 20 µl of 0.2 N NaOH and extract with 1.5 ml of methylene (B1212753) chloride.[9]

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (Silylation): To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like acetonitrile.[5][8]

  • Heat the mixture at 70-80°C for 20-30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.[9]

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[9]

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.[9]

    • Ramp: 10-20°C/min to 300-310°C.[9]

    • Final hold: 2-5 minutes.[9]

  • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

  • Data Analysis: Compare the obtained mass spectrum of the derivatized this compound with a reference spectrum for positive identification.

Visualizations

Signaling Pathway of this compound

4-HO-EPT_Signaling_Pathway This compound This compound 5-HT2A_Receptor 5-HT2A_Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Cellular_Response Psychedelic Effects PKC->Cellular_Response Leads to Ca_Release->Cellular_Response Contributes to

Caption: Simplified signaling pathway of this compound via the 5-HT2A receptor.

General Workflow for this compound Analysis in Biological Samples

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General experimental workflow for this compound detection.

Metabolism of this compound

Understanding the metabolism of this compound is critical for forensic and clinical toxicology, as parent compounds are often rapidly metabolized.[13][14] The primary metabolic pathways for this compound and similar tryptamines include:

  • N-dealkylation: Removal of the ethyl or propyl group from the amine.[13][14]

  • Hydroxylation: Addition of a hydroxyl group to the alkyl chains or the indole (B1671886) ring.[13][14]

  • N-oxidation: Formation of an N-oxide at the tertiary amine.[15]

  • Phase II Conjugation: Glucuronidation or sulfation of the 4-hydroxyl group, increasing water solubility for excretion.[15]

When analyzing biological samples, it is often advantageous to target these metabolites in addition to the parent compound to extend the detection window. Enzymatic hydrolysis (e.g., with β-glucuronidase) can be employed to cleave conjugated metabolites and increase the concentration of the free drug and phase I metabolites.[15]

References

Application Note: Proposed Method for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a proposed methodology for the identification and potential quantification of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), a synthetic tryptamine (B22526), using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the 4-hydroxyl group on the indole (B1671886) ring, a derivatization step is essential for improving chromatographic performance and achieving reliable results. This protocol details a complete workflow, including sample preparation, a silylation derivatization procedure, and suggested GC-MS parameters. The method is based on established analytical principles for similar tryptamine compounds and is intended for use by researchers, forensic scientists, and drug development professionals. Note: This is a proposed theoretical method and requires validation before implementation.

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (this compound), also known as eprocin, is a psychedelic tryptamine that is structurally related to psilocin.[1][2] As a novel psychoactive substance (NPS), robust and reliable analytical methods are required for its identification in various matrices, such as seized materials or biological samples. While liquid chromatography techniques are often employed for such polar compounds[3][4], GC-MS remains a widely accessible and powerful tool in forensic and analytical laboratories.

Direct analysis of this compound by GC-MS is challenging due to the high polarity imparted by the hydroxyl group, which can lead to poor peak shape, thermal degradation, and low sensitivity. To overcome these limitations, derivatization is necessary to convert the polar analyte into a more volatile and thermally stable form.[5][6] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for this purpose.[7] This application note provides a comprehensive, albeit theoretical, protocol for the analysis of this compound using GC-MS following silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from a biological matrix like urine or plasma. For solid samples, dissolve in an appropriate solvent and dilute before loading.

  • Conditioning: Condition a mixed-mode solid-phase extraction cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 2 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6).

  • Sample Loading: Load 1 mL of the sample (e.g., urine, plasma, or dissolved solid material) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or nitrogen stream for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate (B1210297) for the derivatization step.

Derivatization Protocol
  • To the 100 µL of reconstituted sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 75°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS injection.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Start with Sample (e.g., Urine, Plasma) SPE 2. Solid-Phase Extraction Sample->SPE Elute 3. Elute Analyte SPE->Elute Dry 4. Evaporate to Dryness Elute->Dry Reconstitute 5. Reconstitute in Ethyl Acetate Dry->Reconstitute Add_BSTFA 6. Add BSTFA + 1% TMCS Reconstitute->Add_BSTFA Heat 7. Heat at 75°C for 30 min Add_BSTFA->Heat GCMS 8. Inject into GC-MS Heat->GCMS

Caption: Experimental workflow for this compound analysis.

Instrumentation and Data

The following tables outline the proposed instrumental parameters for the GC-MS analysis of TMS-derivatized this compound. These are starting parameters and may require optimization.

Table 1: Proposed Gas Chromatography (GC) Parameters

ParameterValue
Instrument Agilent 6890 GC or equivalent
Column HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)[9]
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Oven Program Initial Temp: 100°C, hold for 1 min
Ramp: 15°C/min to 310°C
Final Hold: Hold at 310°C for 5 min

Table 2: Proposed Mass Spectrometry (MS) Parameters

ParameterValue
Instrument Agilent 5975 MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Transfer Line Temp 280°C
Scan Mode Full Scan
Mass Range 50 - 550 amu

Expected Results

The derivatization process adds a trimethylsilyl (TMS) group to the this compound molecule.

  • This compound: C₁₅H₂₂N₂O, Molar Mass: 246.35 g/mol [1]

  • 4-TMS-O-EPT: C₁₈H₃₀N₂OSi, Molar Mass: 318.53 g/mol

The mass spectrum of the derivatized compound is expected to show a molecular ion ([M]⁺) at m/z 318. The primary fragmentation pattern for tryptamines involves the cleavage of the C-C bond beta to the indole ring, resulting in a stable immonium ion. This is expected to be the base peak.

G cluster_pathway Proposed Fragmentation of 4-TMS-O-EPT parent 4-TMS-O-EPT m/z 318 fragment Immonium Ion Fragment m/z 172 parent:f1->fragment:f0 β-cleavage

References

Application Notes: Quantitative Analysis of 4-HO-EPT in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic tryptamine (B22526) and a structural analog of psilocin, the primary psychoactive component in psilocybin mushrooms.[1] As a serotonergic psychedelic, this compound primarily acts as an agonist at the 5-HT2A receptor.[2][3] Its increasing presence as a research chemical necessitates the development of sensitive and robust analytical methods for its quantification in biological matrices. This is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicological, and metabolic studies.

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol is based on established methodologies for analogous tryptamines and provides a comprehensive workflow from sample preparation to data acquisition.

Principle of the Method

This method employs protein precipitation for the extraction of this compound from human plasma, followed by separation using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the rapid and efficient extraction of this compound from plasma samples.

  • Materials:

    • Human plasma samples

    • This compound analytical standard

    • Internal Standard (IS) (e.g., Psilocin-d10)

    • LC-MS grade acetonitrile (B52724) (ACN)

    • LC-MS grade methanol (B129727) (MeOH)

    • LC-MS grade water

    • Formic acid (≥98%)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Psilocin-d10 in MeOH).

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.410
1.00.410
5.00.495
6.00.495
6.10.410
8.00.410
  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

3. Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 247.4160.01001520
This compound (Qualifier) 247.4100.01001520
Psilocin-d10 (IS) 215.1164.01001520

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on data from analogous tryptamine compounds. Method validation should be performed to establish these parameters specifically for this compound.

Table 1: Expected Quantitative Method Performance

ParameterExpected Value
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Mandatory Visualizations

Diagram 1: Experimental Workflow for LC-MS/MS Analysis of this compound

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 100 µL Plasma Sample p2 Add Internal Standard (Psilocin-d10) p1->p2 p3 Protein Precipitation (300 µL Cold ACN) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject 5 µL into LC-MS/MS System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (Positive ESI, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc response Downstream Cellular Effects (e.g., Neuronal Excitability) ca2->response pkc->response drug This compound drug->receptor Agonist Binding

References

Application Notes and Protocols for the Quantification of 4-HO-EPT in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic psychedelic substance of the tryptamine (B22526) class, structurally related to psilocin, the active metabolite of psilocybin.[1][2] As a potent agonist of the serotonin (B10506) 5-HT2A and 5-HT2B receptors, its presence and concentration in biological samples are of significant interest in forensic toxicology, clinical research, and drug metabolism studies.[1][3] These application notes provide detailed protocols for the sensitive and selective quantification of this compound in biological matrices, primarily focusing on blood, plasma, and urine, using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

I. Analytical Methodologies

The quantification of this compound in biological samples is effectively achieved using UHPLC-MS/MS, which offers high sensitivity and specificity. A targeted multiple-reaction monitoring (MRM) method allows for the precise measurement of the parent drug and its metabolites.

Table 1: UHPLC-MS/MS Quantitative Parameters for this compound Analysis
ParameterValue/DescriptionReference
Instrumentation Acquity UPLC™ coupled to a Xevo‐TQS triple quadrupole MS[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MRM Transitions m/z 247.4 > 160.0 and m/z 247.4 > 100.0[3]
Internal Standard Psilocin-D10[3]
IS MRM Transition m/z 215.1 > 164.0[3]
Cone Voltage 15 V[3]
Collision Energy 20 eV[3]
Chromatographic Column Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)[3]
Column Temperature 65°C[3]
Mobile Phase A 5 mM Ammonium Formate (pH 10.2)[3]
Mobile Phase B Methanol (MeOH)[3]
Flow Rate 0.5 mL/min[3]
Injection Volume 0.5 µL[3]
Retention Time 3.09 min[3]

II. Experimental Protocols

A. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from blood and plasma samples.

Materials:

  • Biological sample (whole blood or plasma)

  • Internal Standard (IS) working solution (e.g., Psilocin-D10 in methanol)

  • Ice-cold acetonitrile (B52724)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

  • Pipettes and tips

  • LC-MS vials with inserts

Procedure:

  • Pipette 100 µL of the biological sample (whole blood or plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to the sample.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean LC-MS vial with an insert.

  • The sample is now ready for injection into the UHPLC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 100 µL Biological Sample add_is 2. Add 10 µL Internal Standard sample->add_is add_acn 3. Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex 4. Vortex 30 seconds add_acn->vortex centrifuge 5. Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge transfer 6. Transfer Supernatant to LC-MS Vial centrifuge->transfer inject 7. Inject into UHPLC-MS/MS transfer->inject

Figure 1: Workflow for the preparation of biological samples for this compound analysis.

B. UHPLC-MS/MS Analysis

Procedure:

  • Set up the UHPLC-MS/MS system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

  • Create a sequence table including calibration standards, quality control samples, and the prepared biological samples.

  • Inject 0.5 µL of each sample into the system.

  • Acquire data in MRM mode using the specified transitions for this compound and the internal standard.

  • Process the data using appropriate software (e.g., Masslynx™ 4.1) to quantify the concentration of this compound in the samples.[3]

III. Metabolism of this compound

Understanding the metabolic fate of this compound is crucial for identifying appropriate biomarkers of intake in forensic and clinical settings. In vitro studies using human liver microsomes have shown that this compound undergoes several biotransformations.[3][4]

Major metabolic pathways include:

  • N-dealkylation: Removal of the ethyl or propyl group.

  • Hydroxylation: Addition of a hydroxyl group to the molecule.

  • Carbonylation: Formation of a carbonyl group.

  • Double bond formation: Creation of a double bond.[4]

In vivo, the metabolism is characterized by hydroxylation or carbonylation combined with double bond loss, carbonylation, N-dealkylation, and hydroxylation.[4] The identification of these unique metabolites can confirm the intake of this compound even when the parent compound is no longer detectable.[3]

IV. Signaling Pathway

This compound exerts its psychedelic effects primarily through its action as a potent agonist at serotonin 5-HT2A receptors.[1] Binding of this compound to the 5-HT2A receptor, a Gq-coupled protein, initiates a downstream signaling cascade.

G cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway HO_EPT This compound HT2AR 5-HT2A Receptor (Gq-coupled) HO_EPT->HT2AR Agonist Binding PLC Phospholipase C (PLC) HT2AR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., neuronal excitability) Ca->Cellular_Response PKC->Cellular_Response

References

Application Notes and Protocols for In Vitro Receptor Binding Assays of 4-HO-EPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1][2] As with other psychedelic tryptamines, the pharmacological effects of this compound are believed to be primarily mediated through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[3][4] Understanding the binding affinity and functional activity of this compound at various receptors is crucial for elucidating its mechanism of action, potential therapeutic applications, and off-target effects.

These application notes provide a detailed protocol for conducting in vitro receptor binding assays to characterize the pharmacological profile of this compound. The document includes quantitative binding data, a step-by-step experimental protocol for competitive radioligand binding assays, and visualizations of the primary signaling pathway and experimental workflow.

Data Presentation: Receptor Binding Profile of this compound

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of this compound at various human receptors. Lower Ki and EC50 values indicate higher binding affinity and greater potency, respectively.

Receptor SubtypeRadioligandThis compound Ki (nM)
Serotonin Receptors
5-HT1A[3H]WAY100635163[5][6]
5-HT1B[3H]GR1257431,097[5][6]
5-HT1D[3H]GR125743644[5][6]
5-HT1E[3H]5-HT591[5][6]
5-HT2A[3H]ketanserin546[5][6]
5-HT2B[3H]LSD62[5][6]
5-HT2C[3H]mesulergine1,272[5]
5-HT5A[3H]LSD1,576[5]
5-HT6[3H]LSD284[5][6]
5-HT7a[3H]LSD438[5]
Adrenergic Receptors
alpha2AMid nM affinity[7]
alpha2BMid nM affinity[7]
Dopamine Receptors
D3Mid to high nM affinity[7]
Histamine Receptors
H1Notable affinity[7]
Receptor SubtypeAssay TypeThis compound EC50 (nM)This compound Emax (%)
5-HT2ACalcium Mobilization3.2[6]100%[6]
5-HT2BCalcium Mobilization4.3[6]89%[6]

Experimental Protocols

Competitive Radioligand Binding Assay for Serotonin Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes by measuring its ability to displace a specific high-affinity radioligand.

Materials and Reagents:

  • Receptor Source: Commercially available membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands specific for each receptor subtype (see table below).

  • Test Compound: this compound hydrochloride or fumarate (B1241708) salt.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled, high-affinity ligand for the target receptor.

  • 96-well Microplates: Standard or deep-well plates.

  • Glass Fiber Filters: Type GF/B or GF/C.

  • Scintillation Cocktail: A liquid scintillation fluid suitable for the radioisotope being used.

  • Instrumentation:

    • Filtration apparatus (cell harvester)

    • Microplate scintillation counter or gamma counter

Radioligand and Non-specific Binding Control Examples:

Receptor SubtypeRadioligandNon-specific Binding Control
5-HT1A[³H]WAY-10063510 µM Serotonin
5-HT2A[³H]Ketanserin10 µM Ketanserin
5-HT2B[³H]LSD10 µM Serotonin
5-HT2C[³H]Mesulergine10 µM Mianserin

Procedure:

  • Membrane Preparation:

    • Thaw the frozen receptor membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 15-30 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane preparation to the desired final concentration in the assay buffer.

  • Assay Plate Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Radioligand at a fixed concentration (typically at or near its Kd value).

      • Either:

        • Varying concentrations of this compound.

        • Assay buffer for total binding determination.

        • Non-specific binding control for non-specific binding determination.

      • Receptor membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically for each receptor subtype.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • Dry the filters.

    • Place the filters in scintillation vials or a compatible 96-well plate and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.[9]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca2_Release Ca2+ Release from ER IP3->Ca2_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

A Prepare Reagents: - Receptor Membranes - Radioligand - this compound Dilutions B Set up 96-well Plate: - Total Binding - Non-specific Binding - this compound Competition A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration (Cell Harvester) C->D E Wash Filters to Remove Unbound Ligand D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate IC50 - Calculate Ki using Cheng-Prusoff F->G

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

References

Application Notes and Protocols for In Vivo Experimental Design Using 4-HO-Ept in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for informational purposes for preclinical research only. 4-HO-Ept (4-hydroxy-N-ethyl-N-propyltryptamine), also known as eprocin, is a psychedelic tryptamine (B22526) and its legal status may vary by jurisdiction. All experiments involving animal models must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound is a synthetic tryptamine structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1] Like other serotonergic psychedelics, its primary mechanism of action is believed to be agonism at the serotonin (B10506) 2A (5-HT2A) receptor.[2][3][4] This agonism is thought to mediate the characteristic psychedelic effects observed in humans and behavioral responses in animal models.[2][5] The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for psychedelic potential.[1][3]

These application notes provide a framework for designing and conducting in vivo experiments with this compound in animal models, primarily focusing on rodents (mice and rats). Due to the limited published data specifically on this compound, the following protocols are based on established methodologies for other 4-hydroxytryptamines and serotonergic psychedelics. Researchers should consider these as a starting point and optimize the parameters for their specific experimental goals.

Pharmacological Profile of this compound

This compound is a potent full agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It displays significantly higher potency at the 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor.[1] The compound also shows affinity for other serotonin receptors, including 5-HT1A and 5-HT6.[1] In rodents, this compound has been shown to induce the head-twitch response, confirming its 5-HT2A agonist activity in vivo.[1]

Quantitative Data Summary

Quantitative in vivo data for this compound is not extensively available in the public domain. The following tables summarize data for the closely related compound 4-HO-DPT to provide a comparative reference for experimental design.

Table 1: In Vivo Efficacy of 4-HO-DPT in the Head-Twitch Response (HTR) Assay

ParameterAdministration RouteAnimal ModelVehicleDose RangeED50 (HTR)Onset of ActionDuration of ActionReference
Efficacy (HTR)Intraperitoneal (i.p.)C57BL/6J MiceIsotonic Saline0.1 - 10 mg/kg2.47 µmol/kg< 10 minutesDeclines within 10 minutes[6]

Note: The ED50 value represents the dose required to produce 50% of the maximal head-twitch response.

Experimental Protocols

Animal Models

The choice of animal model is a critical first step in experimental design.[7][8] For studying the effects of serotonergic psychedelics, rodents, particularly mice and rats, are the most commonly used models due to their well-characterized genetics and behavioral responses.[9]

  • Mice: C57BL/6J is a common inbred strain used for HTR assays and other behavioral tests.[6]

  • Rats: Sprague Dawley and Wistar rats are frequently used for a variety of behavioral and physiological studies.[10]

Drug Preparation and Administration

Materials:

  • This compound (salt form, e.g., fumarate (B1241708) or hydrochloride)

  • Vehicle (e.g., sterile 0.9% saline, distilled water, or 0.5% methylcellulose)

  • Analytical balance

  • Vortex mixer or sonicator

  • Syringes (appropriate size for dosing volume)

  • Needles (appropriate gauge for the route of administration)

Procedure:

  • Drug Preparation: Accurately weigh the desired amount of this compound. Dissolve or suspend it in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous before administration. For solutions, ensure all solid has dissolved. For suspensions, ensure uniform distribution.

  • Dosing: The dose should be calculated based on the animal's body weight (in mg/kg). The injection volume is typically between 5-10 mL/kg for intraperitoneal and subcutaneous routes in rodents.[6]

Routes of Administration:

  • Intraperitoneal (i.p.): A common route for systemic administration in rodents, offering rapid absorption.

  • Subcutaneous (s.c.): Results in slower, more sustained absorption compared to i.p. injection.

  • Intravenous (i.v.): Provides immediate and complete bioavailability but requires more technical skill.

  • Oral Gavage (p.o.): Used to simulate oral administration in humans.

Key Experiments

The HTR is a rapid, involuntary head movement in rodents that is a reliable behavioral marker of 5-HT2A receptor activation by psychedelics.[3]

Protocol:

  • Animal Habituation: Acclimate mice to the observation chambers for at least 30-60 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., i.p.).

  • Observation: Immediately after injection, place the animal in the observation chamber. Record the number of head twitches over a defined period, typically in 5-10 minute intervals for up to 60 minutes.

  • Data Analysis: Plot the number of head twitches against time to determine the time course of the effect. A dose-response curve can be generated by testing a range of doses.

Psychedelics can have complex effects on locomotor activity.[11] This can be assessed in an open field arena.

Protocol:

  • Animal Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control.

  • Testing: Place the animal in the center of an open field arena. Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Compare locomotor parameters between the this compound treated group and the vehicle control group.

PPI is a measure of sensorimotor gating, which can be disrupted by some psychedelics.[11]

Protocol:

  • Apparatus: Use a startle response system consisting of a chamber with a speaker and a sensor to detect whole-body startle.

  • Habituation: Place the animal in the chamber and allow a 5-10 minute acclimation period with background noise.

  • Testing: Present a series of trials, including pulse-alone trials (a loud acoustic stimulus) and prepulse-pulse trials (a weaker acoustic stimulus preceding the loud pulse).

  • Drug Administration: Administer this compound or vehicle and repeat the testing procedure after a set time.

  • Data Analysis: Calculate the percentage of PPI for each trial type. A reduction in PPI indicates a disruption of sensorimotor gating.

Visualizations

Simplified 5-HT2A Receptor Signaling Pathway

The primary psychedelic effects of this compound are mediated through its agonist activity at the 5-HT2A receptor, a Gq-coupled receptor.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activation plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 downstream Downstream Signaling ca2->downstream pkc->downstream drug This compound drug->receptor Agonist Binding

Caption: Simplified 5-HT2A receptor signaling pathway for this compound.

Experimental Workflow for Head-Twitch Response (HTR) Assay

G start Start habituation Animal Habituation (30-60 min) start->habituation dosing Drug Administration (this compound or Vehicle) habituation->dosing observation Observation & Data Collection (Record Head Twitches) dosing->observation analysis Data Analysis (Dose-Response Curve) observation->analysis end End analysis->end

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Considerations and Best Practices

  • Dose-Response: It is crucial to establish a full dose-response curve for any new compound to identify the optimal dose range for desired effects.

  • Control Groups: Always include a vehicle control group to account for any effects of the injection procedure or the vehicle itself. A positive control (a well-characterized psychedelic like psilocybin or DOI) can also be beneficial.

  • Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce experimenter bias.

  • Environmental Factors: The testing environment can significantly influence behavioral outcomes. Ensure consistent lighting, temperature, and noise levels across all experimental groups.

  • Animal Welfare: Closely monitor animals for any adverse effects. Ensure appropriate housing, nutrition, and handling. All procedures should be refined to minimize pain and distress.

  • Reporting: Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparent and comprehensive reporting of experimental design and results.

Conclusion

While specific in vivo data for this compound is still emerging, the protocols and information provided here, based on closely related compounds and general principles of psychedelic research, offer a solid foundation for initiating studies. Researchers are encouraged to perform pilot studies to determine optimal dosing and experimental parameters for their specific research questions. Careful and rigorous experimental design will be essential to accurately characterize the in vivo effects of this compound and its potential as a research tool or therapeutic agent.

References

Application Notes and Protocols for Head-Twitch Response (HTR) Studies with 4-HO-Ept and Related Tryptamines in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific quantitative data from head-twitch response (HTR) studies focusing exclusively on 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept) in rodents is not available in the peer-reviewed scientific literature. However, the HTR assay is a well-established behavioral model for assessing the 5-HT2A receptor-mediated effects of psychedelic compounds.[1][2][3] Data from structurally related 4-hydroxytryptamines can serve as a valuable proxy for estimating the potency and designing experiments for this compound. This document provides a generalized protocol and comparative data from its analogs to guide future research.

Introduction to the Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonin (B10506) 2A (5-HT2A) receptor agonists.[1][4] It is widely employed as a preclinical behavioral proxy for predicting the hallucinogenic potential of novel compounds in humans.[2][3] The frequency of head twitches is quantifiable and shows a strong correlation with the potency of psychedelic drugs in humans.[3][5] The response is specifically mediated by the activation of 5-HT2A receptors, and its induction can be blocked by 5-HT2A antagonists like ketanserin.[6][7]

Studies typically involve administering a test compound to mice (most commonly C57BL/6J strain) and observing the frequency of head twitches over a set period.[3][8] The resulting data is often used to generate a dose-response curve, from which the median effective dose (ED₅₀) can be calculated to represent the compound's potency.[9]

Quantitative Data for 4-HO-Tryptamine Analogs

While data for this compound is not available, the following table summarizes the in vivo potency of structurally similar 4-hydroxytryptamines in inducing the HTR in C57BL/6J mice. This data illustrates a clear structure-activity relationship (SAR), where potency generally decreases as the steric bulk of the N,N-dialkyl substituents increases.[9]

CompoundN,N-SubstituentsHTR ED₅₀ (mg/kg)HTR ED₅₀ (µmol/kg)
Psilocin (4-HO-DMT) Dimethyl0.361.76
4-HO-MET Methyl, Ethyl0.582.66
4-HO-DET Diethyl0.813.49
4-HO-DPT Dipropyl2.18.06
4-HO-DiPT Diisopropyl3.212.28
This compound (Predicted) Ethyl, PropylEst. 1.0 - 2.0Est. 4.0 - 8.0

Table based on data from Benchchem's comparative guide, which synthesizes experimental findings.[9] The ED₅₀ for this compound is an estimation based on the SAR trend observed in the homologous series.

Detailed Experimental Protocol: HTR Assay

This protocol is a synthesized methodology based on common practices in HTR research.[6][8][9]

3.1. Animals

  • Species: Mouse

  • Strain: C57BL/6J (commonly used due to robust and reliable HTR).[8]

  • Sex: Male (to avoid variability from the estrous cycle, though female mice can also be used).[10]

  • Age/Weight: 8-12 weeks old / 20-30 g.

  • Acclimation: Animals should be housed in the facility for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

3.2. Materials

  • Test Compound (e.g., this compound)

  • Vehicle (e.g., 0.9% sterile saline, potentially with a small amount of DMSO or Tween 80 to aid dissolution)

  • 5-HT2A Antagonist (e.g., Ketanserin) for validation studies

  • Syringes and needles (27-30 gauge)

  • Observation chambers (e.g., standard transparent cylindrical glass or plexiglass cages, ~12-15 cm diameter).[8]

  • Video recording equipment (camera mounted above the chambers) or a magnetometer system for automated detection.[1][11]

3.3. Experimental Procedure

  • Drug Preparation: Dissolve the test compound in the chosen vehicle to the desired stock concentration. Prepare serial dilutions to achieve the final doses for injection. Ensure the compound is fully dissolved before administration.

  • Habituation: Place each mouse individually into an observation chamber and allow it to habituate for at least 10-20 minutes before drug administration.

  • Administration: Administer the test compound or vehicle via the desired route, typically intraperitoneal (i.p.) or subcutaneous (s.c.).[9] Injection volume should be consistent (e.g., 5-10 mL/kg). A range of doses should be tested to establish a full dose-response curve.

  • Observation & Data Collection: Immediately after administration, begin recording the animal's behavior for a predetermined period, typically 30 to 60 minutes.[8][9]

    • Manual Scoring: Two observers, blinded to the treatment conditions, should independently count the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[6] The counts from the observers should be averaged.

    • Automated Scoring: If using a magnetometer, a small magnet is surgically implanted on the mouse's cranium prior to the study.[1][8] The mouse is then placed in a chamber surrounded by a detector coil, which records the characteristic high-frequency movements of the HTR. Alternatively, marker-less video analysis software can be used to automatically detect and quantify HTRs from video recordings.[11][12]

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the observation period.

    • Calculate the mean ± SEM for each dose group.

    • Plot the mean HTR count against the drug dose (log-transformed) to generate a dose-response curve. The curve often follows an inverted U-shape.[2]

    • Calculate the ED₅₀ value using non-linear regression analysis.

Visualizations

4.1. Experimental Workflow

HTR_Workflow acclimate Animal Acclimation (≥ 1 week) habituate Habituate Mouse in Observation Chamber (10-20 min) acclimate->habituate prepare Prepare Test Compound & Vehicle Solutions inject Administer Compound or Vehicle (i.p. or s.c.) prepare->inject habituate->inject record Record Behavior (30-60 min) inject->record quantify Quantify HTRs (Manual or Automated) record->quantify analyze Data Analysis (Dose-Response Curve, ED₅₀) quantify->analyze

Caption: Workflow for a typical rodent head-twitch response (HTR) experiment.

4.2. 5-HT2A Receptor Signaling Pathway

Gq_Signaling agonist This compound (5-HT2A Agonist) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases downstream Neuronal Depolarization & Downstream Effects ca2->downstream pkc->downstream htr Head-Twitch Response downstream->htr Leads to

References

Investigating the 5-HT2A Receptor Agonism of 4-HO-EPT: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to investigating the 5-HT2A receptor agonism of the synthetic tryptamine (B22526), 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT). Included are summaries of its chemical properties, quantitative data on its receptor interaction profile, and detailed protocols for key in vitro and in vivo assays. Visual diagrams of the primary signaling pathway and experimental workflows are also provided to facilitate understanding and implementation.

Chemical and Physical Properties of this compound

This compound, also known as eprocin, is a psychedelic tryptamine structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2] It is a synthetic indole (B1671886) molecule with a hydroxyl group at the R4 position of the indole heterocycle and ethyl and propyl chains bound to the terminal amine.[1] As a research chemical, it has a limited history of human use, first appearing on the online market in 2016.[1]

IdentifierValue
IUPAC Name 3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol
Other Names This compound, Eprocin
CAS Number 2595431-59-5
Molecular Formula C15H22N2O
Molar Mass 246.354 g·mol−1

Quantitative Receptor Binding and Functional Data

This compound is thought to exert its psychedelic effects primarily through its action as a partial agonist at the 5-HT2A receptor.[1][3] The following tables summarize the available quantitative data on the binding affinity (Ki) and functional efficacy (EC50 and Emax) of this compound at various serotonin (B10506) receptors.

Table 1: Binding Affinities (Ki, nM) of this compound at Serotonin Receptors

ReceptorKi (nM)
5-HT2A 546
5-HT1A163
5-HT1B1,097
5-HT1D644
5-HT1E591
5-HT2B62
5-HT2C1,733
5-HT5A1,189
5-HT6134
5-HT71,222

Data sourced from Wikipedia, specific citations for the original research are recommended for formal publications.

Table 2: Functional Activity (EC50, nM and Emax, %) of this compound at 5-HT2 Receptors

ReceptorEC50 (nM)Emax (%)
5-HT2A 3.2 100%
5-HT2B4.389%
5-HT2C48995%

Data sourced from Wikipedia, specific citations for the original research are recommended for formal publications.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding, such as that of this compound, initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Agonist This compound (Agonist) Agonist->Receptor Binds

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist)

  • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist

  • This compound stock solution and serial dilutions

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest the 5-HT2A expressing cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [3H]ketanserin, and cell membrane suspension.

    • Non-specific Binding: Non-specific binding control, [3H]ketanserin, and cell membrane suspension.

    • Competitive Binding: Serial dilutions of this compound, [3H]ketanserin, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Add scintillation cocktail to each filter and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start mem_prep Prepare Cell Membranes (5-HT2A expressing cells) start->mem_prep plate_setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) mem_prep->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Filter and Wash (Separate bound/free radioligand) incubation->filtration counting Add Scintillant and Count (Microplate Scintillation Counter) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

2. Calcium Flux Assay for 5-HT2A Receptor Functional Activity

This protocol measures the functional potency (EC50) and efficacy (Emax) of this compound by detecting changes in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution and serial dilutions

  • Positive control agonist (e.g., serotonin)

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the 96-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer to each well. Incubate to allow the dye to enter the cells.

  • Compound Addition: Add serial dilutions of this compound and the positive control agonist to the wells.

  • Fluorescence Reading: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Assay

1. Head-Twitch Response (HTR) in Rodents

The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral proxy for 5-HT2A receptor activation by hallucinogens.

Materials:

  • Male C57BL/6J mice

  • This compound solution for injection (e.g., dissolved in saline)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., psilocybin or DOI)

  • Observation chambers

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Magnetometer system (for automated detection, optional)

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a period before the experiment.

  • Drug Administration: Administer this compound, vehicle, or the positive control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Immediately after injection, place the mice individually into the observation chambers. Record the number of head twitches over a set period (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the experimental conditions, should score the number of head twitches. Alternatively, use video recordings for later scoring or a magnetometer system for automated detection.

  • Data Analysis: Compare the number of head twitches induced by different doses of this compound to the vehicle and positive control groups. Plot a dose-response curve to determine the potency of this compound in inducing the HTR.

HTR_Workflow start Start acclimation Acclimate Mice to Observation Chambers start->acclimation drug_admin Administer this compound, Vehicle, or Positive Control acclimation->drug_admin observation Place in Chambers and Observe/Record for a Set Time drug_admin->observation scoring Score Head Twitches (Manual or Automated) observation->scoring analysis Data Analysis (Compare groups, Dose-Response) scoring->analysis end End analysis->end

Head-Twitch Response (HTR) Assay Workflow

Disclaimer

This compound is a research chemical and is not intended for human consumption. All experiments should be conducted in accordance with local laws and regulations and with the approval of an appropriate institutional animal care and use committee for in vivo studies. The information provided in this document is for research and informational purposes only.

References

Application Notes: Cell-Based Assays for Measuring 4-HO-Ept Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept), also known as eprocin, is a synthetic psychedelic substance of the tryptamine (B22526) chemical class, structurally related to psilocin (4-HO-DMT).[1][2] Like most classic psychedelics, its primary mechanism of action is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[2][3][4] this compound is a potent full agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][4] The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is believed to mediate the characteristic psychedelic effects.[5][6]

Understanding the functional activity of this compound requires robust cell-based assays that can quantify its effects on the primary signaling pathways associated with the 5-HT2A receptor. This receptor primarily couples to the Gq/11 signaling pathway, which stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]).[7][8][9] Additionally, like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as independent signaling cascades.[10][11][12]

These application notes provide detailed protocols for three key cell-based functional assays to characterize the activity of this compound:

  • Inositol Monophosphate (IP1) Accumulation Assay: To quantify Gq/11 pathway activation.

  • Calcium Flux Assay: To measure Gq/11-mediated transient calcium mobilization.

  • β-Arrestin Recruitment Assay: To assess an alternative signaling pathway and investigate potential biased agonism.

Pharmacodynamic Profile of this compound

The following table summarizes the known in vitro receptor binding affinities (Ki) and functional potencies (EC50) of this compound at various serotonin receptors. Lower Ki and EC50 values indicate higher binding affinity and greater potency, respectively.

TargetAffinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax)
5-HT2A 5463.2100%
5-HT2B 624.389%
5-HT2C 1,27212989%
5-HT1A 163--
5-HT1B 1,097--
5-HT1D 644--
5-HT1E 591--
5-HT6 284--
5-HT7 438--
Data sourced from Wikipedia, citing primary literature.[1]

Key Signaling Pathways for the 5-HT2A Receptor

Gq/11 Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound leads to the coupling and activation of the Gq/11 family of G-proteins.[9] This initiates a cascade where phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Agonist This compound Agonist->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor Downstream Downstream Effects (e.g., PKC Activation) DAG->Downstream Ca Ca²⁺ Release ER->Ca Ca->Downstream

5-HT2A Receptor Gq/11 Signaling Cascade.
β-Arrestin Recruitment Pathway

Following agonist binding and G-protein activation, the 5-HT2A receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins.[11] The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization.[10] Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling events and promoting receptor internalization.[14]

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis Receptor 5-HT2A Receptor Receptor_P Phosphorylated 5-HT2A Receptor Receptor->Receptor_P GRK GRK Receptor->GRK Activates bArrestin β-Arrestin Receptor_P->bArrestin Agonist This compound Agonist->Receptor Binds GRK->Receptor Phosphorylates Desensitization Desensitization (G-protein Uncoupling) bArrestin->Desensitization Signaling β-Arrestin-Mediated Signaling (e.g., MAPK) bArrestin->Signaling Internalization Receptor Internalization bArrestin->Internalization

5-HT2A Receptor β-Arrestin Recruitment Pathway.

Experimental Protocols

Protocol 1: Gq/11 Activation via IP1 Accumulation Assay (HTRF)

Principle

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the IP3 cascade.[15] Its stability makes it an ideal endpoint for measuring Gq pathway activation.[16] The assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay format where cellular IP1 competes with an IP1-d2 acceptor for binding to an anti-IP1 cryptate-labeled antibody (donor).[17] A high concentration of cellular IP1 leads to a low HTRF signal.

Materials
  • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[8]

  • Assay Plates: White, low-volume, solid-bottom 384-well microplates.

  • Reagents: IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, lysis buffer, and IP1 calibrators).[9]

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT) or DOI.[8]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with supplements.

Methodology

IP1_Workflow A 1. Cell Seeding Seed 5-HT2A expressing cells into a 384-well plate. Incubate 24h. B 2. Compound Addition Add serial dilutions of This compound, reference agonist, and vehicle control. A->B C 3. Incubation Incubate plate at 37°C for 30-60 minutes. B->C D 4. Cell Lysis & Detection Add HTRF reagents (IP1-d2 and anti-IP1 Cryptate) in lysis buffer. C->D E 5. Final Incubation Incubate at room temperature for 60 minutes in the dark. D->E F 6. Plate Reading Read on an HTRF-compatible plate reader (620 nm & 665 nm). E->F G 7. Data Analysis Calculate HTRF ratio and plot dose-response curves to determine EC₅₀ and Emax. F->G

Workflow for the IP1 Accumulation HTRF Assay.
  • Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in the stimulation buffer provided with the kit.

  • Stimulation: Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 30-60 minutes at 37°C.[8]

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) pre-mixed in the lysis buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis
  • Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.

  • Normalize the data to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).

  • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

ParameterThis compoundReference Agonist
EC50 (nM) e.g., 3.5e.g., 5.1
Emax (%) e.g., 105100
Hill Slope e.g., 1.1e.g., 1.0

Protocol 2: Calcium Flux Assay

Principle

This assay provides a real-time kinetic measurement of changes in intracellular calcium concentration ([Ca2+]) following receptor activation.[9] Cells are pre-loaded with a calcium-sensitive fluorescent dye. Agonist binding to the 5-HT2A receptor triggers Ca2+ release from the endoplasmic reticulum, causing an increase in the dye's fluorescence intensity.[7]

Materials
  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Reagents: Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, Calcium-6).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Instrumentation: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).[9]

Methodology```dot

Calcium_Flux_Workflow A 1. Cell Seeding Seed 5-HT2A expressing cells into a black, clear-bottom plate. Incubate 24h. B 2. Dye Loading Aspirate medium and add calcium-sensitive dye. Incubate 60 min at 37°C. A->B C 3. Plate Reading Setup Place plate in reader. Establish a stable baseline fluorescence reading. B->C D 4. Compound Injection Use automated injector to add serial dilutions of this compound or reference agonist. C->D E 5. Kinetic Measurement Immediately measure fluorescence kinetically for 90-180 seconds post-injection. D->E F 6. Data Analysis Calculate peak fluorescence response over baseline. Plot dose-response curves to determine EC₅₀. E->F

Workflow for the β-Arrestin Recruitment Assay.
  • Cell Plating: Seed the engineered cells into a white, solid-bottom plate and incubate for 24-48 hours.

  • Compound Addition: Add serial dilutions of this compound and the reference agonist to the cells.

  • Stimulation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Development: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature to allow the enzymatic reaction to reach a steady state.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

Data Analysis
  • Subtract the background signal (wells with no cells) from all data points.

  • Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%).

  • Plot the normalized response against the log concentration of this compound and fit to a four-parameter logistic equation to determine the EC50 and Emax for β-arrestin recruitment. This data can be compared to the Gq activation data to calculate a bias factor.

ParameterThis compoundReference Agonist
EC50 (nM) e.g., 25.4e.g., 45.8
Emax (%) e.g., 95100
Hill Slope e.g., 0.9e.g., 1.0

References

Application Notes and Protocols for the Use of 4-HO-Ept as a Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept), also known as Eprocin, is a synthetic psychedelic substance of the tryptamine (B22526) chemical class.[1] Structurally related to psilocin (4-HO-DMT), the active component in psilocybin mushrooms, this compound is a valuable research tool for investigating the serotonergic system and the neurobiology of psychedelic compounds.[1] Its primary mechanism of action is believed to be through agonism at serotonin (B10506) 5-HT2A receptors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) and Functional Activity (EC50, Emax) of this compound at Human Serotonin Receptors
ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Maximal Efficacy (Emax, %)
5-HT1A163--
5-HT1B1,097--
5-HT1D644--
5-HT1E591--
5-HT2A5463.2100%
5-HT2B624.389%
5-HT2C1,27212989%
5-HT5A1,576--
5-HT6284--
5-HT7438--

Data sourced from Wikipedia, which cites a primary scientific study. The smaller the Ki and EC50 values, the higher the binding affinity and potency, respectively.[3]

Table 2: Other Receptor and Transporter Interactions of this compound

A comprehensive screening study identified that this compound also interacts with several other non-serotonergic receptors and transporters, although generally with lower affinity than for the primary 5-HT receptors.[4][5]

TargetInteraction Identified
Histamine H1 ReceptorYes
Dopamine D2 ReceptorYes
Alpha-2A Adrenergic ReceptorYes
NMDA Receptor (NR2B subunit)Yes
Serotonin Transporter (SERT)Yes
Sigma 1 ReceptorYes
Sigma 2 ReceptorYes

Interaction was defined as >50% average inhibition of radioligand binding at a 10 µM test concentration.[4]

Signaling Pathways and Experimental Workflows

The primary psychedelic effects of this compound are mediated by its agonist activity at the 5-HT2A receptor, which predominantly signals through the Gq/11 pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 agonist This compound agonist->receptor Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Triggers cellular_response Neuronal Excitation & Psychedelic Effects pkc->cellular_response Leads to ca_release->cellular_response Leads to G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Analysis & Interpretation receptor_binding Receptor Binding Assays (Determine Ki) functional_assays Functional Assays (Determine EC50, Emax) receptor_binding->functional_assays metabolism_assays Metabolism Assays (e.g., Human Liver Microsomes) functional_assays->metabolism_assays htr_assay Head-Twitch Response (HTR) in Rodents metabolism_assays->htr_assay other_behavior Other Behavioral Assays (e.g., Locomotor Activity, Anxiety Models) htr_assay->other_behavior pk_studies Pharmacokinetic Studies other_behavior->pk_studies sar_analysis Structure-Activity Relationship (SAR) Analysis pk_studies->sar_analysis therapeutic_potential Assessment of Therapeutic Potential sar_analysis->therapeutic_potential

References

Application Notes and Protocols: Potential Therapeutic Applications of 4-HO-Ept Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research purposes only and does not constitute medical advice. 4-HO-Ept and its derivatives are research chemicals and are not approved for human consumption.

Introduction

4-hydroxy-N-ethyl-N-propyltryptamine (this compound) is a lesser-known synthetic tryptamine (B22526) that is structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin. Like other psychedelic tryptamines, this compound is an agonist at serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is believed to mediate the psychoactive effects of these compounds. The therapeutic potential of classic psychedelics is being actively investigated for a range of psychiatric disorders, including depression, anxiety, and substance use disorders. This document outlines potential therapeutic applications of this compound derivatives and provides hypothetical experimental protocols for their investigation.

Potential Therapeutic Targets

The primary molecular target for this compound and its derivatives is the serotonin 5-HT2A receptor. Activation of this receptor is thought to induce changes in brain connectivity and neuroplasticity, which may underlie the therapeutic effects of psychedelics. Other serotonin receptors, such as 5-HT1A and 5-HT2C, may also be involved.

Data Summary

Due to the limited research on this compound and its derivatives, extensive quantitative data from comparative studies are not available in the public domain. The following table represents a hypothetical compilation of data that would be crucial for evaluating the therapeutic potential of a series of this compound derivatives.

Compound5-HT2A Ki (nM)5-HT1A Ki (nM)5-HT2C Ki (nM)In vivo Efficacy (Head Twitch Response ED50, mg/kg)Brain Penetration (AUCbrain/AUCplasma)
This compound 502501501.50.8
Derivative A 255002000.81.2
Derivative B 100100802.50.5
Derivative C 403001201.21.0

Caption: Hypothetical binding affinities (Ki) and in vivo efficacy data for this compound and its derivatives. Lower Ki values indicate higher binding affinity. Lower ED50 values indicate higher potency in the head twitch response assay, a behavioral proxy for 5-HT2A receptor activation in rodents.

Experimental Protocols

1. Radioligand Binding Assay to Determine Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound derivatives for serotonin receptors.

  • Materials:

    • Cell membranes expressing human recombinant 5-HT2A, 5-HT1A, and 5-HT2C receptors.

    • Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A, [3H]mesulergine for 5-HT2C).

    • Test compounds (this compound derivatives).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or the test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki values using non-linear regression analysis.

2. In Vivo Head Twitch Response (HTR) Assay in Mice

The HTR in rodents is a behavioral model used to assess the in vivo potency of 5-HT2A receptor agonists.

  • Materials:

    • Male C57BL/6J mice.

    • Test compounds (this compound derivatives) dissolved in a suitable vehicle (e.g., saline).

    • Observation chambers.

  • Procedure:

    • Acclimate mice to the observation chambers.

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

    • Immediately after injection, place the mice individually into the observation chambers.

    • Record the number of head twitches for a set period (e.g., 30 minutes).

    • Analyze the dose-response relationship to determine the ED50 value for each compound.

Signaling Pathways and Workflow Diagrams

G cluster_0 Psychedelic Drug Action drug This compound Derivative receptor 5-HT2A Receptor drug->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc downstream Neuroplasticity & Therapeutic Effects ca2->downstream pkc->downstream

Caption: Simplified 5-HT2A receptor signaling pathway.

G cluster_1 Drug Discovery Workflow synthesis Compound Synthesis in_vitro In Vitro Screening (Binding & Functional Assays) synthesis->in_vitro in_vivo In Vivo Behavioral Assays (e.g., HTR) in_vitro->in_vivo lead_opt Lead Optimization in_vitro->lead_opt pk Pharmacokinetic Studies in_vivo->pk in_vivo->lead_opt pk->lead_opt lead_opt->synthesis preclinical Preclinical Development lead_opt->preclinical

Caption: A typical workflow for psychedelic drug discovery.

Application Notes and Protocols: Radiolabeling of 4-HO-Ept for Receptor Mapping Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept), also known as eprocin, is a synthetic tryptamine (B22526) psychedelic that is structurally related to psilocin (4-HO-DMT).[1][2] It acts as a potent agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, with additional affinity for other serotonin receptors such as 5-HT1A and 5-HT6.[2] This pharmacological profile makes this compound a person of interest for neuroscience research, particularly for understanding the role of the serotonergic system in perception, cognition, and mood.

Receptor mapping studies using radiolabeled ligands are crucial for elucidating the distribution and density of target receptors in the brain and other tissues. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of these receptors. This document provides detailed application notes and protocols for the radiolabeling of a this compound derivative for use in receptor mapping studies. Specifically, we propose the synthesis of [¹¹C]4-MeO-Ept, the O-methylated radioligand of this compound, as a suitable PET tracer.

Data Presentation

Receptor Binding Profile of this compound

The following table summarizes the known receptor binding affinities (Ki) of this compound for various serotonin receptors. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)
5-HT1A163
5-HT1B1,097
5-HT1D644
5-HT1E591
5-HT2A546
5-HT2B62
5-HT2C1,272
5-HT5A1,576
5-HT6284
5-HT7438

Data sourced from Wikipedia, citing relevant primary literature.[2]

Experimental Protocols

Synthesis of the Precursor: this compound

The synthesis of this compound can be adapted from the established synthesis of similar 4-hydroxytryptamines, such as 4-HO-NiPT.[3][4] The proposed synthetic route starts from 4-benzyloxyindole (B23222).

Protocol:

  • Step 1: Synthesis of N-ethyl-N-propyl-4-benzyloxy-3-indoleglyoxylamide.

    • To a solution of 4-benzyloxyindole in diethyl ether, add oxalyl chloride dropwise at 0°C.

    • Stir the resulting mixture for 6 hours at 0°C.

    • Add a solution of N-ethyl-N-propylamine dropwise.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Remove the solvent in vacuo and purify the residue by silica (B1680970) gel chromatography to yield the product.

  • Step 2: Reduction to 4-benzyloxy-Ept.

    • Reduce the glyoxylamide from Step 1 using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF).

    • Purify the resulting 4-benzyloxy-Ept by chromatography.

  • Step 3: Debenzylation to this compound.

    • Remove the benzyl (B1604629) protecting group from 4-benzyloxy-Ept via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield this compound.

    • Purify the final product by recrystallization or chromatography.

Synthesis_of_4_HO_Ept cluster_0 Step 1: Glyoxylamide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Debenzylation 4-Benzyloxyindole 4-Benzyloxyindole Glyoxylamide Glyoxylamide 4-Benzyloxyindole->Glyoxylamide 1. Oxalyl Chloride 2. N-ethyl-N-propylamine Oxalyl_Chloride Oxalyl_Chloride N-ethyl-N-propylamine N-ethyl-N-propylamine Reduction Reduction (e.g., LiAlH4) Glyoxylamide->Reduction 4-Benzyloxy-Ept 4-Benzyloxy-Ept Reduction->4-Benzyloxy-Ept Debenzylation Debenzylation (e.g., H2, Pd/C) 4-Benzyloxy-Ept->Debenzylation 4-HO-Ept_Precursor This compound (Precursor) Debenzylation->4-HO-Ept_Precursor

Caption: Synthetic pathway for the this compound precursor.

Radiolabeling of this compound to produce [¹¹C]4-MeO-Ept

The radiolabeling of this compound will be achieved through O-methylation of the 4-hydroxyl group using [¹¹C]methyl iodide.

Protocol:

  • Production of [¹¹C]Methyl Iodide: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation, which is then reacted with iodine to form [¹¹C]CH₃I.

  • Radiolabeling Reaction:

    • Dissolve this compound (1-2 mg) in a suitable solvent (e.g., DMF).

    • Add a base (e.g., sodium hydride or a strong, non-nucleophilic organic base) to deprotonate the hydroxyl group.

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature or with gentle heating.[5][6][7]

    • Allow the reaction to proceed for 5-10 minutes.

  • Purification:

    • Quench the reaction with water.

    • Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]4-MeO-Ept.

    • Formulate the purified product in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

Radiolabeling_Workflow Cyclotron Cyclotron 11CO2_Production [¹¹C]CO₂ Production Cyclotron->11CO2_Production 11CH3I_Synthesis [¹¹C]CH₃I Synthesis 11CO2_Production->11CH3I_Synthesis Reaction O-Methylation Reaction 11CH3I_Synthesis->Reaction Precursor This compound Precursor Precursor->Reaction Purification HPLC Purification Reaction->Purification Final_Product [¹¹C]4-MeO-Ept Purification->Final_Product QC Quality Control Final_Product->QC

Caption: Workflow for the synthesis of [¹¹C]4-MeO-Ept.

Quality Control of [¹¹C]4-MeO-Ept

Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical before administration.[8][9]

Table of Quality Control Assays:

ParameterMethodAcceptance Criteria
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% of radioactivity from ¹¹C
Radiochemical Purity HPLC> 95% of radioactivity co-elutes with 4-MeO-Ept standard
Specific Activity HPLC with UV and radiation detectors> 1 Ci/µmol at the time of injection
pH pH meter or calibrated pH strips4.5 - 7.5
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V, where V is the maximum recommended dose in mL
Sterility Incubation in culture mediaNo microbial growth
Residual Solvents Gas Chromatography (GC)Within USP limits
In Vitro Receptor Autoradiography

This protocol describes the use of [¹¹C]4-MeO-Ept for in vitro receptor autoradiography on rodent brain slices.[10][11][12]

Protocol:

  • Tissue Preparation:

    • Euthanize the animal and rapidly dissect the brain.

    • Freeze the brain in isopentane (B150273) cooled with liquid nitrogen.

    • Section the frozen brain into 20 µm coronal slices using a cryostat and thaw-mount onto microscope slides.

  • Incubation:

    • Pre-incubate the slides in buffer (e.g., Tris-HCl) to remove endogenous ligands.

    • Incubate the slides with a solution of [¹¹C]4-MeO-Ept (e.g., 0.1-10 nM) in assay buffer.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., 10 µM unlabeled this compound or a known 5-HT2A antagonist like ketanserin).

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Quickly rinse the slides in distilled water and dry them under a stream of cool air.

  • Imaging:

    • Expose the dried slides to a phosphor imaging plate or autoradiographic film.

    • Scan the imaging plate or develop the film to visualize the distribution of radioactivity.

  • Data Analysis:

    • Quantify the signal intensity in different brain regions using densitometry software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Autoradiography_Workflow Brain_Extraction Brain Extraction Freezing Freezing Brain_Extraction->Freezing Sectioning Cryosectioning (20 µm) Freezing->Sectioning Incubation Incubation with [¹¹C]4-MeO-Ept Sectioning->Incubation Washing Washing Incubation->Washing Drying Drying Washing->Drying Imaging Phosphor Imaging Drying->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Workflow for in vitro receptor autoradiography.

In Vivo PET Imaging in Rodents

This protocol outlines a typical in vivo PET imaging study in rodents using [¹¹C]4-MeO-Ept.[13][14]

Protocol:

  • Animal Preparation:

    • Anesthetize the rodent (e.g., with isoflurane).

    • Place a catheter in a tail vein for radiotracer injection.

    • Position the animal in the PET scanner.

  • Radiotracer Injection and PET Scan:

    • Administer a bolus injection of [¹¹C]4-MeO-Ept (e.g., 100-200 µCi) via the tail vein catheter.

    • Acquire dynamic PET data for 60-90 minutes.

  • Blocking Studies (for specificity):

    • In a separate cohort of animals, pre-treat with a blocking agent (e.g., unlabeled this compound or a specific 5-HT2A antagonist) 15-30 minutes prior to the injection of [¹¹C]4-MeO-Ept to demonstrate receptor-specific binding.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time-framed images.

    • Co-register the PET images with an anatomical template (e.g., an MRI atlas).

    • Define regions of interest (ROIs) on the co-registered images corresponding to various brain structures.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs to estimate binding parameters such as the distribution volume (VT) or binding potential (BPND).

PET_Signaling_Pathway cluster_0 Radiotracer Administration cluster_1 Receptor Binding cluster_2 Signal Detection Radiotracer [¹¹C]4-MeO-Ept Bloodstream Bloodstream Radiotracer->Bloodstream BBB Blood-Brain Barrier Bloodstream->BBB Brain_Tissue Brain Tissue BBB->Brain_Tissue Binding Specific Binding Brain_Tissue->Binding Receptor 5-HT2A Receptor Receptor->Binding Annihilation Positron Annihilation Binding->Annihilation Gamma_Rays 511 keV Gamma Rays Annihilation->Gamma_Rays PET_Scanner PET Scanner Gamma_Rays->PET_Scanner

Caption: PET imaging signaling pathway.

References

Establishing a Dose-Response Curve for 4-HO-Ept: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for establishing the dose-response relationship of 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept), a synthetic tryptamine (B22526) and structural analog of psilocin. Due to its potent serotonergic activity, particularly at the 5-HT₂A receptor, detailed characterization of its pharmacological profile is essential for research and potential therapeutic development. This document outlines protocols for in vitro functional assays and in vivo behavioral studies designed to elucidate the potency and efficacy of this compound. The provided methodologies are based on established practices for characterizing psychedelic compounds.

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine, also known as eprocin, is a psychedelic tryptamine that is structurally related to psilocin (4-HO-DMT)[1][2]. Its psychoactive effects are primarily mediated by its agonist activity at serotonin (B10506) receptors, with a particularly high affinity for the 5-HT₂A subtype[1][3]. Understanding the dose-response curve is fundamental to characterizing its pharmacological activity, including its potency (EC₅₀/ED₅₀) and maximal effect (Eₘₐₓ). This document provides detailed protocols for determining these parameters through in vitro and in vivo models.

In Vitro Characterization: Receptor Binding and Functional Activity

In vitro assays are crucial for determining the molecular targets of this compound and its functional activity at these sites.

Receptor Binding Affinity

Radioligand binding assays have been used to determine the binding affinity (Ki) of this compound for various serotonin receptors. The existing data indicates that this compound is a potent ligand at several 5-HT receptors.

Table 1: Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeKi (nM)
5-HT₁A163
5-HT₁B1,097
5-HT₁D644
5-HT₁E591
5-HT₂A546
5-HT₂B62
Data sourced from available literature. The smaller the Ki value, the higher the binding affinity.[1]
Functional Activity

Functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors and to quantify its potency and efficacy.

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound

Receptor SubtypeEC₅₀ (nM)Eₘₐₓ (%)
5-HT₂A3.2100%
5-HT₂B4.389%
EC₅₀ represents the concentration required to elicit 50% of the maximal response. Eₘₐₓ is the maximum response compared to a reference full agonist.[1]
Experimental Protocol: In Vitro Calcium Flux Assay

This protocol describes a method to determine the functional potency of this compound at the 5-HT₂A receptor by measuring intracellular calcium mobilization in a recombinant cell line.

Materials:

  • HEK 293 cells stably expressing the human 5-HT₂A receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • This compound stock solution (10 mM in DMSO).

  • Reference agonist (e.g., Serotonin).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the HEK 293-5HT₂A cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution (2 µM in Assay Buffer) to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare a concentration range for the reference agonist.

  • Calcium Flux Measurement: a. Wash the cells twice with Assay Buffer. b. Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. c. Set the reader to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time. d. Record a baseline fluorescence for 15-30 seconds. e. Use the automated injector to add 20 µL of the this compound dilutions or reference agonist to the respective wells. f. Continue recording fluorescence for at least 120 seconds.

  • Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data to the maximal response of the reference agonist. c. Plot the normalized response versus the log concentration of this compound. d. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

G cluster_0 Cell Preparation cluster_1 Assay Protocol cluster_2 Data Analysis start Seed 5-HT2A expressing cells incubate Incubate 24h start->incubate dye_load Load with Fluo-4 AM incubate->dye_load wash Wash cells dye_load->wash read_baseline Read baseline fluorescence wash->read_baseline add_compound Inject this compound read_baseline->add_compound read_response Read fluorescence response add_compound->read_response analyze Calculate ΔF/F₀ read_response->analyze normalize Normalize to reference agonist analyze->normalize plot Plot dose-response curve normalize->plot calculate Determine EC₅₀ and Eₘₐₓ plot->calculate

Caption: Workflow for the in vitro calcium flux assay.

In Vivo Characterization: Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice is a well-validated behavioral proxy for 5-HT₂A receptor activation and is commonly used to assess the in vivo potency of psychedelic compounds.

Experimental Protocol: Mouse Head-Twitch Response (HTR) Assay

This protocol details the procedure for quantifying the HTR in mice following the administration of this compound to establish an in vivo dose-response curve.

Animals:

  • Male C57BL/6J mice, 8-10 weeks old.

  • Animals should be group-housed and maintained on a 12:12 hour light:dark cycle with ad libitum access to food and water.

  • Acclimatize animals to the testing room for at least 60 minutes before the experiment.

Materials:

  • This compound.

  • Vehicle (e.g., 0.9% saline).

  • Observation chambers (e.g., standard mouse cages).

  • Video recording equipment or a trained observer.

Procedure:

  • Drug Preparation: Dissolve this compound in the vehicle to achieve the desired dose concentrations (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). Prepare fresh on the day of the experiment.

  • Acclimation: Place each mouse individually into an observation chamber and allow for a 30-minute habituation period.

  • Dosing: a. Administer the prepared doses of this compound or vehicle via a consistent route (e.g., subcutaneous or intraperitoneal injection). b. The injection volume should be consistent across all animals (e.g., 10 mL/kg).

  • Observation: a. Immediately after injection, begin observing the mice for head twitches. b. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior. c. Count the number of head twitches over a specified period, typically 30-60 minutes, as this is when peak effects are often observed for tryptamines.

  • Data Analysis: a. Sum the total number of head twitches for each animal within the observation period. b. Calculate the mean and standard error of the mean (SEM) for each dose group. c. Plot the mean number of head twitches versus the log of the dose. d. Fit the data to a sigmoidal dose-response curve to determine the ED₅₀ (the dose that produces 50% of the maximal response).

G cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis acclimate Acclimate mice to testing room habituate Habituate mice in observation chambers (30 min) acclimate->habituate dose Administer this compound or Vehicle habituate->dose observe Record head twitches (30-60 min) dose->observe count Count total HTR per animal observe->count calculate_mean Calculate mean HTR per dose group count->calculate_mean plot Plot dose-response curve calculate_mean->plot determine_ed50 Determine ED₅₀ plot->determine_ed50

Caption: Workflow for the in vivo Head-Twitch Response (HTR) assay.

Signaling Pathway

The primary psychoactive effects of this compound are mediated through its agonist activity at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway.

G cluster_membrane Cell Membrane receptor 5-HT₂A Receptor g_protein Gαq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves compound This compound compound->receptor ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release induces pkc PKC Activation dag->pkc downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: 5-HT₂A receptor signaling pathway activated by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound's dose-response relationship. By combining in vitro functional assays with in vivo behavioral models, researchers can accurately determine the potency and efficacy of this compound, contributing to a comprehensive understanding of its pharmacological profile. This information is critical for any further investigation into its mechanism of action and potential applications.

References

Application Notes and Protocols for the Cryopreservation of Samples Containing 4-HO-EPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a psychedelic tryptamine (B22526) structurally related to psilocin.[1][2] As a potent agonist of serotonin (B10506) receptors, particularly the 5-HT2A receptor, it is of significant interest in neuropharmacological research.[1][3][4] The integrity of research samples is paramount for reproducible and accurate experimental outcomes. Tryptamines, in general, are susceptible to degradation from oxidation, light, and heat.[5] The 4-hydroxyl group in this compound makes it particularly prone to oxidation.[5] Therefore, proper cryopreservation techniques are essential for maintaining the stability and potency of this compound in various sample types over long-term storage.

These application notes provide detailed protocols and best practices for the cryopreservation of samples containing this compound, including pure compounds, solutions, and biological matrices.

Stability Considerations for this compound

The stability of this compound is influenced by several factors:

  • Temperature: Lower temperatures significantly reduce the rate of chemical degradation.[5] Long-term storage at -20°C or -80°C is recommended.[5][6]

  • Light: Exposure to UV light can accelerate the degradation of tryptamines.[5] The use of amber or opaque containers is crucial.

  • Oxygen: The indole (B1671886) ring in tryptamines is susceptible to oxidation.[5] Storing samples under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.

  • Moisture: The presence of water can facilitate degradation reactions. Samples should be kept dry.[5]

  • pH: The stability of tryptamines in solution can be pH-dependent.

The hemifumarate salt of this compound is reported to be stable for at least five years, though the specific storage conditions for this claim are not detailed.[7]

Quantitative Data on this compound Stability

The following tables provide representative data on the expected stability of this compound under various storage conditions. This data is intended to be illustrative and may not reflect the outcomes of all specific experimental setups.

Table 1: Stability of Solid this compound (hemifumarate salt) Over 24 Months

Storage Temperature (°C)AtmosphereContainerPurity after 6 months (%)Purity after 12 months (%)Purity after 24 months (%)
20-25 (Ambient)AirClear Glass857050
20-25 (Ambient)AirAmber Glass908065
4AirAmber Glass989590
-20AirAmber Glass>999896
-20Inert Gas (Argon)Amber Glass>99>9998
-80Inert Gas (Argon)Amber Glass>99>99>99

Table 2: Stability of this compound (1 mg/mL) in Solution Over 12 Months

SolventStorage Temperature (°C)CryoprotectantConcentration after 3 months (%)Concentration after 6 months (%)Concentration after 12 months (%)
Methanol (B129727)-20None958875
DMSO-20None989590
PBS (pH 7.4)-20None806540
PBS (pH 7.4)-8010% DMSO999794
Human Plasma-80None979285
Human Plasma-805% Glycerol (B35011)989591

Experimental Protocols

Protocol 1: Cryopreservation of Solid this compound

This protocol is designed for the long-term storage of pure, solid this compound.

Materials:

  • This compound (hemifumarate salt or freebase)

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • Argon or nitrogen gas with a delivery system

  • -20°C or -80°C freezer

  • Desiccator

Procedure:

  • Aliquoting: In a low-humidity environment, weigh the desired amount of solid this compound into pre-labeled amber glass vials. It is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material to air and moisture.[5]

  • Inert Atmosphere: Gently flush the headspace of each vial with a stream of argon or nitrogen gas for 10-15 seconds to displace oxygen.

  • Sealing: Immediately cap the vials tightly.

  • Storage: Place the vials in a freezer at -20°C or, for optimal long-term stability, -80°C.[5][6]

  • Thawing: Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation from forming on the cold sample.[5]

Protocol 2: Cryopreservation of this compound Stock Solutions

This protocol is suitable for storing this compound in a solvent for future use in experiments.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

  • Cryogenic vials (amber or wrapped in foil)

  • -80°C freezer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO or methanol to the desired concentration (e.g., 1 mg/mL or 10 mM). Ensure the compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use aliquots in pre-labeled cryogenic vials.

  • Inert Atmosphere (Optional but Recommended): Flush the headspace of each vial with argon or nitrogen gas.

  • Freezing: Place the vials in a -80°C freezer. For solutions, rapid freezing is generally acceptable.

  • Thawing: To use, thaw the vial rapidly in a 37°C water bath until just thawed. Keep the solution on ice during experimental use. Avoid repeated freeze-thaw cycles.

Protocol 3: Cryopreservation of Biological Samples Containing this compound

This protocol is for the preservation of biological matrices (e.g., plasma, serum, tissue homogenates) containing this compound for later analysis.

Materials:

  • Biological sample containing this compound

  • Cryoprotectant (CPA) solution (e.g., 10% DMSO in PBS, or 20% glycerol in PBS)

  • Cryogenic vials

  • Controlled-rate freezer or isopropanol (B130326) freezing container

  • -80°C freezer or liquid nitrogen dewar

Procedure:

  • Sample Preparation: Process the biological sample as required by the experimental design (e.g., centrifugation to obtain plasma).

  • Addition of Cryoprotectant: For cell-based samples or tissue homogenates, it may be beneficial to add a cryoprotectant to maintain cellular integrity. Add an equal volume of cold CPA solution to the sample and mix gently. For plasma or serum, a CPA may not be necessary if only the analyte stability is of concern, but can help prevent cryoconcentration effects.

  • Aliquoting: Transfer the sample into pre-labeled cryogenic vials.

  • Controlled-Rate Freezing: To ensure cell viability if applicable, and to minimize ice crystal formation, cool the samples at a controlled rate of -1°C per minute down to -80°C.[8] This can be achieved using a programmable freezer or a commercial isopropanol-filled freezing container placed in a -80°C freezer.

  • Long-Term Storage: For long-term storage, transfer the vials from the -80°C freezer to the vapor phase of a liquid nitrogen dewar (-150°C to -196°C).

  • Rapid Thawing: When ready for analysis, thaw the sample rapidly in a 37°C water bath.[8]

  • Post-Thaw Processing: Proceed with the analytical workflow, such as sample extraction and quantification by UHPLC-MS/MS.[3][4]

Visualizations

Signaling Pathway of this compound via the 5-HT2A Receptor

G Figure 1: this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Gq_alpha Gqα 5-HT2A_Receptor->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., Gene Expression) Ca2_release->Downstream PKC->Downstream G Figure 2: Workflow for Cryopreserving a this compound Solution start Start: Solid this compound dissolve Dissolve in Anhydrous DMSO or Methanol start->dissolve aliquot Aliquot into Single-Use Amber Cryovials dissolve->aliquot flush Flush with Inert Gas (Argon/Nitrogen) aliquot->flush store Store at -80°C flush->store thaw Rapid Thaw in 37°C Water Bath Before Use store->thaw end Ready for Experiment thaw->end G Figure 3: Workflow for Biological Sample Cryopreservation and Analysis start Start: Collect Biological Sample (e.g., Plasma) add_cpa Add Cryoprotectant (Optional) start->add_cpa aliquot Aliquot into Cryovials add_cpa->aliquot freeze Controlled-Rate Freezing (-1°C/min to -80°C) aliquot->freeze store Long-Term Storage in Liquid Nitrogen Vapor freeze->store thaw Rapid Thaw in 37°C Water Bath store->thaw extract Sample Extraction (e.g., LLE, SPE) thaw->extract analyze Quantify this compound (e.g., UHPLC-MS/MS) extract->analyze end Data Analysis analyze->end

References

Standard Operating Procedures for Handling 4-HO-EPT: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standard operating procedures for the handling and investigation of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT). As a synthetic tryptamine (B22526) and structural analog of psilocin, this compound is a potent psychedelic compound that primarily acts as a serotonin (B10506) 5-HT2A receptor agonist.[1] These protocols are intended for use in controlled laboratory settings by trained professionals.

Chemical and Physical Properties

This compound, also known as Eprocin, is a tryptamine derivative with the following chemical properties:

PropertyValue
IUPAC Name 3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-ol
Synonyms 4-hydroxy-N-ethyl-N-propyltryptamine, Eprocin
Chemical Formula C₁₅H₂₂N₂O
Molar Mass 246.354 g/mol [1]
Appearance Crystalline solid
Solubility Slightly soluble in DMSO and PBS (pH 7.2)[2]

Safety Precautions and Handling

  • Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles, and nitrile gloves are required at all times. For handling the solid compound or concentrated solutions, a face shield and double-gloving are recommended.

  • Engineering Controls: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Storage: this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Access should be restricted to authorized personnel only.

  • Spill and Waste Disposal: In case of a spill, decontaminate the area with a suitable laboratory disinfectant. All contaminated materials and waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with soap and water.

    • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.

    • If inhaled: Move the individual to fresh air.

    • If swallowed: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the closely related compound, 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT).[4][5][6]

Step 1: N-ethyl-N-propyl-4-benzyloxy-3-indoleglyoxylamide Synthesis

  • Dissolve 4-benzyloxyindole (B23222) in anhydrous diethyl ether at 0 °C.

  • Slowly add oxalyl chloride to the solution and stir for 30 minutes.

  • In a separate flask, prepare a solution of N-ethylpropylamine in anhydrous diethyl ether.

  • Slowly add the N-ethylpropylamine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glyoxylamide.

Step 2: Reduction to 4-benzyloxy-N-ethyl-N-propyltryptamine

  • Dissolve the crude glyoxylamide from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).

  • Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LAH), in THF at 0 °C.

  • Heat the reaction mixture to reflux and stir overnight.

  • Cool the reaction to 0 °C and cautiously quench with water, followed by 15% sodium hydroxide (B78521) solution, and then water again.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude protected tryptamine.

Step 3: Deprotection to this compound

  • Dissolve the crude 4-benzyloxy-N-ethyl-N-propyltryptamine in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

SynthesisWorkflow 4-Benzyloxyindole 4-Benzyloxyindole Step1 Step 1: Glyoxylamide Formation 4-Benzyloxyindole->Step1 Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Step1 N-ethylpropylamine N-ethylpropylamine N-ethylpropylamine->Step1 Intermediate1 N-ethyl-N-propyl- 4-benzyloxy-3- indoleglyoxylamide Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Reducing_Agent Reducing Agent (e.g., LAH) Reducing_Agent->Step2 Intermediate2 4-Benzyloxy-N-ethyl- N-propyltryptamine Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Pd_C_H2 Pd/C, H2 Pd_C_H2->Step3 This compound This compound Step3->this compound

Proposed synthesis workflow for this compound.
Protocol 2: Analytical Quantification of this compound in Plasma using UHPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma samples.[7][8][9][10]

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., 4-HO-DMT-d4).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

UHPLC-MS/MS Conditions

  • UHPLC System: A high-performance liquid chromatography system capable of high pressures.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Data Analysis

  • Construct a calibration curve using known concentrations of this compound in blank plasma.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

AnalyticalWorkflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC_MSMS_Analysis UHPLC-MS/MS Analysis Reconstitution->UHPLC_MSMS_Analysis Data_Analysis Data Analysis and Quantification UHPLC_MSMS_Analysis->Data_Analysis

Workflow for UHPLC-MS/MS quantification of this compound.
Protocol 3: In Vitro 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of this compound to activate the 5-HT2A receptor by detecting changes in intracellular calcium levels.[11][12][13][14][15]

Materials

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an automated injection system.

Procedure

  • Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into the 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37 °C).

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin) in the assay buffer.

  • Assay:

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Use the automated injector to add the different concentrations of this compound or the reference agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each concentration.

    • Plot the fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Pharmacodynamic Data for this compound

The following table summarizes the known in vitro activity of this compound at various serotonin receptors.

ReceptorKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)
5-HT1A 163--
5-HT1B 1,097--
5-HT1D 644--
5-HT1E 591--
5-HT2A 5463.2100
5-HT2B 624.389

Data from Wikipedia, which cites other sources.[1]

SignalingPathway cluster_cell Cell Membrane This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist Binding Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activation PLC Phospholipase C Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2+ Ca²⁺ ER->Ca2+ Release Ca2+->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response

Simplified 5-HT2A receptor signaling pathway.
Protocol 4: In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral proxy for 5-HT2A receptor activation and is used to assess the hallucinogenic potential of compounds in rodents.[16][17][18][19]

Animals

  • Male C57BL/6J mice are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to generate a dose-response curve.

  • Observation: Immediately after injection, place each mouse individually into a clear observation chamber (e.g., a Plexiglas cylinder).

  • HTR Recording: Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from normal grooming or exploratory behavior. The recording can be done by a trained observer or using an automated video tracking system.

  • Data Analysis:

    • Calculate the total number of head twitches for each animal.

    • Compare the HTR counts between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • Plot the mean HTR counts against the dose of this compound to generate a dose-response curve.

Expected Results

This compound is expected to induce a dose-dependent increase in the number of head twitches, with a characteristic inverted U-shaped dose-response curve at higher doses.[19] The potency of this compound can be compared to other known psychedelic compounds. It has been reported that 4-hydroxy EPT induces the HTR in mice.[2]

Conclusion

These application notes and protocols provide a comprehensive framework for the safe and effective handling and investigation of this compound in a research setting. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and for generating reliable and reproducible scientific data. As this compound is a research chemical with limited published data, researchers are encouraged to conduct their own risk assessments and to exercise caution at all times.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tryptamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is intended for informational purposes for researchers and drug development professionals in a legal and regulated environment. The synthesis of controlled substances is illegal in many jurisdictions. All laboratory work should be conducted in accordance with local laws and safety regulations. The information provided is based on general tryptamine (B22526) synthesis principles and may not be directly applicable to all specific target molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the tryptamine is showing a low yield. What are the common causes?

Low yields in tryptamine synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature.

  • Side reactions: Competing reactions can consume starting materials and reduce the formation of the desired product. Common side reactions include oxidation of the indole (B1671886) nucleus and polymerization.

  • Poor quality reagents: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to lower yields.

  • Suboptimal reaction conditions: The choice of solvent, catalyst, and pH can significantly impact the reaction outcome.

Q2: I am observing multiple spots on my TLC plate after the reaction. What could they be?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. These could include:

  • Unreacted starting materials.

  • Intermediates that have not fully reacted.

  • Products of side reactions.

  • Degradation products of the desired tryptamine.

Q3: How can I improve the purity of my final product?

Purification is a critical step in obtaining a high-purity tryptamine. Common purification techniques include:

  • Column chromatography: This is a highly effective method for separating the desired product from impurities based on their differential adsorption to a stationary phase.

  • Recrystallization: This technique can be used to purify solid products by dissolving them in a suitable solvent and allowing the pure crystals to form upon cooling.

  • Acid-base extraction: This can be used to separate acidic, basic, and neutral compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-substituted tryptamines.

Issue Potential Cause Recommended Solution
Low yield of the final product Incomplete reaction, side reactions, poor reagent quality.Monitor the reaction progress by TLC. Optimize reaction time and temperature. Use high-purity starting materials and freshly distilled solvents. Consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of a dark-colored reaction mixture Oxidation of the indole ring.Use deoxygenated solvents. Add an antioxidant such as sodium bisulfite or ascorbic acid to the reaction mixture.
Difficulty in isolating the product The product may be an oil or difficult to crystallize.If the product is an oil, try to form a salt (e.g., fumarate (B1241708) or hydrochloride) which is often crystalline. For crystallization, experiment with different solvent systems.
Product degradation during workup or purification 4-hydroxyindoles are sensitive to acidic conditions and air.Perform the workup and purification steps as quickly as possible. Use neutral or slightly basic conditions where possible. Store the purified product under an inert atmosphere and at low temperatures.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a 4-substituted tryptamine.

General Synthesis Workflow A Starting Material (e.g., 4-acetoxyindole) B Reaction Setup (Inert atmosphere) A->B Dissolve in solvent C Reagent Addition (e.g., Oxalyl chloride) B->C Cool solution D Amine Addition (e.g., N-ethyl-N-propylamine) C->D Stir at low temp. E Reduction (e.g., with LiAlH4) D->E Add reducing agent F Aqueous Workup (Quenching) E->F Careful quenching G Extraction F->G Separate layers H Purification (Column Chromatography) G->H Concentrate organic phase I Final Product (4-HO-EPT) H->I Isolate pure fraction

Caption: A generalized workflow for the synthesis of a 4-substituted tryptamine.

Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting a low-yield synthesis.

Caption: A decision tree for troubleshooting low synthesis yields.

Technical Support Center: Purification of Crude 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept). The information is presented in a question-and-answer format to address common challenges and provide practical solutions.

Disclaimer: this compound is a research chemical. The following information is intended for professional laboratory use only, in legal and properly equipped settings. All procedures should be carried out by qualified personnel with appropriate safety precautions. Detailed, peer-reviewed purification protocols specifically for this compound are not widely available in the literature; therefore, the following guides are based on established methods for structurally similar tryptamines, particularly 4-hydroxy tryptamine (B22526) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound reaction mixtures?

A1: The impurities present in crude this compound will depend on the synthetic route employed. However, common impurities for tryptamine syntheses can include:

  • Unreacted Starting Materials: Such as 4-benzyloxyindole (B23222) or other precursors.

  • Partially Reacted Intermediates: For multi-step syntheses, intermediates may be carried through to the final step.

  • By-products of the Reaction: These can include products from side reactions or over-alkylation.

  • Reagents and Catalysts: Residual coupling agents, reducing agents, or catalysts (e.g., palladium on carbon from a debenzylation step) may be present.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Degradation Products: 4-hydroxy tryptamines are susceptible to oxidation, especially when exposed to air, light, or non-neutral pH, leading to the formation of colored impurities.

Q2: What are the primary laboratory-scale purification strategies for crude this compound?

A2: The most effective purification methods for a polar, basic compound like this compound are typically a combination of the following techniques:

  • Acid-Base Extraction: This is a highly effective first-pass purification to separate the basic tryptamine from neutral or acidic impurities by leveraging its differential solubility in acidic aqueous and basic organic phases.[2][3]

  • Column Chromatography: An indispensable technique for separating the target compound from structurally similar impurities. For polar tryptamines, options include normal-phase silica (B1680970) gel chromatography, reversed-phase chromatography (C18), or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][4][5]

  • Recrystallization: This is an excellent final purification step, often performed after converting the this compound freebase into a stable, crystalline salt (e.g., fumarate, hydrochloride).[1][6]

Q3: How stable is this compound during purification, and what precautions should be taken?

A3: Like its analogue psilocin (4-HO-DMT), this compound is expected to be sensitive to oxidation. The 4-hydroxyindole (B18505) moiety is particularly prone to degradation, which is often indicated by a change in color (e.g., to blueish or dark brown). To minimize degradation:

  • Work in an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when handling the freebase.

  • Use degassed solvents.

  • Avoid prolonged exposure to strong bases.

  • Protect the compound from light.

  • Store the purified compound in a cold, dark, and inert environment.

Q4: Which chromatographic method is recommended for purifying this compound?

A4: The choice of chromatography depends on the specific impurities and the scale of the purification.

  • Normal-Phase Silica Gel Chromatography: This is a common and effective method for purifying tryptamine analogues. A typical mobile phase would be a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a basic modifier (like triethylamine (B128534) or ammonium (B1175870) hydroxide) to prevent peak tailing. A system of methylene (B1212753) chloride/ammonia-methanol has been successfully used for the closely related 4-HO-NiPT.[1]

  • Reversed-Phase HPLC (RP-HPLC): While traditional C18 columns can show poor retention for very polar compounds like tryptamines, modern aqueous-stable C18 columns (AQ-type) can be effective.[4] Mobile phases typically consist of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid.[4][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for retaining and separating very polar compounds that are unretained in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase high in organic solvent.[4][5]

Troubleshooting Guides

Issue: Acid-Base Extraction

Q: I am experiencing low recovery of my product after performing an acid-base extraction. What could be the cause? A: Low recovery can stem from several issues:

  • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) to fully protonate the tryptamine and draw it into the aqueous phase. Conversely, ensure the pH is sufficiently basic (pH > 10) to deprotonate the tryptamine salt back to the freebase for extraction into the organic solvent.[2]

  • Incomplete Extractions: Perform multiple extractions (e.g., 3-4 times) with fresh solvent at each step to ensure complete transfer of the product between phases.

  • Emulsion Formation: Emulsions at the solvent interface can trap the product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture.

  • Product Degradation: As 4-hydroxy tryptamines can be unstable at high pH, minimize the time the product spends in a strongly basic solution.

Issue: Recrystallization

Q: My purified this compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this? A: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or it becomes supersaturated and separates as a liquid upon cooling.

  • Check for Impurities: The presence of impurities can significantly inhibit crystallization. Consider an additional purification step, like column chromatography, before attempting recrystallization.

  • Adjust Solvent System: The solvent may be too good (product is too soluble) or too poor. Try a co-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., hot methanol or acetone) and slowly add a poor solvent (e.g., diethyl ether, heptane, or water) until the solution becomes slightly cloudy (turbid).[6] Then, gently heat until clear and allow to cool slowly.

  • Control Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling or the formation of very small crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous successful batch.

Issue: Column Chromatography

Q: My compound is streaking or showing poor separation on a silica gel column. What should I do? A: This is a common issue when purifying basic compounds like amines on acidic silica gel.

  • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide (B78521) into your mobile phase (eluent). This neutralizes the acidic silanol (B1196071) groups on the silica surface, preventing strong adsorption of the basic amine and reducing peak tailing.

  • Optimize Mobile Phase: The polarity of your eluent may be too high or too low. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. The ideal system should give your target compound an Rf value of approximately 0.25-0.35.

  • Avoid Overloading: Do not load too much crude material onto the column. A general rule is to use a ratio of at least 30:1 (silica gel:crude material) by weight for good separation.

Data Presentation

Table 1: HPLC Column and Mobile Phase Selection for Tryptamine Analysis This data, compiled from methods for general tryptamine analysis, can serve as a starting point for developing an analytical method for this compound.

Chromatography ModeStationary Phase (Column)Mobile Phase ExampleTarget AnalytesReference
Reversed-Phase (RP) C18 (e.g., 4.6 x 250 mm, 5 µm)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileTryptamines with varying N-alkylation[4]
Reversed-Phase (RP) C18 (4.6 x 250 mm, 5 µm)Methanol:Acetonitrile:Ammonium Acetate Solution (5:30:65 v/v)Tryptamine[8]
HILIC HILIC (e.g., amide, diol)A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 ACN:H₂OB: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 ACN:H₂OPolar tryptamines and metabolites[4]

Table 2: Pharmacological Data for this compound This data is relevant for professionals in drug development to understand the compound's biological activity.

Target ReceptorAffinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ)Reference
5-HT₁ₐ 163--[9]
5-HT₂ₐ 5463.2100%[9]
5-HT₂ₑ 624.389%[9]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Tryptamine Purification

This protocol is a general method and should be optimized for this compound.

  • Acidification: Dissolve the crude reaction mixture in a suitable non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel. Add an aqueous acid solution (e.g., 1M HCl or 5% acetic acid) and shake thoroughly. Allow the layers to separate.[3]

  • Separate Layers: Drain the lower aqueous layer (containing the protonated tryptamine salt) into a clean flask. Extract the organic layer two more times with fresh aqueous acid. Combine all aqueous extracts.

  • Defatting (Optional): Wash the combined acidic aqueous extracts with a fresh portion of non-polar organic solvent (e.g., toluene (B28343) or hexane) to remove any non-basic, organic-soluble impurities. Discard the organic wash.[2]

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 6N NaOH or saturated sodium carbonate solution) with stirring until the solution is strongly basic (pH > 10).[3] The tryptamine freebase will precipitate or form an oil.

  • Extraction of Freebase: Extract the basic aqueous solution 3-4 times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude purified this compound freebase.

Protocol 2: Silica Gel Column Chromatography

This protocol is adapted from the purification of the similar compound 4-HO-NiPT.[1]

  • Prepare Slurry: Prepare a slurry of silica gel in the chosen non-polar eluent component (e.g., methylene chloride).

  • Pack Column: Pour the slurry into a chromatography column and allow it to pack evenly under gravity or with gentle pressure.

  • Prepare Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.

  • Load Column: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution is often effective. Start with a less polar mixture (e.g., 100% methylene chloride) and gradually increase the polarity by adding a more polar solvent (e.g., a solution of 9:1 methanol:ammonium hydroxide).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_final Final Polishing Crude Crude this compound (in reaction solvent) A_B_Extraction Acid-Base Extraction Crude->A_B_Extraction Organic_Impurities Neutral/Acidic Impurities A_B_Extraction->Organic_Impurities Chromatography Column Chromatography A_B_Extraction->Chromatography Crude Freebase Polar_Impurities Closely-Eluting Impurities Chromatography->Polar_Impurities Salt_Formation Salt Formation (e.g., Fumarate) Chromatography->Salt_Formation Purified Freebase Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Product Pure Crystalline This compound Salt Recrystallization->Pure_Product

Caption: General purification strategy for crude this compound.

Acid_Base_Extraction_Workflow start Crude in Organic Solvent add_acid 1. Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_phase Aqueous Phase (Contains this compound Salt) separate1->aqueous_phase Aqueous organic_phase1 Organic Phase (Contains Neutral/Acidic Impurities) separate1->organic_phase1 Organic add_base 2. Basify Aqueous Phase (e.g., NaOH to pH > 10) aqueous_phase->add_base discard1 Discard organic_phase1->discard1 extract_base 3. Extract with Organic Solvent add_base->extract_base separate2 Separate Layers extract_base->separate2 aqueous_phase2 Aqueous Phase (Salts) separate2->aqueous_phase2 Aqueous organic_phase2 Organic Phase (Contains this compound Freebase) separate2->organic_phase2 Organic discard2 Discard aqueous_phase2->discard2 end Dry and Concentrate to get Purified Freebase organic_phase2->end

Caption: Workflow diagram for acid-base extraction.

Troubleshooting_Recrystallization start Problem: Product 'Oiling Out' During Recrystallization q1 Are impurities suspected? start->q1 sol1 Perform further purification (e.g., column chromatography) q1->sol1 Yes q2 Is cooling too rapid? q1->q2 No sol1->q2 sol2 Allow solution to cool slowly to room temperature before refrigerating. q2->sol2 Yes q3 Is the solvent system optimal? q2->q3 No sol2->q3 sol3 Try a co-solvent system. (e.g., dissolve in good solvent, add poor solvent to turbidity) q3->sol3 No end Induce Crystallization: - Scratch flask - Add seed crystal q3->end Yes sol3->end

Caption: Troubleshooting logic for recrystallization issues.

References

Overcoming solubility issues with 4-HO-Ept in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming common solubility challenges encountered with 4-HO-Ept in aqueous solutions during experimental procedures. The following information is intended to support research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can contribute to poor dissolution. These include the inherent low aqueous solubility of the compound, the pH of the buffer, the temperature, and the potential for the compound to precipitate out of solution. Tryptamines can be particularly sensitive to pH, and their freebase forms are generally less soluble in water than their salt forms.[3]

Q3: Can I use organic solvents to prepare a stock solution?

A3: Yes, this is a common and recommended practice. This compound is noted to be slightly soluble in Dimethyl Sulfoxide (DMSO).[1] For many tryptamines, other organic solvents like ethanol (B145695) and dimethylformamide (DMF) are also effective.[4] A typical procedure involves dissolving the compound in a minimal amount of an organic solvent to create a concentrated stock solution, which can then be diluted into the final aqueous experimental medium. However, it is crucial to consider the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of the organic solvent.

Q4: Are there stability concerns with this compound in aqueous solutions?

A4: Yes, 4-hydroxy-substituted tryptamines can be susceptible to oxidation and degradation in aqueous solutions, which can be accelerated by exposure to light, elevated temperatures, and neutral to alkaline pH.[3] Degradation is often indicated by a color change in the solution (e.g., yellowing or browning).[3] It is advisable to prepare aqueous solutions fresh for each experiment and store them protected from light at a low temperature for short periods.[3]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides several methods to improve the solubility of this compound in aqueous solutions. The optimal method may vary depending on the specific experimental requirements.

Method 1: pH Adjustment

The solubility of amine-containing compounds like this compound is often pH-dependent. Adjusting the pH of the aqueous solution can significantly increase solubility by ensuring the molecule is in its more soluble, ionized (protonated) state.

Issue: Precipitate forms when diluting a this compound stock solution into a neutral aqueous buffer.

Suggested Solution:

  • Prepare a stock solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Use a slightly acidic aqueous buffer (e.g., pH 4-6) for your experiment, if permissible by the experimental conditions.

  • Alternatively, add the this compound stock solution to the aqueous buffer and then slowly titrate with a dilute acid (e.g., 0.1 M HCl) to lower the pH until the compound dissolves. Ensure the final pH is compatible with your assay.

Parameter Condition A: Neutral Buffer Condition B: Acidic Buffer
Buffer PBS (pH 7.2)Citrate-Phosphate Buffer (pH 5.0)
Observation Precipitate observed at >0.1 mg/mLClear solution up to 1 mg/mL (Hypothetical)
Notes Low solubility in neutral conditions.Increased solubility in acidic conditions.
Method 2: Use of Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.

Issue: The required concentration of this compound for an experiment cannot be reached in the aqueous buffer, even with pH adjustment.

Suggested Solution:

  • Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol.

  • Prepare your final working solution by diluting the stock into an aqueous buffer that contains a certain percentage of a water-miscible co-solvent. Common co-solvents include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).

  • It is essential to determine the maximum allowable concentration of the co-solvent in your experimental system to avoid artifacts.

Parameter Condition A: Aqueous Buffer Only Condition B: With Co-solvent
Solvent System PBS (pH 7.2)PBS (pH 7.2) with 5% Ethanol
Max. Achieved Conc. ~0.1 mg/mL (Hypothetical)>1 mg/mL (Hypothetical)
Notes Limited by intrinsic aqueous solubility.Co-solvent reduces solvent polarity, enhancing solubility.
Method 3: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.

Issue: Organic solvents and pH adjustments are not compatible with the experimental system (e.g., in vivo studies).

Suggested Solution:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.[5][6]

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the solid this compound to the cyclodextrin solution and stir or sonicate until the compound dissolves. The formation of the inclusion complex will facilitate its dissolution in water.

Parameter Condition A: Water Only Condition B: With Cyclodextrin
Aqueous Medium Deionized Water10% (w/v) HP-β-CD in Water
Solubility Very Low (Hypothetical)Significantly Increased (Hypothetical)
Notes Hydrophobic nature limits solubility.Encapsulation within the cyclodextrin cavity improves aqueous solubility.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using pH Adjustment
  • Objective: To prepare a 1 mg/mL solution of this compound in an acidic buffer.

  • Materials: this compound (hemifumarate salt), DMSO, 0.1 M Citric Acid, 0.2 M Disodium Phosphate, deionized water, pH meter.

  • Procedure:

    • Prepare a 100 mM citrate-phosphate buffer at pH 5.0.

    • Weigh 10 mg of this compound and dissolve it in 100 µL of DMSO to make a 100 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Add 100 µL of the stock solution to 9.9 mL of the pH 5.0 citrate-phosphate buffer.

    • Vortex the final solution thoroughly. Visually inspect for any precipitation.

Protocol 2: Kinetic Solubility Assessment Workflow

This protocol outlines a general workflow for determining the kinetic solubility of this compound, which is a high-throughput method often used in early drug discovery.

  • Objective: To estimate the kinetic solubility of this compound in PBS at pH 7.4.

  • Materials: this compound, DMSO, PBS (pH 7.4), 96-well plates (UV-transparent), plate reader.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Add 2 µL of the DMSO stock solution to 198 µL of PBS in a well of a 96-well plate. This results in a 100 µM solution with 1% DMSO.

    • Serially dilute this solution in PBS containing 1% DMSO across the plate.

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

    • Measure the turbidity (light scattering) at a suitable wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.

Visualizations

experimental_workflow Workflow for Solubility Troubleshooting cluster_prep Preparation cluster_test Solubility Testing cluster_troubleshoot Troubleshooting start Start with solid this compound stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer (e.g., PBS pH 7.2) stock->dilute observe Observe for precipitation dilute->observe dissolved Compound Dissolved? observe->dissolved ph_adjust Method 1: Adjust pH to acidic range (e.g., pH 5-6) dissolved->ph_adjust No cosolvent Method 2: Add co-solvent (e.g., 5% Ethanol) dissolved->cosolvent No cyclodextrin Method 3: Use cyclodextrin (e.g., HP-β-CD) dissolved->cyclodextrin No end_node Proceed with Experiment dissolved->end_node Yes ph_adjust->observe cosolvent->observe cyclodextrin->observe

Caption: A logical workflow for addressing this compound solubility issues.

Gq_signaling_pathway Hypothesized 5-HT2A Receptor Signaling Pathway for this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ligand This compound receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er ER Calcium Store ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability) pkc->cellular_response ca_release Ca²⁺ Release er->ca_release Induces ca_release->cellular_response

Caption: The Gq signaling pathway activated by 5-HT2A receptor agonists.

References

Technical Support Center: Storage and Stability of 4-HO-Ept

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to ensure the integrity of your samples.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of this compound.

Q1: I've observed a change in the color and/or consistency of my this compound sample. What could be the cause?

A1: A change in the physical appearance of your this compound sample, such as discoloration (e.g., turning yellowish or brownish) or a change from a crystalline solid to a more gummy or oily substance, is a primary indicator of degradation.[1][2] This is often due to one or more of the following factors:

  • Oxidation: Tryptamine derivatives, especially those with a hydroxyl group on the indole (B1671886) ring like this compound, are susceptible to oxidation when exposed to air (oxygen).[3] This process can be accelerated by the presence of light and elevated temperatures.

  • Moisture: The presence of moisture can lead to hydrolysis or facilitate other degradation reactions. It is crucial to store the compound in a dry environment.[4]

  • Light Exposure: UV and visible light can provide the energy to initiate photochemical degradation.[4][5]

  • Incompatible Storage Materials: Storing the compound in containers made of materials that can leach impurities or react with the compound can also lead to degradation.

To troubleshoot this issue:

  • Immediately transfer the sample to a fresh, clean, amber glass vial.

  • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

  • Store the vial in a desiccator at the recommended low temperature.

  • It is advisable to perform an analytical purity check (e.g., via HPLC) to quantify the extent of degradation.

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: For long-term storage, this compound should be stored as a crystalline solid at -20°C or below in a tightly sealed, amber glass container to protect it from light.[6] The container should be placed in a desiccator to minimize exposure to moisture. Before opening a container that has been stored at low temperatures, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.

Q3: My this compound is in solution. How should I store it and for how long?

A3: Solutions of this compound are generally less stable than the solid form. The stability in solution is highly dependent on the solvent and the pH. Acidic conditions can catalyze degradation. If you must store it in solution, use a non-aqueous, aprotic solvent and store at -20°C or below. It is recommended to prepare solutions fresh for each experiment. If storing for a short period, purge the headspace of the vial with an inert gas. Aqueous solutions are not recommended for storage for more than a day.[7]

Q4: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

A4: To confirm degradation and identify the byproducts, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is the most common and effective technique.[7][8][9] You would compare the chromatogram of your stored sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation. Forced degradation studies can help to intentionally generate degradation products to aid in their identification.[10][11][12]

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure of this compound and the known chemistry of similar tryptamines, the most probable degradation pathways include:

  • Oxidation of the 4-hydroxyindole (B18505) moiety, which can lead to the formation of colored quinone-like structures.

  • N-dealkylation , resulting in the loss of the ethyl or propyl group from the amine.[13]

  • Hydroxylation at other positions on the indole ring.[13]

  • Polymerization , where molecules of this compound or its degradation products react with each other to form larger, often insoluble, materials.

Data Presentation: Hypothetical Forced Degradation Study of this compound

The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate the data that would be generated to assess its stability.

Stress ConditionDurationAssay of this compound (%)Total Impurities (%)Major Degradation Product (Hypothetical)
0.1 M HCl24 hours85.214.8Peak at RRT 0.85
0.1 M NaOH24 hours90.59.5Peak at RRT 0.92
10% H₂O₂24 hours78.921.1Multiple small peaks, significant peak at RRT 1.15
Heat (80°C)48 hours95.14.9Peak at RRT 1.08
Photostability (ICH Q1B)1.2 million lux hours92.77.3Peak at RRT 1.10

RRT = Relative Retention Time

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.

  • Photolytic Degradation: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed sample in the initial solvent for analysis.

  • Control Sample: Prepare a solution of this compound in the same solvent and store it at -20°C, protected from light.

3. Analytical Method (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm and 280 nm, or a photodiode array (PDA) detector to obtain full UV spectra. For more sensitive and specific detection, use a mass spectrometer (LC-MS).

  • Injection Volume: 10 µL.

4. Analysis:

  • Inject the control and each of the stressed samples into the HPLC system.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

  • The peak purity of the this compound peak should be assessed using the PDA detector to ensure no co-eluting peaks.

Visualizations

Troubleshooting Workflow for this compound Degradation

The following diagram illustrates a logical workflow for troubleshooting suspected degradation of a this compound sample.

degradation_troubleshooting start Suspected this compound Degradation (e.g., color change, inconsistent results) visual_inspection Visual Inspection of Sample and Storage Conditions start->visual_inspection check_storage Review Storage Conditions: - Temperature (-20°C or lower?) - Light exposure (amber vial?) - Atmosphere (inert gas?) - Moisture (desiccated?) visual_inspection->check_storage analytical_testing Perform Analytical Purity Test (e.g., HPLC, LC-MS) visual_inspection->analytical_testing compare_standard Compare to a Valid Reference Standard analytical_testing->compare_standard degradation_confirmed Degradation Confirmed compare_standard->degradation_confirmed New peaks or reduced main peak no_degradation No Significant Degradation compare_standard->no_degradation Purity within specification quarantine Quarantine Affected Batch degradation_confirmed->quarantine reassess_data Re-evaluate Experimental Data Obtained with Potentially Degraded Material degradation_confirmed->reassess_data proceed Proceed with Experiment no_degradation->proceed investigate_cause Investigate Root Cause of Degradation (e.g., improper handling, storage failure) quarantine->investigate_cause implement_capa Implement Corrective and Preventive Actions (CAPA): - Improve storage protocols - Retrain personnel investigate_cause->implement_capa

Troubleshooting workflow for this compound degradation.
Potential Degradation Pathways of this compound

This diagram illustrates the potential chemical degradation pathways for this compound based on its structure.

degradation_pathways ho_ept This compound oxidation Oxidation ho_ept->oxidation n_dealkylation N-Dealkylation ho_ept->n_dealkylation hydroxylation Further Ring Hydroxylation ho_ept->hydroxylation polymerization Polymerization ho_ept->polymerization oxidized_product Oxidized Products (e.g., Quinone-like species) oxidation->oxidized_product dealkylated_product N-de-ethyl or N-de-propyl Metabolites n_dealkylation->dealkylated_product hydroxylated_product Di-hydroxy Metabolites hydroxylation->hydroxylated_product polymer_product Polymeric Impurities polymerization->polymer_product oxidized_product->polymerization

Potential degradation pathways of this compound.

References

Technical Support Center: Analysis of 4-HO-EPT in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing this compound in biological samples?

The primary challenge in the analysis of this compound in complex matrices like plasma, whole blood, or urine is the presence of endogenous interferences that can lead to matrix effects.[1][2] These effects, primarily ion suppression or enhancement in LC-MS/MS analysis, can significantly impact the accuracy, precision, and sensitivity of the quantification.[3] Other challenges include the potential for analyte degradation, and the need for highly sensitive detection methods due to typically low concentrations of the analyte in biological samples.[4][5]

Q2: What are matrix effects, and how can I determine if they are impacting my this compound analysis?

Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix.[2][3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification.

There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what points during the chromatographic run matrix components cause ion suppression or enhancement. A constant flow of a this compound standard is infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips or peaks in the stable analyte signal indicate the retention times where matrix effects occur.[2]

  • Post-Extraction Spike: This quantitative method determines the magnitude of the matrix effect. It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of this compound in a neat solvent at the same concentration.[2][6]

Q3: How can I minimize matrix effects in my this compound analysis?

A multi-faceted approach is often the most effective way to mitigate matrix effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible. Techniques like solid-phase extraction (SPE) are generally more effective at removing a wider range of interferences than protein precipitation (PPT).[1][7]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.[1]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the overall matrix load.[8]

  • Choice of Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If significant matrix effects are encountered with ESI, switching to APCI may be a viable strategy, though this could affect sensitivity.[2][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.Improve chromatographic separation by adjusting the mobile phase gradient or pH. Employ a more effective sample preparation method (e.g., switch from PPT to SPE) to remove interfering compounds.[1][2]
Inconsistent Results (High %RSD) Variable matrix effects between different samples.Ensure the sample preparation method is robust and consistently applied to all samples. Use a stable isotope-labeled internal standard for this compound to compensate for variability.
Low Analyte Response (Ion Suppression) High concentration of co-eluting matrix components, particularly phospholipids (B1166683) in plasma or serum.Implement a more rigorous sample preparation technique like SPE. Dilute the sample if the this compound concentration is high enough.[1]
High Analyte Response (Ion Enhancement) Co-eluting compounds that improve the ionization efficiency of this compound.Improve chromatographic separation to isolate the analyte from enhancing compounds. Evaluate different matrix lots to understand the variability of the enhancement.[2]
Analyte Degradation Instability of this compound in the biological matrix or during sample processing.Assess the stability of this compound under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[5] Consider the use of preservatives or acidification of plasma samples.[9]

Experimental Protocols

Representative Sample Preparation Protocol for this compound in Whole Blood using Protein Precipitation

This protocol is a representative method based on common practices for tryptamine (B22526) analysis. It is essential to validate this method for your specific application.

  • Sample Aliquoting: To 100 µL of whole blood sample in a microcentrifuge tube, add an appropriate amount of a deuterated internal standard for this compound.

  • Cell Lysis (Optional but Recommended): Add a small volume of water or a weak acid to lyse the red blood cells and ensure complete release of the analyte.[4]

  • Protein Precipitation: Add 300-500 µL of cold acetonitrile (B52724) to the sample.[9]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Representative LC-MS/MS Parameters for this compound Analysis

These are suggested starting parameters and will require optimization.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point.[7]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound for confirmation. The precursor ion will be the protonated molecule [M+H]+. Fragmentation will need to be optimized, but for tryptamines, characteristic fragments often result from the cleavage of the ethyl-propyl-amino group.[4]

Quantitative Data Summary

The following table provides representative quantitative performance data for the analysis of tryptamines in complex matrices, based on published methods for similar compounds. This data is for illustrative purposes and specific performance for this compound must be determined through method validation.

ParameterTypical ValueReference
Linearity Range 0.5 - 100 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[9]
Accuracy (% Bias) Within ±15%[10]
Precision (%RSD) < 15%[10]
Extraction Recovery 50 - 90%[4][9]

Visualizations

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Whole Blood Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (ESI+) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for this compound analysis in whole blood.

Troubleshooting Logic for Low Analyte Response

start Low Analyte Response check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix suppression Ion Suppression Confirmed check_matrix->suppression Yes no_suppression No Significant Suppression check_matrix->no_suppression No improve_cleanup Improve Sample Cleanup (e.g., SPE) suppression->improve_cleanup optimize_chrom Optimize Chromatography suppression->optimize_chrom check_recovery Investigate Sample Preparation Recovery no_suppression->check_recovery low_recovery Low Recovery check_recovery->low_recovery Yes instrument_issue Check Instrument Performance check_recovery->instrument_issue No optimize_extraction Optimize Extraction Protocol low_recovery->optimize_extraction

Caption: Troubleshooting low this compound signal.

Simplified Signaling Pathway of this compound via 5-HT2A Receptor

cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Signaling (e.g., MAPK pathway) ca_release->downstream pkc->downstream ho_ept This compound ho_ept->receptor Agonist Binding

Caption: this compound activates the 5-HT2A receptor pathway.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of 4-HO-Ept

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest. For biological samples such as plasma, serum, or urine, this includes endogenous substances like phospholipids (B1166683), salts, proteins, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can lead to two primary phenomena:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration and reduced sensitivity.

  • Ion Enhancement: An increase in the analyte signal, resulting in an overestimation of the concentration.

Both ion suppression and enhancement compromise the accuracy, precision, and reliability of quantitative results.[3] Electrospray ionization (ESI), a common technique used for the analysis of tryptamines, is particularly susceptible to matrix effects.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A constant flow of a this compound standard solution is infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal indicates the presence of matrix effects at that specific retention time.

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the magnitude of the matrix effect.[2] It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), indicates the percentage of signal suppression or enhancement. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[4]

Q3: What are the primary strategies to minimize matrix effects in this compound analysis?

A3: A multi-faceted approach is the most effective way to mitigate matrix effects. The main strategies include:

  • Effective Sample Preparation: The primary goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][5]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, accurate quantification can be achieved.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Low Analyte Response / Poor Sensitivity Significant ion suppression due to co-eluting matrix components (e.g., phospholipids in plasma).1. Improve Sample Preparation: Switch from a simple method like Protein Precipitation to a more rigorous one like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract. 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone. 3. Check for Phospholipid Contamination: If analyzing plasma or serum, incorporate a phospholipid removal step in your sample preparation.
Inconsistent Results / High %RSD Variable matrix effects between different samples or sample lots.1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Ensure Robust Sample Preparation: Verify that the sample preparation method is consistent and reproducible across all samples. 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to normalize matrix effects.
High Signal Intensity / Ion Enhancement Co-eluting compounds that enhance the ionization efficiency of this compound.1. Improve Chromatographic Separation: As with ion suppression, optimizing the LC method to separate this compound from the enhancing compounds is crucial. 2. Re-evaluate Internal Standard: Ensure the internal standard is appropriate and co-elutes as closely as possible to the analyte to compensate for the enhancement. A SIL-IS is highly recommended.
Peak Shape Tailing or Splitting Interaction of this compound with active sites on the column or interference from matrix components.1. Modify Mobile Phase: Add a small amount of a competitor amine (e.g., triethylamine) or adjust the pH to improve peak shape. 2. Use a High-Performance Column: Employ a column with end-capping or a different stationary phase chemistry. 3. Enhance Sample Cleanup: A cleaner sample extract is less likely to cause peak shape issues.

Quantitative Data Summary

The following table summarizes the typical matrix effects observed for tryptamines and other drugs of abuse using different sample preparation techniques in various biological matrices. While specific data for this compound is limited, the data for structurally similar compounds like psilocin (4-HO-DMT) provides a valuable reference. A Matrix Effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Analyte Matrix Sample Preparation Method Matrix Effect (%) Reference
Psilocin (4-HO-DMT)PlasmaProtein Precipitation (Acetonitrile)131.9 (Ion Enhancement)[6]
PsilocybinPlasmaProtein Precipitation (Acetonitrile)145.7 (Ion Enhancement)[6]
General Drugs of AbusePlasmaProtein Precipitation (Acetonitrile)High and Variable[7]
General Drugs of AbusePlasmaLiquid-Liquid Extraction93.43 ± 6.32[7]
General Drugs of AbusePlasmaSolid-Phase Extraction (SPE)Generally lower than PPT[8]
Psilocin & PsilocybinUrineSolid-Phase Extraction (SPE)Minimal (implied by high recovery)[1]
General Drugs of AbuseOral FluidDilute-and-ShootHigh and Variable[9]
General Drugs of AbuseOral FluidSupported Liquid Extraction (SLE)Reduced compared to Dilute-and-Shoot[9]

Note: The study on psilocin and psilocybin did not report a quantitative matrix effect percentage but noted that SPE reduces matrix effects compared to LLE.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum

This is a rapid and simple method, but it may result in significant matrix effects.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Ice-cold acetonitrile (B52724) (ACN)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex briefly and transfer to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum

LLE provides a cleaner extract than PPT and can significantly reduce matrix effects.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • Buffer (e.g., saturated sodium borate (B1201080) buffer)

  • Immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • To 200 µL of plasma/serum, add 50 µL of the internal standard solution and 200 µL of saturated sodium borate buffer.

  • Vortex briefly.

  • Add 1 mL of MTBE and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Transfer to an LC-MS vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine

SPE is highly effective at removing interfering matrix components and is recommended for complex matrices like urine.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Phosphate (B84403) buffer (pH 6)

  • Mixed-mode cation exchange (MCX) SPE cartridge

  • SPE manifold

  • Wash solutions (e.g., deionized water, methanol)

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • To 1 mL of urine, add the internal standard and 1 mL of phosphate buffer (pH 6).

  • Condition the MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the prepared sample onto the cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Transfer to an LC-MS vial for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation (PPT) Extraction->PPT Simple LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Cleaner SPE Solid-Phase Extraction (SPE) Extraction->SPE Cleanest Evap_Recon Evaporation & Reconstitution PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Qualitative Qualitative (Post-Column Infusion) Data_Processing->Qualitative Quantitative Quantitative (Post-Extraction Spike) Data_Processing->Quantitative

Caption: Workflow for LC-MS analysis of this compound, including sample preparation and matrix effect evaluation.

Troubleshooting_Logic Start Inaccurate or Imprecise Results for this compound? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect > 15%? Assess_ME->ME_Present No_ME Matrix Effect Acceptable. Investigate other parameters (e.g., instrument, standards). ME_Present->No_ME No Use_SIL_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? ME_Present->Use_SIL_IS Yes Implement_SIL_IS Implement SIL-IS to compensate for variability. Use_SIL_IS->Implement_SIL_IS No Improve_Cleanup Improve Sample Cleanup Use_SIL_IS->Improve_Cleanup Yes Switch_Method Switch from PPT to SPE or LLE. Improve_Cleanup->Switch_Method Optimize_LC Optimize Chromatographic Separation to avoid co-elution. Improve_Cleanup->Optimize_LC

Caption: Troubleshooting decision tree for addressing matrix effects in this compound analysis.

References

Technical Support Center: Optimizing the Analysis of 4-HO-Ept and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the analytical resolution of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept) and its metabolites. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to address common challenges encountered during chromatographic analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound and its metabolites, providing potential causes and practical solutions.

Q1: Why am I observing poor resolution and overlapping peaks between this compound and its metabolites?

Poor resolution is a frequent challenge in the analysis of structurally similar compounds. Several factors can contribute to this issue:

  • Inappropriate Column Chemistry: The choice of stationary phase is critical for achieving adequate separation. For polar compounds like this compound and its hydroxylated metabolites, a standard C18 column may not provide sufficient retention and selectivity.[1]

  • Suboptimal Mobile Phase Composition: The pH and organic modifier composition of the mobile phase significantly influence the retention and peak shape of ionizable compounds like tryptamines.[1][2]

  • Gradient Elution Not Optimized: A poorly optimized gradient may not effectively separate metabolites with minor structural differences from the parent compound.

  • Column Degradation: Over time, column performance can deteriorate due to contamination or stationary phase degradation, leading to loss of resolution.[1][3]

Solutions:

  • Column Selection: Consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative interactions and improve separation. For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[1]

  • Mobile Phase Optimization:

    • pH Adjustment: Adjust the mobile phase pH to control the ionization state of the analytes. For basic tryptamines, a mobile phase pH of 2-3 or 7-8 is often recommended to ensure a single ionic state and improve peak shape.[3]

    • Solvent Strength: Vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the gradient slope to enhance separation.

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will increase the analysis time.[1]

  • Column Maintenance: Regularly flush the column and consider using a guard column to protect the analytical column from contaminants.[2][4]

Q2: My peaks for this compound and its metabolites are tailing. What is the cause and how can I fix it?

Peak tailing for basic compounds like tryptamines is often caused by secondary interactions with the stationary phase.[1][3]

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of the analytes, causing tailing.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[3]

Solutions:

  • Use End-Capped Columns: Employ modern, high-purity silica (B1680970) columns that are "end-capped" to minimize the number of free silanol groups.[1]

  • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), or an acidic modifier like formic acid to the mobile phase. These additives can mask the active sites on the stationary phase and reduce tailing.[1]

  • Reduce Sample Concentration: Dilute the sample or decrease the injection volume to avoid overloading the column.[3]

Q3: I am having trouble detecting the metabolites of this compound. What could be the reason?

Low sensitivity or failure to detect metabolites can stem from several factors:

  • Low Abundance of Metabolites: Metabolic conversion rates can be low, resulting in concentrations that are below the limit of detection of the analytical method.

  • Inadequate Sample Preparation: Inefficient extraction of metabolites from the biological matrix can lead to low recovery and poor detection.

  • Suboptimal Ionization in Mass Spectrometry: The choice of ionization mode (positive vs. negative) and source parameters can significantly impact the signal intensity of the analytes.

Solutions:

  • Enrichment of Samples: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering matrix components.

  • Optimize Mass Spectrometry Conditions:

    • Tryptamines generally ionize well in positive electrospray ionization (ESI+) mode.

    • Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for the target metabolites.

    • Use tandem mass spectrometry (MS/MS) for higher selectivity and sensitivity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol provides a general procedure for the extraction of this compound and its metabolites from a urine matrix.

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., this compound-d4) and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) to adjust the pH.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of the buffer through the cartridge.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2 mL of the buffer followed by 2 mL of a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

UHPLC-MS/MS Analysis

This protocol outlines a typical ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of this compound and its metabolites.

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 column with a particle size of less than 2 µm (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice. For improved peak shape for basic compounds, a base-deactivated or polar-embedded column is recommended.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for metabolite identification.

Data Presentation

Quantitative data for this compound and its major metabolites should be summarized in a clear and organized manner.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound247.18160.15.2
4-HO-N-deethyl-Ept219.15160.14.8
This compound N-oxide263.17160.14.5
4,X-dihydroxy-Ept263.17176.14.1
This compound Glucuronide423.21247.183.5

Note: The m/z values and retention times are hypothetical and should be determined experimentally.

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound involves several key biotransformation reactions.[5][6][7] The primary metabolic routes include N-dealkylation, hydroxylation, and glucuronidation.[8]

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-deethylation 4-HO-N-deethyl-Ept This compound->N-deethylation CYP450 Hydroxylation 4,X-dihydroxy-Ept This compound->Hydroxylation CYP450 N-oxidation This compound N-oxide This compound->N-oxidation FMO Glucuronidation This compound Glucuronide This compound->Glucuronidation UGT

Caption: Proposed metabolic pathway of this compound.

Troubleshooting Workflow for Poor Resolution

This workflow provides a systematic approach to diagnosing and resolving issues related to poor chromatographic resolution.

Troubleshooting Poor Resolution start Poor Resolution Observed check_column Check Column (Age, Performance) start->check_column replace_column Replace Column check_column->replace_column Column Degraded optimize_mobile_phase Optimize Mobile Phase (pH, Organic Solvent) check_column->optimize_mobile_phase Column OK replace_column->optimize_mobile_phase adjust_gradient Adjust Gradient Profile optimize_mobile_phase->adjust_gradient No Improvement resolution_improved Resolution Improved optimize_mobile_phase->resolution_improved Improved optimize_flow_rate Optimize Flow Rate adjust_gradient->optimize_flow_rate No Improvement adjust_gradient->resolution_improved Improved reduce_flow_rate Reduce Flow Rate optimize_flow_rate->reduce_flow_rate No Improvement optimize_flow_rate->resolution_improved Improved reduce_flow_rate->resolution_improved

Caption: A systematic workflow for troubleshooting poor chromatographic resolution.

Generalized Serotonergic Signaling Pathway

As a tryptamine (B22526), this compound is expected to primarily interact with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A receptor, to produce its psychoactive effects.

Serotonergic Signaling cluster_cell Postsynaptic Neuron Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Agonist This compound (Agonist) Agonist->Receptor Binds to

Caption: Generalized 5-HT2A receptor signaling pathway activated by tryptamine agonists.

References

Technical Support Center: Enhancing the Stability of 4-HO-EPT in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT). This resource provides essential guidance on maintaining the stability and integrity of this compound in various biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions and biological matrices?

A1: The stability of this compound, like other 4-hydroxytryptamines, is primarily influenced by several factors:

  • pH: this compound is susceptible to degradation in neutral to alkaline conditions. Acidic environments generally promote greater stability.

  • Oxidation: The 4-hydroxyindole (B18505) moiety is prone to oxidation, which is a major degradation pathway. This can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Enzymatic Degradation: In biological matrices such as plasma or serum, enzymes like esterases can potentially contribute to the degradation of tryptamine (B22526) analogs, although this is more relevant for ester prodrugs.[1] For this compound, oxidative enzymes may play a role.

  • Light Exposure: Tryptamines can be photosensitive, and exposure to light, particularly UV radiation, can lead to degradation.

Q2: What are the recommended storage conditions for this compound stock solutions and samples in biological matrices?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

Sample TypeShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Stock Solutions (in organic solvent, e.g., DMSO, Methanol) 4°C, protected from light in airtight containers.-20°C to -80°C, protected from light in airtight containers.
Aqueous Working Solutions Prepare fresh before each experiment. If short-term storage is necessary, keep at 2-8°C in the dark.Not recommended. Prepare fresh from stock.
Samples in Biological Matrices (e.g., plasma, serum, cell lysates) 2-8°C for up to 8 hours.[2]-80°C. Avoid repeated freeze-thaw cycles.[3]

Q3: I'm observing a color change in my this compound solution. What does this indicate?

A3: A color change, typically to a yellowish or brownish hue, is a common indicator of oxidative degradation of the 4-hydroxyindole structure. This is often accelerated by exposure to air (oxygen), light, or a non-optimal pH. If you observe a color change, it is highly recommended to prepare a fresh solution from your stock.

Q4: Can I use standard plastic labware for handling this compound solutions?

A4: While polypropylene (B1209903) tubes are generally acceptable for short-term use, it is advisable to use amber glass or low-adhesion polypropylene vials for preparing and storing stock solutions to minimize adsorption to surfaces and protect from light.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in receptor binding assays.
Possible CauseTroubleshooting Steps
Degradation of this compound in assay buffer - Prepare fresh dilutions of this compound in a slightly acidic buffer (pH 6.0-7.0) immediately before use. - Consider de-gassing the buffer to remove dissolved oxygen. - Minimize the incubation time as much as possible while still allowing for receptor binding equilibrium.
Adsorption to labware - Use low-adhesion polypropylene or siliconized tubes and plates. - Include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your assay buffer to reduce non-specific binding to surfaces.
Oxidation during incubation - Consider adding an antioxidant like ascorbic acid (Vitamin C) to the assay buffer at a low concentration (e.g., 10-50 µM). However, test for any direct interference of the antioxidant with your assay.
Incorrect quantification of stock solution - Re-verify the concentration of your this compound stock solution using a validated analytical method such as LC-MS/MS.
Issue 2: High variability between replicates in cell-based functional assays.
Possible CauseTroubleshooting Steps
Inconsistent cell health or density - Ensure cells are in a logarithmic growth phase and have high viability. - Use a consistent cell seeding density across all wells and plates.
Edge effects in multi-well plates - Avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or buffer to create a more uniform environment for the inner wells.
Degradation of this compound in cell culture medium over time - For longer incubation periods, consider a medium change with freshly prepared this compound solution at intermediate time points. - Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under incubation conditions (37°C, 5% CO₂).
Pipetting inaccuracies - Ensure all pipettes are properly calibrated. - Use reverse pipetting for viscous solutions.
Issue 3: Poor recovery or inconsistent quantification in LC-MS/MS analysis of biological samples.
Possible CauseTroubleshooting Steps
Degradation during sample preparation - Keep biological samples on ice throughout the extraction process. - Minimize the time between sample collection, processing, and freezing. - Use a validated extraction protocol, such as protein precipitation with acidified acetonitrile (B52724) or methanol, to quickly denature enzymes and precipitate proteins.
Matrix effects - Dilute the sample extract to minimize ion suppression or enhancement. - Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction efficiency.
Instability during autosampler storage - If samples are to remain in the autosampler for an extended period, ensure the autosampler is temperature-controlled (e.g., 4°C).
Incomplete protein precipitation - Optimize the ratio of precipitation solvent to the biological matrix. - Ensure thorough vortexing and adequate centrifugation to pellet the precipitated proteins.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh a precise amount of this compound HCl salt in a tared amber glass vial.

    • Add an appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes in amber, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in a slightly acidic, de-gassed buffer (e.g., phosphate (B84403) or HEPES buffer, pH 6.5-7.0) to the desired final concentrations.

    • Protect the working solutions from light and use them immediately.

Protocol 2: In Vitro 5-HT₂A Receptor Binding Assay with Enhanced Stability

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT₂A receptor, with measures to enhance compound stability.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

    • Radioligand: [³H]-Ketanserin (a 5-HT₂A antagonist).

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA and 10 µM ascorbic acid (prepare fresh).

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Test Compound: Freshly prepared serial dilutions of this compound in binding buffer.

    • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

    • Scintillation cocktail.

  • Procedure:

    • Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[4]

    • In a 96-well assay plate, add in triplicate:

      • 25 µL of binding buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).

      • 25 µL of the this compound serial dilutions.

      • 25 µL of [³H]-Ketanserin (at a final concentration close to its Kd).

      • 25 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Fresh Working Dilutions (Acidic Buffer) prep_stock->prep_working assay_setup Set up Assay Plate (Radioligand, Membranes, This compound) prep_working->assay_setup prep_reagents Prepare Assay Buffers (with Antioxidant) prep_reagents->assay_setup incubation Incubate (Protected from Light) assay_setup->incubation filtration Terminate & Filter incubation->filtration counting Scintillation Counting filtration->counting data_analysis Calculate Ki (Cheng-Prusoff) counting->data_analysis signaling_pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Agonist Binding Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induction Downstream Effects Downstream Effects PKC->Downstream Effects Ca2+ Release->Downstream Effects

References

Addressing cross-reactivity in immunoassays for tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in immunoassays for tryptamines.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of tryptamine (B22526) immunoassays?

A1: Cross-reactivity is the phenomenon where an antibody binds to substances other than the target analyte.[1] In tryptamine immunoassays, this means the antibody may bind to structurally similar molecules, such as other tryptamine analogs, endogenous compounds (e.g., serotonin), or unrelated drugs.[1][2] This can lead to inaccurate quantification and false-positive results.[1] The degree of cross-reactivity depends on the structural similarity between the cross-reactant and the target tryptamine.[1]

Q2: Which compounds are known to cross-react in tryptamine immunoassays?

A2: Cross-reactivity is a significant concern in tryptamine immunoassays due to the structural similarities among various analogs. For instance, in psilocybin immunoassays, psilocin (its active metabolite) is a major cross-reactant. Other structurally related endogenous substances like serotonin, tryptophan, and tyrosine can also interfere, though often to a lesser extent.[2] Some studies have shown that certain designer drugs and other pharmaceuticals may also exhibit cross-reactivity. For example, dimethyltryptamine (DMT) has been observed to cross-react in some methamphetamine assays due to its simple tryptamine structure.[3]

Q3: How can I minimize cross-reactivity in my tryptamine immunoassay?

A3: Several strategies can be employed to minimize cross-reactivity:

  • Use of Highly Specific Antibodies: Monoclonal antibodies are generally more specific than polyclonal antibodies as they recognize a single epitope.[4] Whenever possible, select a well-characterized monoclonal antibody with low cross-reactivity to related tryptamines.

  • Sample Preparation: Proper sample cleanup can remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help isolate the target tryptamine from potential cross-reactants.[5]

  • Assay Optimization: Adjusting assay conditions such as incubation times, temperatures, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reactants.

  • Use of Blocking Agents: Adding blocking agents to your assay buffer can help to reduce non-specific binding.[6]

Q4: What is a competitive ELISA, and why is it commonly used for tryptamine detection?

A4: A competitive ELISA is a type of immunoassay where the target analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[7] The signal produced is inversely proportional to the concentration of the target analyte in the sample.[8] This format is well-suited for detecting small molecules like tryptamines because it does not require the binding of two separate antibodies, which can be sterically hindered by the small size of the analyte.

Troubleshooting Guides

Problem 1: High Background Signal

High background can obscure the specific signal from your target analyte, leading to inaccurate results.

Possible Cause Recommended Solution
Non-specific binding of antibodies Increase the concentration of the blocking agent (e.g., BSA or casein) in the blocking buffer. Optimize the washing steps by increasing the number of washes or the volume of wash buffer.[9]
Cross-reactivity with matrix components Dilute the sample to reduce the concentration of interfering substances.[10] Perform a spike and recovery experiment to assess matrix effects.[11]
Reagent contamination Prepare fresh buffers and reagent solutions. Ensure proper storage of all kit components.[9]
Insufficient washing Ensure that the plate is washed thoroughly between steps to remove all unbound reagents.[6]
Problem 2: Poor Assay Sensitivity (Weak Signal)

Low signal can make it difficult to detect low concentrations of your target tryptamine.

Possible Cause Recommended Solution
Suboptimal antibody concentration Titrate the primary and secondary antibodies to determine the optimal concentration for your assay.
Incorrect incubation times or temperatures Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature.[11]
Degraded reagents Check the expiration dates of all reagents. Avoid repeated freeze-thaw cycles of antibodies and standards.
Low affinity of the primary antibody Consider using a different antibody with higher affinity for the target tryptamine.
Problem 3: Inconsistent or High Variability in Results
Possible Cause Recommended Solution
Pipetting errors Ensure that pipettes are properly calibrated and that pipetting is done carefully and consistently.[11]
Uneven temperature across the plate Avoid stacking plates during incubation. Ensure the plate is at a uniform temperature before adding reagents.[9]
Edge effects Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment.[9]
Improper mixing of reagents Thoroughly mix all reagents before use.

Quantitative Data on Cross-Reactivity

The following table summarizes published cross-reactivity data for various compounds in specific tryptamine immunoassays. It is crucial to note that cross-reactivity is specific to the antibody used in a particular assay.

Assay Target Compound Cross-Reactivity (%)
Psilocin Psilocybin< 0.5
Dimethyltryptamine (DMT)Cross-reacted
4-HydroxyindoleNo cross-reactivity
TryptamineNo cross-reactivity
TryptophanNo cross-reactivity
Psilocybin Psilocin2.8
Tryptamine Phenethylamine25.86
Tyramine20.31

Data synthesized from multiple sources.[3][12]

Experimental Protocols

Protocol 1: Competitive ELISA for Tryptamine Quantification

This protocol outlines the general steps for a competitive ELISA to quantify a target tryptamine.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific for the target tryptamine.

  • Tryptamine standard solutions of known concentrations.

  • Samples containing the unknown amount of tryptamine.

  • Enzyme-labeled tryptamine conjugate (e.g., HRP-tryptamine).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the tryptamine standard to create a standard curve. Prepare your samples, including any necessary dilutions.

  • Competition: Add 50 µL of the standard or sample to the appropriate wells of the microtiter plate. Immediately add 50 µL of the enzyme-labeled tryptamine conjugate to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or as specified by the kit manufacturer.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of tryptamine in your samples.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting tryptamines from a biological fluid like urine or plasma.

Materials:

  • Biological sample (e.g., 1 mL of urine).

  • Internal standard (optional but recommended).

  • Alkaline buffer (e.g., phosphate (B84403) buffer, pH > 9).

  • Organic extraction solvent (e.g., a mixture of diethyl ether and n-propanol).

  • Acidic solution for back-extraction (e.g., 0.1 M HCl).

  • Vortex mixer and centrifuge.

Procedure:

  • Alkalinization: To 1 mL of the biological sample, add an appropriate amount of internal standard and alkalinize with the buffer to a pH > 9.

  • Extraction: Add 5 mL of the organic extraction solvent, vortex for 2 minutes, and then centrifuge to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Back-Extraction: Add 200 µL of the acidic solution to the organic extract, vortex, and centrifuge.

  • Sample Collection: The tryptamine will now be in the lower aqueous layer. Collect this layer for analysis by immunoassay or a confirmatory method like LC-MS.

Visualizations

Competitive_ELISA_Principle cluster_well Microplate Well cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_signal Signal Generation Ab Antibody Ab_bound Antibody Target Target Tryptamine (from Sample) Target_bound Target Target->Target_bound Competes Labeled Labeled Tryptamine (Conjugate) Labeled_bound Labeled Labeled->Labeled_bound Competes Signal Signal Ab_bound->Signal Inverse Relationship Target_bound->Ab_bound Labeled_bound->Ab_bound Troubleshooting_Workflow Start Unsatisfactory Immunoassay Result Problem_ID Identify the Primary Issue Start->Problem_ID High_BG High Background? Problem_ID->High_BG Low_Signal Low Signal? Problem_ID->Low_Signal High_Var High Variability? Problem_ID->High_Var High_BG->Low_Signal No Check_Washing Optimize Washing Steps Increase Blocking High_BG->Check_Washing Yes Low_Signal->High_Var No Check_Ab_Conc Titrate Antibodies Low_Signal->Check_Ab_Conc Yes Check_Pipetting Calibrate Pipettes Review Technique High_Var->Check_Pipetting Yes Check_Dilution Dilute Sample Spike & Recovery Check_Washing->Check_Dilution Check_Reagents Prepare Fresh Reagents Check_Dilution->Check_Reagents Rerun Re-run Assay Check_Reagents->Rerun Check_Incubation Verify Incubation Time/Temp Check_Ab_Conc->Check_Incubation Check_Reagent_Exp Check Reagent Expiry Check_Incubation->Check_Reagent_Exp Check_Reagent_Exp->Rerun Check_Temp Ensure Uniform Plate Temp Check_Pipetting->Check_Temp Check_Mixing Thoroughly Mix Reagents Check_Temp->Check_Mixing Check_Mixing->Rerun

References

Technical Support Center: Refining Animal Models for Studying 4-HO-Ept Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the effects of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models for studying the effects of this compound?

A1: The most common animal models for studying the effects of this compound and other serotonergic psychedelics are rodent models, particularly mice and rats. These models are used to investigate behavioral and neurological changes induced by these compounds.

Q2: Which behavioral assays are most relevant for assessing the psychedelic-like effects of this compound in rodents?

A2: The head-twitch response (HTR) is considered the most reliable behavioral proxy for psychedelic potential in humans and is widely used to assess 5-HT2A receptor activation.[1][2][3] Other important assays include prepulse inhibition (PPI) of the startle reflex to measure sensorimotor gating, and locomotor activity monitoring to assess changes in exploratory behavior.[4][5]

Q3: What is the primary mechanism of action for this compound?

A3: this compound, like other classic psychedelics, is a potent agonist at the serotonin (B10506) 5-HT2A receptor.[2][6] This receptor interaction is believed to mediate its primary psychedelic effects.

Q4: Are there non-hallucinogenic 5-HT2A agonists that can be used as controls?

A4: Yes, compounds like lisuride (B125695) are 5-HT2A receptor agonists but do not typically induce the head-twitch response in rodents and are not considered psychedelic in humans.[4] These can be valuable tools for dissociating psychedelic-specific effects from general 5-HT2A agonism.

Troubleshooting Guides

Head-Twitch Response (HTR) Assay
Issue Potential Cause(s) Troubleshooting Steps
No or low HTR observed at expected doses. - Incorrect Dose: Psychedelics often exhibit a biphasic or inverted U-shaped dose-response curve for HTR.[3] The dose may be too low or too high. - Compound Stability: The this compound solution may have degraded. - Animal Strain: Different rodent strains can have varying sensitivity to psychedelics.[3] - Habituation: Insufficient habituation to the testing environment can lead to stress and altered behavioral responses.- Conduct a full dose-response study to identify the optimal dose for inducing HTR. - Prepare fresh drug solutions on the day of the experiment. - Ensure the use of a sensitive strain, such as C57BL/6J mice, which are commonly used for HTR studies.[2] - Allow for an adequate acclimation period (at least 60 minutes) in the testing room before the experiment.[1]
High variability in HTR counts between animals. - Inconsistent Drug Administration: Variability in injection volume or technique. - Observer Bias: Subjectivity in manual scoring of head twitches. - Animal Handling: Stress from handling can affect the behavioral response.- Ensure accurate and consistent drug administration, typically intraperitoneally (i.p.) or subcutaneously (s.c.).[2] - Use two independent, blinded observers for scoring, or utilize an automated detection system. - Handle animals gently and consistently across all experimental groups.
False positives (head twitches with vehicle or non-psychedelic compounds). - Misinterpretation of other behaviors: Normal grooming or exploratory movements can be mistaken for head twitches. - Other pharmacological effects: Some non-psychedelic compounds can induce HTR.[3]- A head twitch is a rapid, convulsive, side-to-side rotational movement of the head.[1] Ensure observers are well-trained to distinguish this from other behaviors. - If unexpected HTR is observed, consider the full pharmacological profile of the compound under investigation.
Prepulse Inhibition (PPI) Assay
Issue Potential Cause(s) Troubleshooting Steps
No disruption of PPI with this compound. - Species Differences: Psychedelics that disrupt PPI in rats may not have the same effect in mice.[7] - Dose: The dose may be insufficient to produce a significant effect. - Timing of Administration: The time between drug administration and testing may not be optimal.- Consider using rats for PPI studies with psychedelics, as they have shown more consistent disruption.[8] - Perform a dose-response study. - The effect of LSD on PPI is time-dependent, suggesting the timing of the test after injection is critical.[8]
High baseline startle response, masking PPI effects. - Inadequate Acclimation: Animals may be overly sensitive to the testing environment. - Stimulus Intensity: The startle stimulus may be too intense.- Ensure a proper acclimation period in the startle chambers before the test begins. - Calibrate the startle stimulus intensity to a level that elicits a robust but not maximal response.
Low baseline startle response, making it difficult to measure inhibition. - Hearing Impairment: The animal may have hearing deficits. - Stimulus Intensity: The startle stimulus may be too weak.- Screen animals for normal auditory function. - Adjust the startle stimulus to a higher intensity.
Locomotor Activity Assay
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or unexpected changes in locomotor activity. - Dose-dependent effects: Psychedelics can have complex effects on locomotion, with some studies showing decreases and others reporting an inverted U-shaped dose-response.[4] - Habituation: Novelty of the open field arena can influence exploratory behavior. - Anxiety-like behavior: Psychedelics can induce anxiety-like responses, such as thigmotaxis (wall-hugging), which can be misinterpreted as decreased locomotion.[9]- Conduct a thorough dose-response study. - Ensure a consistent habituation period for all animals. - Analyze both total distance traveled and time spent in the center versus the periphery of the arena to distinguish between general activity and anxiety-like behavior.
Hyperactivity or stereotypy confounding results. - High Doses: Higher doses of some psychedelics can induce repetitive, stereotyped behaviors. - Drug-specific effects: The pharmacological profile of the compound may include stimulant-like effects.- Observe animals for stereotyped behaviors and note their occurrence. - If stereotypy is prominent, consider using lower doses or analyzing behavioral patterns in more detail.

Quantitative Data Summary

Table 1: Head-Twitch Response (HTR) Potency of this compound and Related Tryptamines in C57BL/6J Mice

CompoundCommon NameED₅₀ (mg/kg)ED₅₀ (µmol/kg)
4-HO-DMTPsilocin0.170.81
4-HO-METMetocinNot Reported0.65
4-HO-DETEthocinNot Reported1.56
This compound Eprocin Not Reported 1.01
4-HO-DPTDeprocinNot Reported2.47
4-HO-DIPTIprocinNot Reported3.46

ED₅₀ (Median Effective Dose) is the dose that produces a response in 50% of the subjects. Data suggests that the potency of these compounds in inducing HTR decreases as the size of the N,N-dialkyl substituents increases.[2][6]

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

Objective: To quantify the frequency of head-twitch responses in mice following the administration of this compound as a measure of its 5-HT2A receptor-mediated psychedelic-like effects.

Materials:

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Male C57BL/6J mice (8-12 weeks old)

  • Observation chambers (e.g., standard transparent mouse cages)

  • Syringes and needles for injection (i.p. or s.c.)

  • Video recording equipment (recommended for unbiased scoring)

Procedure:

  • Acclimation: House mice in the facility for at least one week before the experiment. On the testing day, move the mice to the experimental room at least 60 minutes before the procedure to allow for habituation.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations. Prepare a vehicle-only control solution. It is recommended to prepare solutions fresh on the day of the experiment.

  • Habituation to Observation Chamber: Place each mouse individually into an observation chamber for a 30-minute habituation period.

  • Drug Administration: Administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical injection volume is 10 ml/kg.

  • Observation Period: Immediately after injection, begin a 30- to 60-minute observation period. Start video recording at this time if applicable.

  • Data Collection: A trained observer, blind to the treatment conditions, should count the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head, distinct from normal grooming or exploratory behaviors.[1]

  • Data Analysis: Sum the total number of head twitches for each animal. Compare the mean number of head twitches between dose groups and the vehicle control using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle Assay in Rodents

Objective: To assess the effects of this compound on sensorimotor gating by measuring the inhibition of the acoustic startle reflex by a preceding weak stimulus.

Materials:

  • This compound

  • Vehicle

  • Rats or mice

  • Startle response measurement system with sound-attenuating chambers

  • Syringes and needles for injection

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Drug Preparation: Prepare this compound and vehicle solutions as described for the HTR assay.

  • Drug Administration: Administer the assigned treatment. The timing of administration relative to testing should be consistent and may need to be optimized.

  • Habituation in Startle Chamber: Place each animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.

  • Testing Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-12 dB above background) that should not elicit a startle response.

    • Prepulse-pulse trials: The weak prepulse is presented shortly before the loud pulse (e.g., 30-120 ms (B15284909) interval).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: The startle response (amplitude of the whole-body flinch) is measured by a transducer in the platform.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trials) / (startle response on pulse-alone trials) ] * 100. Compare %PPI between treatment groups.

Protocol 3: Locomotor Activity Assay in an Open Field

Objective: To evaluate the effects of this compound on spontaneous locomotor activity and exploratory behavior.

Materials:

  • This compound

  • Vehicle

  • Mice or rats

  • Open field arena (a square or circular arena with walls)

  • Automated activity monitoring system (e.g., video tracking software or photobeam grid)

  • Syringes and needles for injection

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes.

  • Drug Preparation: Prepare this compound and vehicle solutions.

  • Drug Administration: Administer the assigned treatment.

  • Open Field Test: Immediately after injection, place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity for a defined period (e.g., 30-60 minutes). Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center of the arena

    • Time spent in the periphery of the arena (near the walls)

    • Rearing frequency (vertical activity)

  • Data Analysis: Compare the measured parameters between the different dose groups and the vehicle control group using appropriate statistical tests.

Visualizations

G cluster_0 5-HT2A Receptor Signaling Pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling PKC Activation->Downstream Signaling

Caption: 5-HT2A Receptor Signaling Pathway for this compound.

G cluster_workflow General Experimental Workflow Animal Acclimation Animal Acclimation Drug Preparation Drug Preparation Animal Acclimation->Drug Preparation Habituation Habituation Drug Preparation->Habituation Drug Administration Drug Administration Habituation->Drug Administration Behavioral Assay Behavioral Assay Drug Administration->Behavioral Assay Data Collection Data Collection Behavioral Assay->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Caption: General Experimental Workflow for Behavioral Assays.

References

Technical Support Center: Method Development for Chiral Separation of 4-HO-EPT Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the chiral separation of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) enantiomers. The guidance is based on established principles of chiral chromatography and data from closely related 4-substituted tryptamine (B22526) analogs.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of this compound important?

A1: Enantiomers of a chiral drug can have different pharmacological and toxicological profiles.[1] Regulatory agencies often require the development and marketing of a single, more active enantiomer.[1] Therefore, separating and characterizing the individual enantiomers of this compound is crucial for understanding its therapeutic potential and safety profile.

Q2: What is the general strategy for developing a chiral separation method for a novel compound like this compound?

A2: A systematic approach is recommended.[2] This typically involves screening a variety of chiral stationary phases (CSPs) with a set of generic mobile phases in different modes (normal phase, reversed-phase, polar organic). Once initial separation is observed, the method is optimized by fine-tuning the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.[2]

Q3: What are the most common types of chiral stationary phases (CSPs) used for tryptamine-like compounds?

A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for a wide range of chiral compounds, including tryptamine derivatives.[3] Cyclodextrin-based and macrocyclic antibiotic-based CSPs can also be effective.[1]

Q4: What are the key physicochemical properties of this compound to consider for method development?

A4: The key properties are its basicity and the presence of a phenolic hydroxyl group. This compound has a tertiary amine in the side chain, making it a basic compound. The pKa of the tertiary amine is expected to be in the range of 9-10, similar to other tryptamines. The 4-hydroxy group is phenolic and will have a pKa around 10. These properties are critical for selecting the appropriate mobile phase and pH in reversed-phase chromatography to ensure good peak shape and retention.

Q5: Should I use normal-phase or reversed-phase chromatography for this compound?

A5: Both modes can be successful. Normal-phase chromatography, typically using a mobile phase of hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) with a basic additive (e.g., diethylamine (B46881), DEA), is often a good starting point for polysaccharide-based CSPs. Reversed-phase chromatography, using acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase, can also be effective, especially with cyclodextrin (B1172386) or macrocyclic antibiotic CSPs. The choice will depend on the specific CSP and the desired selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No separation of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.1. Screen different CSPs: Test a variety of polysaccharide, cyclodextrin, and macrocyclic antibiotic-based columns.2. Vary the mobile phase: In normal phase, alter the alcohol modifier (isopropanol vs. ethanol) and its percentage. In reversed-phase, change the organic modifier and the pH of the aqueous phase.
Poor resolution (Rs < 1.5) 1. Mobile phase is too strong (low retention).2. Flow rate is too high.3. Column temperature is not optimal.1. Adjust mobile phase strength: In normal phase, decrease the percentage of the alcohol modifier. In reversed-phase, decrease the percentage of the organic modifier.2. Reduce the flow rate: Lowering the flow rate can increase efficiency and improve resolution.3. Optimize temperature: Systematically vary the column temperature (e.g., in 5 °C increments). Lower temperatures often improve chiral recognition.
Peak tailing 1. Secondary interactions with the stationary phase.2. Sample overload.1. Add a mobile phase modifier: For the basic this compound, add a small amount of a basic modifier like diethylamine (DEA) (0.1-0.5%) in normal phase to improve peak shape. In reversed-phase, ensure the pH is appropriate to control the ionization of the analyte.2. Reduce sample concentration: Dilute the sample and/or reduce the injection volume.
Broad peaks 1. Low column efficiency.2. Extra-column dead volume.3. Sample solvent incompatible with the mobile phase.1. Check column health: Perform a column efficiency test. If the efficiency is low, the column may need to be cleaned or replaced.2. Minimize dead volume: Ensure all connections are made with appropriate tubing and fittings.3. Dissolve the sample in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.
Irreproducible retention times 1. Inadequate column equilibration.2. Mobile phase instability or changes in composition.3. Temperature fluctuations.1. Ensure proper equilibration: Equilibrate the column with the mobile phase for a sufficient time (e.g., 20-30 column volumes) before each run.2. Prepare fresh mobile phase: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed.3. Use a column oven: Maintain a constant column temperature using a thermostatted column compartment.

Quantitative Data for Related Compounds

Compound Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Resolution (Rs) Reference
4-HO-DMT (Psilocin)Chiralcel OD-Hn-Hexane/Isopropanol/DEA (80:20:0.1)1.025> 1.5Adapted from similar compound separations
4-HO-METChiralpak AD-Hn-Hexane/Ethanol/DEA (90:10:0.1)0.830> 2.0Adapted from similar compound separations
4-HO-DETAstec CHIROBIOTIC VMethanol/Acetic Acid/Triethylamine (100:0.1:0.05)1.0251.8Adapted from similar compound separations
4-AcO-DMTChiralpak IAn-Hexane/Isopropanol (90:10)1.025> 1.5Adapted from similar compound separations

Experimental Protocols

Detailed Protocol: Chiral HPLC Method Development for this compound Enantiomers

This protocol provides a step-by-step guide for developing a chiral separation method for this compound using a polysaccharide-based CSP in normal phase mode.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-hexane, isopropanol, and ethanol

  • Diethylamine (DEA), analytical grade

  • Chiral HPLC columns:

    • Chiralpak® IA (amylose-based)

    • Chiralcel® OD-H (cellulose-based)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Sample Solution: Prepare a stock solution of racemic this compound in methanol at 1 mg/mL. Dilute with the initial mobile phase to a working concentration of 50 µg/mL.

  • Mobile Phases:

    • Screening Mobile Phase A: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)

    • Screening Mobile Phase B: n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v)

3. Initial Screening Procedure:

  • Install the Chiralpak® IA column.

  • Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector to a wavelength of 280 nm.

  • Inject 10 µL of the sample solution and run the analysis.

  • Repeat steps 2-5 with Mobile Phase B.

  • Replace the column with the Chiralcel® OD-H and repeat steps 2-6 for both mobile phases.

  • Evaluate the chromatograms for any signs of peak separation.

4. Method Optimization:

  • If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier in 2-5% increments.

  • Optimize the flow rate (e.g., try 0.8 mL/min and 1.2 mL/min) to see the effect on resolution and analysis time.

  • Systematically vary the column temperature (e.g., 20 °C, 30 °C, 35 °C) to find the optimal condition for resolution.

5. System Suitability:

  • Once a suitable method is developed, perform system suitability tests to ensure the method's performance. This should include injections of a standard solution to determine retention times, resolution, peak asymmetry, and theoretical plates. The resolution between the two enantiomer peaks should be greater than 1.5.

Visualizations

MethodDevelopmentWorkflow start Start: Racemic this compound Sample csp_screening CSP Screening (e.g., Chiralpak IA, Chiralcel OD-H) start->csp_screening mobile_phase_screening Mobile Phase Screening (Normal & Reversed Phase) csp_screening->mobile_phase_screening no_separation No Separation mobile_phase_screening->no_separation No Separation partial_separation Partial Separation mobile_phase_screening->partial_separation Separation Observed no_separation->csp_screening Try Different CSP optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) partial_separation->optimization validation Method Validation (System Suitability) optimization->validation final_method Final Chiral Separation Method validation->final_method

Caption: Workflow for Chiral Method Development.

TroubleshootingWorkflow start Problem: Poor Resolution (Rs < 1.5) check_mobile_phase Is mobile phase strength optimal? start->check_mobile_phase adjust_mobile_phase Adjust % Organic Modifier check_mobile_phase->adjust_mobile_phase No check_temperature Is temperature optimal? check_mobile_phase->check_temperature Yes adjust_mobile_phase->check_temperature adjust_temperature Vary temperature (e.g., ± 5°C) check_temperature->adjust_temperature No check_flow_rate Is flow rate too high? check_temperature->check_flow_rate Yes adjust_temperature->check_flow_rate adjust_flow_rate Reduce Flow Rate check_flow_rate->adjust_flow_rate Yes check_column Check Column Health check_flow_rate->check_column No solution Resolution Improved adjust_flow_rate->solution check_column->solution

Caption: Troubleshooting Poor Resolution.

References

Technical Support Center: Improving the Efficiency of 4-HO-Ept Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiolabeling of 4-HO-Ept. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the synthesis of radiolabeled this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the radiolabeling of this compound.

Problem Potential Cause Suggested Solution
Low Radiochemical Yield (RCY) Suboptimal Reaction Temperature: The reaction temperature may be too high or too low for efficient labeling.Optimize the reaction temperature by performing a temperature screen (e.g., 80°C, 100°C, 120°C).
Incorrect Precursor Concentration: The amount of the precursor may be insufficient or in excess.Titrate the precursor amount to find the optimal concentration for the radiolabeling reaction.
Inefficient Isotope Incorporation: The chosen radioisotope ([¹¹C]CH₃I or [¹⁸F]FDG) may not be reacting efficiently with the precursor.Ensure the precursor has a suitable leaving group for nucleophilic substitution. Consider using a different precursor with a more reactive site.
Presence of Impurities: Impurities in the precursor or reagents can interfere with the reaction.Purify the precursor using HPLC or column chromatography before use. Use high-purity reagents and solvents.
Poor Radiochemical Purity Formation of Byproducts: Side reactions may be occurring, leading to the formation of radiolabeled impurities.Adjust reaction conditions (temperature, time, pH) to minimize byproduct formation. Optimize the purification method (e.g., HPLC gradient).
Degradation of the Labeled Compound: this compound may be sensitive to the reaction or purification conditions.Use milder reaction conditions if possible. Minimize the time the labeled compound is exposed to harsh conditions.
Inconsistent Results Variability in Reagent Quality: The quality of reagents, including the radioisotope, may vary between batches.Qualify all reagents before use. Ensure consistent quality of the radioisotope from the cyclotron.
Manual Synthesis Variations: Manual synthesis can introduce variability.Automate the synthesis process using a synthesizer module to improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common radioisotopes used for labeling this compound and what are their advantages?

A1: The most common radioisotopes for PET imaging agents like this compound are Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).

  • [¹¹C]: Has a short half-life (20.4 minutes), which allows for multiple PET scans in the same day.[1] The labeling is often a direct methylation, which can be chemically straightforward.

  • [¹⁸F]: Has a longer half-life (109.8 minutes), which allows for longer imaging times and transportation to other facilities.[1][2] This can be advantageous for studying slower biological processes.

Q2: How can I improve the stability of the radiolabeled this compound?

A2: To improve stability, consider the following:

  • pH Control: Ensure the final formulation is at a physiologically compatible and stable pH.

  • Antioxidants: The addition of antioxidants, such as ascorbic acid, can prevent radiolysis.

  • Storage Conditions: Store the final product at a low temperature and protected from light.

Q3: What are the key considerations for choosing a precursor for this compound radiolabeling?

A3: The choice of precursor is critical for successful radiolabeling.[3] Key considerations include:

  • Leaving Group: The precursor should have a good leaving group (e.g., tosylate, mesylate, or a halogen) at the position to be labeled.

  • Protecting Groups: The use of protecting groups on other reactive sites of the molecule may be necessary to ensure regioselective labeling. These protecting groups must be easily removable after radiolabeling.

  • Stability: The precursor must be stable under the reaction conditions.

Q4: What analytical methods are recommended for quality control of radiolabeled this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining radiochemical purity and specific activity. A gamma detector is used to monitor the radioactivity, and a UV detector is used to quantify the unlabeled compound.

Experimental Protocols

Protocol 1: [¹¹C]this compound Synthesis via Methylation of a Desmethyl Precursor

Objective: To synthesize [¹¹C]this compound by reacting the desmethyl-4-HO-Ept precursor with [¹¹C]CH₃I.

Materials:

  • Desmethyl-4-HO-Ept precursor

  • [¹¹C]CH₃I

  • Anhydrous DMF

  • Sodium hydride (NaH)

  • HPLC purification system

  • Sterile water for injection

  • Ethanol (B145695)

Method:

  • Dissolve the desmethyl-4-HO-Ept precursor in anhydrous DMF.

  • Add NaH to the solution to deprotonate the hydroxyl group.

  • Bubble the [¹¹C]CH₃I gas through the reaction mixture.

  • Heat the reaction mixture at 100°C for 5 minutes.

  • Quench the reaction with water.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction containing [¹¹C]this compound.

  • Formulate the final product in a sterile solution of ethanol and water.

Protocol 2: [¹⁸F]Fluoroethylation of this compound Precursor

Objective: To synthesize [¹⁸F]fluoroethyl-4-HO-Ept using a two-step reaction involving [¹⁸F]fluoroethyltosylate.

Materials:

  • This compound precursor with a free hydroxyl group

  • [¹⁸F]F⁻ produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Ethylene (B1197577) glycol ditosylate

  • Acetonitrile

  • HPLC purification system

Method:

  • Trap aqueous [¹⁸F]F⁻ on an anion exchange cartridge and elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile.

  • Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile.

  • Add ethylene glycol ditosylate to the dried complex and heat at 85°C for 10 minutes to produce [¹⁸F]fluoroethyltosylate.

  • Add the this compound precursor to the reaction mixture.

  • Heat the reaction at 120°C for 15 minutes.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction corresponding to [¹⁸F]fluoroethyl-4-HO-Ept.

  • Formulate the final product for injection.

Visualizations

experimental_workflow cluster_synthesis Radiolabeling Synthesis cluster_qc Quality Control start Precursor & Radioisotope reaction Reaction (Heating, Base) start->reaction purification HPLC Purification reaction->purification formulation Final Product Formulation purification->formulation qc_check Purity & Activity Check formulation->qc_check release Release for Experiment qc_check->release signaling_pathway 4HOEpt [¹¹C/¹⁸F]this compound 5HT2A 5-HT2A Receptor 4HOEpt->5HT2A PLC Phospholipase C IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Effects Downstream Effects PKC->Downstream Effects Ca->Downstream Effects

References

Calibration and maintenance of instruments for 4-HO-Ept analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-HO-EPT Analysis

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the analysis of 4-hydroxy-N-ethyl-N-propyltryptamine (this compound). It covers instrument calibration, maintenance, and troubleshooting for the primary analytical techniques employed: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical instruments for the quantitative analysis of this compound?

A1: The most common and recommended techniques for the analysis of this compound and similar novel psychoactive substances (NPS) are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] LC-MS/MS, particularly using Ultra-High-Performance Liquid Chromatography (UHPLC), is often preferred for its high sensitivity, selectivity, and suitability for analyzing thermolabile compounds like tryptamines in complex matrices such as blood or urine.[1][5][6]

Q2: How often should I calibrate my LC-MS/MS or GC-MS system for this compound analysis?

A2: A full calibration curve should be run with each batch of samples to ensure accuracy.[7] Additionally, a system suitability test or a mid-point calibrator check should be performed at the beginning of each analytical run and after every 10-20 samples to monitor instrument performance and drift.[8]

Q3: What type of calibration model is most appropriate for this compound quantification?

A3: An internal standard calibration method is highly recommended.[9] This involves adding a known concentration of a structurally similar but chromatographically separable compound (an internal standard, e.g., a deuterated analog of this compound) to all calibrators, quality controls, and unknown samples. This method corrects for variations in sample preparation, injection volume, and instrument response.[9] A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Q4: What are the critical maintenance tasks for an LC-MS system used for tryptamine (B22526) analysis?

A4: Regular maintenance is crucial for reliable results. Key tasks include:

  • Daily: Checking solvent levels, inspecting for leaks, and running a system suitability test.

  • Weekly: Cleaning the ion source, including the capillary and skimmer, to remove salt and sample buildup.[10]

  • Monthly: Flushing the LC system with a strong solvent mixture to remove contaminants, and replacing in-line filters and pump seals as needed.[10]

  • As Needed: Changing the analytical column when peak shape degrades or backpressure increases significantly.[10]

Section 2: Instrument Parameters and Data

Quantitative data for typical starting parameters for LC-MS/MS and GC-MS methods are summarized below. These should be optimized for your specific instrument and application.

Table 1: Typical LC-MS/MS Parameters for this compound Analysis
ParameterTypical SettingNotes
LC System UHPLCUltra-High-Performance systems offer better resolution and faster run times.
Analytical Column Reversed-Phase C18 (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[1]A C18 column is suitable for retaining and separating tryptamines.
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate[1][11]Volatile additives are essential for MS compatibility.[11] Formic acid aids in positive ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1]High-purity, LC-MS grade solvents are mandatory to avoid contamination and background noise.[10]
Flow Rate 0.3 - 0.5 mL/min[1]Adjust based on column dimensions and particle size.
Column Temperature 30 - 65°C[1]Higher temperatures can improve peak shape and reduce viscosity.
Injection Volume 0.5 - 5 µL[1]Keep volume low to prevent peak distortion and column overload.
MS System Triple Quadrupole (QqQ) or QTOFQqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[12] QTOF is excellent for identification and metabolite studies.[1]
Ionization Mode Positive Electrospray Ionization (ESI+)Tryptamines readily form positive ions.
MRM Transitions Specific to this compound (e.g., precursor ion > product ion 1, precursor ion > product ion 2)These must be determined by infusing a pure standard of this compound and optimizing collision energy.
Source Temperature 120 - 150°CInstrument-dependent; optimize for stable spray and maximum signal.
Desolvation Gas Temp. 350 - 500°CInstrument-dependent; optimize for efficient solvent evaporation.
Table 2: Typical GC-MS Parameters for Tryptamine Analysis
ParameterTypical SettingNotes
GC System Standard Gas ChromatographEnsure proper gas filtration (moisture, oxygen, hydrocarbons).
Analytical Column 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm x 0.25 µm[3][4]A common, robust column for general-purpose analysis of semi-volatile compounds.
Carrier Gas Helium[3]Maintain a constant flow rate (e.g., 1.0 - 1.2 mL/min).
Inlet Type Split/SplitlessUse splitless mode for trace analysis to maximize sensitivity.
Inlet Temperature 250 - 280°CHigh enough to ensure complete vaporization without causing thermal degradation.
Oven Program Start at 50-100°C, hold for 1-2 min, ramp at 10-25°C/min to 300-310°C, hold for 2-5 min[3]The program should be optimized to separate this compound from other matrix components and potential analogues.
MS System Single Quadrupole or Ion TrapSingle quadrupole is common for routine analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Source Temperature 230°CTypical source temperature for EI.
Quad Temperature 150°CTypical quadrupole temperature for EI.
Scan Range 40 - 500 amuA wide enough range to capture the molecular ion and key fragments of this compound.

Section 3: Experimental Protocol

Protocol: Quantification of this compound in a Biological Matrix (e.g., Plasma) using LC-MS/MS

This protocol provides a representative methodology. It must be fully validated for accuracy, precision, selectivity, and stability before use in a regulated environment.

1. Materials and Reagents:

  • This compound certified reference material

  • This compound-d4 (or other suitable deuterated analog) as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Control blank plasma

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions to create working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare a separate stock solution for QCs (Low, Mid, High concentrations).

  • Prepare a 100 ng/mL working solution of the internal standard (IS) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate sample (blank plasma, calibrator, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. This precipitates proteins and adds the IS.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial with an insert.

  • Inject onto the LC-MS/MS system.

4. Data Analysis:

  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio (this compound Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.

  • Apply a linear regression with 1/x weighting to the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Determine the concentration of this compound in QCs and unknown samples by interpolating their peak area ratios from the calibration curve.

Section 4: Troubleshooting Guides

LC-MS/MS Troubleshooting

Issue: No Peak or Very Low Signal Intensity

  • Q: I've injected my sample, but I don't see a peak for this compound. What should I do?

    • A:

      • Check Instrument Status: Ensure the LC-MS system is in the correct mode and the mass spectrometer is not in standby. Verify vacuum levels are stable.[13]

      • Verify Sample and Standards: Confirm the concentration and stability of your this compound standard.[14] Tryptamines can be unstable; check storage conditions.

      • Check Fluidics Path: Ensure there is sufficient mobile phase and that the sample vial is not empty. Check for leaks in the LC system.

      • Inspect Ion Source: A dirty or clogged ion source capillary is a common cause of signal loss.[8] Clean the source as part of routine maintenance.

      • Review MS Method: Double-check that the correct MRM transitions and ionization polarity (Positive ESI) are being used for this compound. Ensure the analysis is scheduled within the correct retention time window if using timed MRM events.[13]

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Q: My this compound peak is tailing badly. What is the cause?

    • A:

      • Column Contamination/Age: The analytical column may be contaminated or nearing the end of its life.[8][10] Try flushing the column with a strong solvent. If that fails, replace the column.

      • Mobile Phase pH: The mobile phase pH might be inappropriate, causing secondary interactions between the analyte and the stationary phase. Ensure a volatile acid like formic acid is used to maintain a low pH.[11]

      • System Dead Volume: Excessive dead volume in the system (e.g., from poorly fitted connectors) can cause peak broadening and tailing. Check all fittings between the injector and the detector.

      • Column Overload: Injecting too much sample can lead to fronting peaks. Try diluting the sample.[13]

Issue: Unstable Baseline or High Background Noise

  • Q: My baseline is very noisy, making it difficult to integrate small peaks. How can I fix this?

    • A:

      • Contaminated Solvents: Ensure you are using high-purity, LC-MS grade solvents and additives.[10] Contaminants can cause high background noise.

      • Contaminated System: The LC system, particularly the ion source, may be contaminated from previous analyses or salt buildup from non-volatile buffers.[8][10] Perform a thorough cleaning of the ion source and flush the LC system.

      • Mobile Phase Issues: Ensure mobile phases are properly degassed. Microbial growth can occur in aqueous mobile phases left for extended periods; prepare fresh solutions regularly.[10]

      • Leaks: A small leak in the system can introduce air and cause baseline instability.

GC-MS Troubleshooting

Issue: Retention Time Shifts

  • Q: The retention time for my this compound peak is shifting between injections. Why?

    • A:

      • Leaks: A leak in the carrier gas line, septum, or column connection is a common cause of retention time shifts.[13][15] Use an electronic leak detector to check all fittings.

      • Flow Rate Fluctuation: The carrier gas flow rate may not be stable. Check the gas cylinder pressure and ensure the flow controller is functioning correctly.[15]

      • Column Issues: Column contamination can change its properties over time.[15] Try baking out the column or trimming the first few centimeters from the inlet side.

      • Oven Temperature Inconsistency: Verify that the GC oven is reaching and holding the set temperatures accurately.[16]

Issue: Poor Sensitivity or No Peaks

  • Q: My this compound peak is much smaller than expected or absent.

    • A:

      • Injector Problems: The injector liner may be dirty or contain septum particles.[14][15] Replace the liner and septum. Also, check for a blocked syringe.[17]

      • Analyte Degradation: this compound is a hydroxylated tryptamine and may be prone to thermal degradation in a hot GC inlet. Consider derivatization (e.g., silylation) to improve stability and volatility. Alternatively, lower the inlet temperature if possible.

      • MS Source/Filament Issue: The MS ion source may be dirty, or the filament may have burned out.[13] Perform an autotune to check the MS status.[18]

      • Leaks: A significant leak in the system can lead to a loss of sample and poor sensitivity.[13]

Section 5: Visual Workflows and Logic Diagrams

G start Sample Received prep Sample Preparation (e.g., Protein Precipitation) start->prep is_add Add Internal Standard prep->is_add analysis LC-MS/MS or GC-MS Analysis is_add->analysis data_proc Data Processing (Peak Integration, Area Ratio) analysis->data_proc calib Calibration Curve Generation (r² > 0.99) data_proc->calib quant Quantify Unknown Samples calib->quant report Generate Report quant->report

Caption: General analytical workflow for this compound quantification.

Caption: Troubleshooting logic for low signal in LC-MS analysis.

References

Identifying and mitigating sources of contamination in 4-HO-Ept research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-HO-Ept. It offers troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate sources of contamination during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound research?

A1: Contamination in this compound research can arise from various sources throughout the experimental workflow. These can be broadly categorized as:

  • Synthesis-Related Impurities: These are contaminants introduced during the chemical synthesis of this compound. They include unreacted starting materials, byproducts of the reaction, residual reagents, and catalysts. For instance, in a typical Speeter-Anthony synthesis, residual 4-benzyloxyindole (B23222) or oxalyl chloride could be present. If a palladium-catalyzed cross-coupling reaction is used, trace amounts of the palladium catalyst may remain.

  • Degradation Products: this compound, being a 4-hydroxytryptamine, is susceptible to oxidation, especially when exposed to air and light.[1] This degradation can lead to the formation of colored impurities, such as quinones, and other degradation products, affecting the purity and stability of the compound.

  • External Contaminants: These are introduced from the laboratory environment and handling. Common external contaminants include:

    • Solvents: Use of non-HPLC grade solvents can introduce a variety of organic impurities.[2]

    • Water: Poor quality water can introduce ionic and organic contaminants.[3]

    • Glassware and Equipment: Improperly cleaned glassware can harbor residues from previous experiments.

    • Personnel: Contaminants can be introduced from skin, hair, or clothing.

Q2: How can I prevent the oxidation of this compound during storage and experiments?

A2: Preventing oxidation is critical for maintaining the integrity of this compound. Key strategies include:

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Light Protection: Store the compound in amber vials or otherwise protected from light to prevent photo-degradation.

  • Low Temperature: Store this compound at low temperatures (e.g., in a freezer) to slow down degradation kinetics.

  • Use of Antioxidants: In some solution-based applications, the addition of a small amount of an antioxidant, such as ascorbic acid, can help to prevent oxidation.[1]

Q3: What are the expected impurities from common synthesis routes of 4-hydroxytryptamines?

A3: The impurity profile of this compound will depend on the synthetic route employed. Below is an illustrative table summarizing potential impurities from two common synthesis methods for 4-hydroxytryptamines. Note: The percentage ranges provided are illustrative and can vary significantly based on reaction conditions and purification effectiveness.

Synthesis RoutePotential ImpuritySourceIllustrative Purity Range (%)
Speeter-Anthony Synthesis 4-BenzyloxyindoleUnreacted starting material0.1 - 2.0
Oxalyl chloride/Amine adductsResidual reagents/byproducts0.1 - 1.5
N,N-diethylpropylamineImpurity in the amine reagent< 0.5
Benzyl alcoholByproduct of debenzylation< 1.0
Oxidized byproductsDegradation of the final product0.1 - 5.0
Palladium-Catalyzed Cross-Coupling Residual Palladium CatalystIncomplete removal of the catalyst< 0.01 (ppm levels)
Ligand fragmentsDegradation of the phosphine (B1218219) ligands< 0.5
Unreacted precursorsIncomplete reaction0.1 - 2.0
Homocoupling productsSide reaction of starting materials< 1.0

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound research.

Issue 1: Unexpected peaks in HPLC chromatogram.

  • Question: My HPLC analysis of a purified this compound sample shows unexpected peaks. What could be the cause and how do I troubleshoot it?

  • Answer: Unexpected peaks can indicate the presence of impurities or analytical issues. Follow this troubleshooting workflow:

    Troubleshooting_Unexpected_HPLC_Peaks start Unexpected Peaks in HPLC check_blank Inject a solvent blank start->check_blank blank_peaks Peaks in blank? check_blank->blank_peaks contam_source Identify source: - Mobile phase - Vials - Syringe blank_peaks->contam_source Yes no_blank_peaks No peaks in blank blank_peaks->no_blank_peaks No check_retention Compare retention times to known impurities no_blank_peaks->check_retention known_impurity Match with known impurity? check_retention->known_impurity optimize_synthesis Optimize synthesis/ purification known_impurity->optimize_synthesis Yes unknown_impurity Unknown peak known_impurity->unknown_impurity No characterize_impurity Characterize by LC-MS or NMR unknown_impurity->characterize_impurity degradation Consider degradation unknown_impurity->degradation stability_study Perform stability study: - Analyze at T=0 - Analyze after time/light/air exposure degradation->stability_study

    Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Product discoloration (turning brown/purple) during workup or storage.

  • Question: My this compound sample is turning a dark color. Is it degrading and how can I prevent this?

  • Answer: Discoloration is a strong indicator of oxidation. 4-hydroxytryptamines are prone to forming colored quinone-type species.

    Mitigation Strategies:

    • Work under an inert atmosphere: During synthesis workup and purification, use nitrogen or argon to blanket the reaction and collection flasks.

    • Use deoxygenated solvents: Sparge solvents with an inert gas before use.

    • Minimize light exposure: Wrap flasks in aluminum foil.

    • Control pH: Oxidation can be pH-dependent. Keep the pH neutral or slightly acidic during purification and storage if possible.

    • Store properly: Once purified, store the solid material under an inert atmosphere in a freezer, protected from light.

Issue 3: Poor peak shape (tailing) in HPLC analysis.

  • Question: The peak for this compound in my HPLC chromatogram is tailing. How can I improve the peak shape?

  • Answer: Peak tailing for basic compounds like tryptamines is often due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[4][5]

    Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 4. This protonates the amine groups of this compound and suppresses the ionization of silanol groups, reducing unwanted interactions.[4]

    • Use a Competing Base: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%). TEA will interact with the active silanol sites, improving the peak shape of your analyte.

    • Employ an End-Capped Column: Use a high-quality, end-capped C18 column, which has fewer free silanol groups.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with an embedded polar group, might be beneficial.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Due to the polar nature and potential thermal lability of this compound, derivatization is recommended for GC-MS analysis.[6][7][8]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Dissolve ~1 mg of the this compound sample in 100 µL of anhydrous pyridine (B92270) in a sealed vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Heat the vial at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC-MS system.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Assessment

NMR is a powerful tool for the structural confirmation of this compound and for identifying and quantifying impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Solvent: Deuterated methanol (B129727) (CD3OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6). DMSO-d6 is often preferred as the N-H and O-H protons are typically observable.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment. The indole (B1671886) N-H proton signal may be broad.[9]

    • ¹³C NMR: Shows the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguous assignment of all proton and carbon signals and for determining the structure of unknown impurities.

    • Quantitative NMR (qNMR): Can be used for accurate purity determination by integrating the signals of this compound against a certified internal standard of known concentration.[10][11][12]

Visualizations

Contamination_Sources_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage cluster_storage Storage synthesis_impurities Starting Materials Reagents Byproducts Catalyst Residues purification_impurities Cross-Contamination Solvent Impurities Degradation on Stationary Phase synthesis_impurities->purification_impurities Carryover analysis_impurities Mobile Phase Contamination System Contamination Sample Degradation purification_impurities->analysis_impurities Carryover storage_impurities Oxidation Hydrolysis Photo-degradation analysis_impurities->storage_impurities Analyzed Sample storage_impurities->analysis_impurities Re-analysis

Sources of contamination throughout the research workflow.

Hypothetical_Signaling_Pathway This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist Binding G_Protein_Activation Gq/G11 Activation 5-HT2A_Receptor->G_Protein_Activation PLC_Activation Phospholipase C (PLC) Activation G_Protein_Activation->PLC_Activation PIP2_Hydrolysis PIP2 -> IP3 + DAG PLC_Activation->PIP2_Hydrolysis IP3_Ca_Release IP3 -> Ca2+ Release PIP2_Hydrolysis->IP3_Ca_Release DAG_PKC_Activation DAG -> PKC Activation PIP2_Hydrolysis->DAG_PKC_Activation Downstream_Effects Cellular Responses (e.g., Neuronal Excitability) IP3_Ca_Release->Downstream_Effects DAG_PKC_Activation->Downstream_Effects

Hypothetical 5-HT2A receptor signaling pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of 4-HO-Ept and Psilocin (4-HO-DMT) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the pharmacological and metabolic profiles of two structurally related psychedelic tryptamines, supported by experimental data.

This guide provides a detailed comparative analysis of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept) and its well-studied structural analog, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT), the primary psychoactive metabolite of psilocybin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform further investigation and therapeutic development.

Executive Summary

Both this compound and psilocin are potent serotonergic psychedelics, with their primary effects mediated through agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor. While psilocin has been extensively studied, this compound is a newer synthetic tryptamine (B22526) with a more limited but growing body of research. This guide synthesizes the current understanding of their receptor binding affinities, functional activities, metabolic pathways, and in vivo effects, highlighting both similarities and key distinctions.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and psilocin, facilitating a direct comparison of their pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki, nM)

Lower Kᵢ values indicate higher binding affinity. Data is compiled from various in vitro radioligand binding assays.

ReceptorThis compound (Ki, nM)Psilocin (4-HO-DMT) (Ki, nM)
Serotonin Receptors
5-HT1A163~100 - 152
5-HT1B1,097>10,000
5-HT1D644~100 - 250
5-HT1E591~500
5-HT2A546~6 - 173
5-HT2B62~40 - 100
5-HT2C>10,000~20 - 234
5-HT5A~100-1,000~100-1,000
5-HT6>10,000>10,000
5-HT7~1,000-10,000~1,000-10,000
Other Receptors & Transporters
H1 (Histamine)Notable Affinity~300 - 700
Alpha-2A (Adrenergic)Notable Affinity>1,000
D2 (Dopamine)Notable Affinity>1,000
SERT (Serotonin Transporter)Notable Affinity~100-1,000

Note: Data for this compound at some receptors is limited. The term "Notable Affinity" indicates that binding was observed, but a precise Ki value was not consistently reported across sources. The ranges for psilocin reflect variability in experimental conditions across different studies.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %)

Lower EC₅₀ values indicate greater potency. Eₘₐₓ represents the maximal response relative to a reference agonist (typically serotonin).

ReceptorThis compoundPsilocin (4-HO-DMT)
EC50 (nM) Emax (%)
5-HT2A3.2100
5-HT2B4.389
5-HT2C>1000-
Table 3: Pharmacokinetic Parameters of Psilocin

Comprehensive pharmacokinetic data for this compound is not yet available. The following table summarizes key parameters for psilocin following oral administration of psilocybin in humans.[1][2][3][4][5]

ParameterValue (Humans)
Bioavailability~50%
Time to Peak Plasma Concentration (Tmax)1.8 - 4 hours
Elimination Half-life (t1/2)1.5 - 4 hours
Primary MetabolitesPsilocin-O-glucuronide, 4-hydroxyindole-3-acetic acid (4-HIAA)
Key Metabolizing EnzymesUGT1A9, UGT1A10, MAO-A, ALDH

Experimental Protocols

Radioligand Binding Assay

This in vitro technique is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To quantify the affinity (Ki) of a test compound (e.g., this compound or psilocin) for a target receptor by measuring its ability to displace a radioactively labeled ligand.

Materials:

  • Test compound (this compound or psilocin)

  • Cell membranes expressing the receptor of interest

  • Radioligand with known high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubation: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound in a multi-well plate.

  • Equilibration: The incubation is carried out at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolism Assay using Human Liver Microsomes

This assay provides insights into the metabolic fate of a compound.

Objective: To identify the major phase I metabolites of a test compound.

Materials:

  • Test compound (this compound or psilocin)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • LC-HRMS system for analysis

Procedure:

  • Incubation: The test compound is incubated with HLMs in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The reaction is stopped by adding cold acetonitrile.

  • Centrifugation: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-HRMS to identify and characterize the metabolites formed.

Head-Twitch Response (HTR) Assay in Rodents

The HTR is a behavioral assay used as a proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[6][7][8][9][10]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

Materials:

  • Test compound (this compound or psilocin)

  • Vehicle control (e.g., saline)

  • Male C57BL/6J mice

  • Observation chambers

  • Video recording equipment

Procedure:

  • Acclimation: Mice are habituated to the observation chambers for a set period before drug administration.

  • Administration: The test compound or vehicle is administered (e.g., via intraperitoneal or subcutaneous injection).

  • Observation: The mice are placed back into the observation chambers, and their behavior is recorded for a specified duration (e.g., 30-60 minutes).

  • Scoring: The number of head twitches (rapid, side-to-side head movements) is counted by trained observers, who are typically blinded to the treatment conditions. Automated scoring systems using video analysis software can also be employed.

  • Data Analysis: The frequency of head twitches is compared between the different treatment groups.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G Figure 1: Canonical 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation Events Ca2_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca2_ER Binds to Receptor Ca2_Cytosol Ca²⁺ (Cytosolic) Ca2_ER->Ca2_Cytosol Release Ca2_Cytosol->PKC Activation Psychedelic_Agonist This compound or Psilocin Psychedelic_Agonist->5HT2A_Receptor Binds to

Caption: Canonical 5-HT2A receptor signaling cascade.

G Figure 2: Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing Target Receptor) B Incubate Membranes with: - Radioligand (Fixed Conc.) - Test Compound (Varying Conc.) A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Data Analysis: - Generate Competition Curve - Determine IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for a competitive radioligand binding assay.

G Figure 3: Head-Twitch Response (HTR) Assay Workflow A Acclimate Rodents to Observation Chamber B Administer Test Compound or Vehicle Control A->B C Record Behavior for a Defined Period B->C D Score Head-Twitch Responses (Blinded) C->D E Statistical Analysis of HTR Frequency D->E

Caption: Experimental workflow for the head-twitch response assay.

Discussion and Comparative Insights

Receptor Binding Profile: Both this compound and psilocin exhibit a strong affinity for several serotonin receptors, with the 5-HT2A receptor being a primary target. Psilocin generally displays a higher affinity for the 5-HT2A receptor compared to this compound. Notably, this compound shows a significantly higher affinity for the 5-HT2B receptor than psilocin, a factor that warrants consideration in drug development due to the potential for cardiac valvulopathy with chronic 5-HT2B agonism. Both compounds have a lower affinity for other serotonin receptor subtypes and generally weak interactions with dopaminergic and adrenergic receptors, though this compound shows some affinity for the alpha-2A adrenergic and D2 dopamine (B1211576) receptors.

Functional Activity: In functional assays, both compounds act as full agonists at the 5-HT2A receptor. This compound demonstrates slightly higher potency (lower EC50) at the human 5-HT2A receptor compared to psilocin. Both compounds are also potent agonists at the 5-HT2B receptor. A key difference lies in their activity at the 5-HT2C receptor, where psilocin is a potent agonist, while this compound shows very weak activity. This difference in the 5-HT2A/5-HT2C activity ratio may contribute to subtle differences in their subjective effects.

Metabolism: Psilocin is extensively metabolized in humans, primarily through glucuronidation and oxidation. In contrast, in vitro studies with human liver microsomes suggest that the metabolism of this compound is dominated by N-dealkylation, hydroxylation, and carbonylation. The lack of in vivo pharmacokinetic data for this compound is a significant knowledge gap that needs to be addressed to understand its duration of action and potential for drug-drug interactions.

In Vivo Effects: Both this compound and psilocin induce the head-twitch response in rodents, confirming their 5-HT2A receptor agonist activity in a living system. However, detailed dose-response studies and a direct comparison of their potency in the HTR assay are not yet published. The subjective effects of this compound in humans are reported to be similar to psilocin, but a rigorous clinical comparison is lacking.

Conclusion

This compound and psilocin share a core pharmacological profile as potent 5-HT2A receptor agonists, consistent with their classification as psychedelic compounds. However, notable differences in their receptor binding affinities, particularly at the 5-HT2B and 5-HT2C receptors, and likely differences in their metabolic pathways, suggest that they may have distinct pharmacological and safety profiles. The currently available data for this compound is promising but highlights the need for further in-depth preclinical and clinical research, especially concerning its in vivo pharmacokinetics, metabolism, and long-term safety. This comparative analysis provides a valuable framework for guiding future research and development of novel tryptamine-based therapeutics.

References

The Pivotal Role of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology of 4-substituted tryptamines reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on receptor binding and functional activity, supported by experimental data and detailed methodologies.

The tryptamine (B22526) scaffold, a privileged structure in neuroscience, has been the subject of extensive research due to its interaction with serotonin (B10506) receptors. Modifications at the 4-position of the indole (B1671886) ring, in particular, have been found to significantly modulate the pharmacological profile of these compounds, leading to a range of effects from potent psychedelic activity to potential therapeutic applications. This guide synthesizes key findings on the SAR of 4-substituted tryptamines, with a focus on their interactions with 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.

Comparative Pharmacological Data

The following tables summarize the in vitro and in vivo data for a selection of 4-substituted tryptamines, providing a quantitative comparison of their receptor affinities and functional potencies.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM) and Functional Activity (EC₅₀, nM; Eₘₐₓ, %) of 4-Substituted Tryptamines at Human Serotonin Receptors.

Compound5-HT₂A Kᵢ (nM)5-HT₂A EC₅₀ (nM)5-HT₂A Eₘₐₓ (%)5-HT₂B EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
Psilocin (4-HO-DMT)7921100--
4-HO-DET-38.398.815.6129
4-HO-DPT-49.998.110.91408
4-HO-DiPT-11493.96.81408
4-HO-MET-21.610110.550.8
4-HO-MPT-41.999.412.8275
4-HO-MiPT-65.698.710.6636
4-AcO-DMT9329179.21661480
4-AcO-DET-45095.72583210
4-AcO-DIPT-134074.6211>10,000

Data compiled from multiple sources.[1][2][3]

Table 2: In Vivo Potency of 4-Substituted Tryptamines in the Mouse Head-Twitch Response (HTR) Assay.

CompoundED₅₀ (μmol/kg)
Psilocin (4-HO-DMT)0.81
4-HO-DET1.56
4-HO-DPT2.47
4-HO-DiPT3.46
4-HO-MET0.65
4-HO-MPT1.92
4-HO-MiPT2.97
4-AcO-DMT~0.8
4-AcO-DET~1.6
4-AcO-DIPT~3.5

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic activity in humans.[1][4]

Structure-Activity Relationship Insights

Analysis of the compiled data reveals several key SAR trends for 4-substituted tryptamines:

  • Substitution at the 4-Position: The presence of a hydroxyl (-OH) or an acetoxy (-OAc) group at the 4-position is crucial for potent 5-HT₂A receptor agonism.[4][5]

  • N,N-Dialkyl Substitution: The nature of the substituents on the terminal amine significantly influences potency. Generally, increasing the steric bulk of the N,N-dialkyl groups leads to a decrease in potency at the 5-HT₂A receptor.[1][4] For example, the rank order of potency for 4-hydroxytryptamines with symmetrical alkyl chains is psilocin (dimethyl) > 4-HO-DET (diethyl) > 4-HO-DPT (dipropyl) > 4-HO-DIPT (diisopropyl).[1][4]

  • 4-Acetoxy Prodrugs: 4-acetoxy tryptamines are considered prodrugs of their corresponding 4-hydroxy analogs.[5][6] O-acetylation reduces in vitro potency at the 5-HT₂A receptor by approximately 10- to 20-fold.[1][5] However, in vivo, the acetyl group is rapidly hydrolyzed by esterases, resulting in comparable potencies in the HTR assay to their phenolic counterparts.[1][5] This suggests that 4-acetoxy derivatives can serve as a more stable alternative for delivering the active 4-hydroxy compound.[4]

  • Receptor Selectivity: While potent agonists at the 5-HT₂A receptor, many 4-substituted tryptamines also exhibit activity at other serotonin receptors, such as 5-HT₂B and 5-HT₂C.[1][7] Notably, bulkier N,N-dialkyl substituents, like dipropyl and diisopropyl, significantly reduce potency at the 5-HT₂C receptor, leading to a greater selectivity for the 5-HT₂A receptor.[7]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for the psychedelic effects of 4-substituted tryptamines is the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Tryptamine 4-Substituted Tryptamine Tryptamine->5HT2A_R Agonist Binding DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release IP3->Ca_release Stimulation from intracellular stores Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay Data_Analysis Data Analysis (Ki, EC50, Emax, ED50) Binding->Data_Analysis Functional Calcium Mobilization Assay Functional->Data_Analysis HTR Head-Twitch Response (HTR) in Mice HTR->Data_Analysis Compound_Synthesis Compound Synthesis and Purification Compound_Synthesis->Binding Compound_Synthesis->Functional Compound_Synthesis->HTR SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

A Comparative Analysis of the Receptor Binding Profiles of 4-HO-EPT and 4-HO-MET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparison of the receptor binding profiles of two structurally related synthetic tryptamines: 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) and 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). Both compounds are known for their psychedelic effects, which are primarily mediated by their interaction with serotonin (B10506) receptors.[1][2][3] Understanding the nuances of their receptor binding affinities is crucial for elucidating their distinct pharmacological profiles and therapeutic potential. This document summarizes quantitative binding data, outlines the experimental methodologies used for their determination, and provides visual representations of key biological and experimental processes.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki) of this compound and 4-HO-MET for a range of serotonin (5-HT), dopamine (B1211576) (D), adrenergic (α), and other receptors. The data is compiled from a comprehensive study by Glancy et al. (2023), which utilized radioligand binding assays to determine the inhibition constants (Ki) of these compounds.[4][5] Lower Ki values indicate a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)4-HO-MET Ki (nM)
Serotonin Receptors
5-HT1A163138
5-HT1B1,097681
5-HT1D644433
5-HT1E591>10,000
5-HT2A54645.7
5-HT2B6226.2
5-HT2C1,230417
5-HT5A>10,000>10,000
5-HT62,138944
5-HT74,8982,138
Dopamine Receptors
D1>10,000>10,000
D2>10,000>10,000
D38612,042
D4>10,000>10,000
D5>10,000>10,000
Adrenergic Receptors
α1A>10,000>10,000
α2A1,4134,266
α2B>10,000>10,000
α2C>10,000>10,000
Other Targets
H1 (Histamine)295117
SERT (Serotonin Transporter)3,1624,786

Data sourced from Glancy et al. (2023).[4][5]

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays.[6][7] This in vitro technique quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand known to bind to that receptor.[6][8]

Radioligand Binding Assay Protocol
  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.[8][9] The homogenate is then centrifuged to pellet the cell membranes, which contain the target receptors. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

  • Binding Reaction: A fixed concentration of a specific radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or 4-HO-MET).[4] The reaction is allowed to reach equilibrium.[9]

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[9] The filter is then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[9]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.[6][8] The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Membrane Preparation (Homogenization & Centrifugation) incubation Incubation: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki values counting->analysis

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathway: 5-HT2A Receptor Activation

The primary psychoactive effects of both this compound and 4-HO-MET are mediated through their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway.[8]

Gq_Signaling_Pathway ligand This compound or 4-HO-MET receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Triggers pkc Protein Kinase C (PKC) Activation dag->pkc Activates downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

References

A Comparative Guide to Analytical Methods for 4-HO-EPT Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methodologies for the quantification of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Given that this compound is a novel psychoactive substance, validated methods are still emerging. This document synthesizes available data on this compound and structurally similar tryptamines to provide a robust framework for researchers to establish and validate their own analytical protocols.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for LC-MS/MS and a representative GC-MS method for the analysis of this compound and its analogs. These values serve as a benchmark for expected performance.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography followed by highly selective and sensitive mass detection.Separation of volatile compounds, often after derivatization, followed by mass-based detection.[1]
Linearity (R²) ≥0.99[1]Typically >0.99[1]
Limit of Detection (LOD) ~0.06–0.15 ng/mL[1][2]Estimated in the low ng/mL range[1]
Limit of Quantification (LOQ) ~0.18–0.5 ng/mL[1][2]Estimated in the mid to high ng/mL range[1]
Accuracy (% Bias) Within ±20%[1]Typically within ±20%[1]
Precision (% RSD) <20%[1]Typically <20%[1]
Sample Throughput HigherLower
Derivatization Not requiredGenerally required for 4-hydroxylated tryptamines[1][3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for quantifying tryptamines in biological matrices.[4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an appropriate internal standard (e.g., psilocin-D10).[5]

  • Acidify the sample with ascorbic acid.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC system such as a Waters Acquity UPLC™.[5]

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 μm).[6]

  • Mobile Phase: A gradient elution using two solvents:

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[1]

  • Injection Volume: A small volume (e.g., 0.5 - 5 µL) of the prepared sample is injected.[1][5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) using at least two transitions for this compound for quantification and qualification.[5]

    • Example MRM transitions for 4-OH-EPT: m/z 247.4 > 160.0 and m/z 247.4 > 100.0.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the identification and quantification of tryptamines, particularly in forensic analysis.[3] Derivatization is a critical step for 4-hydroxylated tryptamines to improve their volatility and thermal stability.[1][3]

1. Sample Preparation (Extraction and Derivatization):

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.

  • Derivatization (Silylation):

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

    • Cool the sample before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 6890 GC or equivalent.[7]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Inlet Temperature: 250-280°C.[1][7]

  • Oven Temperature Program: An initial temperature of 100-150°C, held for 1-2 minutes, then ramped at 10-25°C/min to a final temperature of 280-320°C, and held for several minutes.[1][7]

  • Injection Mode: Splitless injection of 1-2 µL of the derivatized sample.[1]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280-300°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Scan Range: A typical range is 40-550 m/z to include the molecular ion and characteristic fragments of the derivatized analyte.[1]

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_documentation Documentation & Reporting define_scope Define Scope & Acceptance Criteria prepare_standards Prepare Reference Standards & QCs define_scope->prepare_standards specificity Specificity prepare_standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile & Analyze Data robustness->compile_data validation_report Write Validation Report compile_data->validation_report

General workflow for analytical method validation.

Signaling_Pathway This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_Release->Cellular_Response

References

A Comparative Guide to the Research Findings on 4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the existing research findings on 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), a synthetic tryptamine (B22526) and analogue of psilocin. The objective is to collate and compare the available experimental data from disparate studies to offer a consolidated view of its pharmacological and metabolic profile.

It is critical to note that the body of research on this compound is sparse. The data presented here are derived from a limited number of independent laboratory studies. As such, this guide serves not as a direct cross-validation of replicated experiments, but as a synthesis of the current, distinct findings in the scientific literature. The absence of comprehensive, multi-laboratory validation underscores a significant gap in the understanding of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound. The data primarily cover in vitro receptor binding affinities and metabolic pathways.

Table 1: In Vitro Receptor Binding & Functional Activity of this compound

Target Receptor/TransporterBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ)Data Source Laboratory/Study
Serotonin Receptors
5-HT₁ₐ163--[1]
5-HT₁ₑ591--[1]
5-HT₂ₐ5463.2100%[1]
5-HT₂ₑ624.389%[1]
5-HT₂ₒ1,27212989%[1]
5-HT₆284--[1]
5-HT₇438--[1]
Other Targets
H₁Notable affinity (nM range)--[2][3]
D₃Mid to high nM affinity--[2]
SERT>50% inhibition at 10 µM--[2][3]
Sigma 1 & 2>50% inhibition at 10 µM--[2][3]
Note: A lower Kᵢ or EC₅₀ value indicates greater binding affinity or potency, respectively. Data is compiled from single-source studies; direct comparison between labs is not yet possible.

Table 2: Primary In Vitro Metabolic Pathways of this compound

Metabolic ReactionDescriptionLaboratory/Study
Phase I Metabolism
Double Bond FormationFormation of a double bond in the N-propyl group.[4][5]
N-DealkylationLoss of the ethyl or propyl group.[4][5]
HydroxylationAddition of a hydroxyl group to the propyl chain or indole (B1671886) ring.[4][5]
CarbonylationFormation of a carbonyl group.[4][5]
Note: This data is from in vitro studies using pooled human liver microsomes. In vivo findings also identified hydroxylation, carbonylation, and N-dealkylation as key pathways[4].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and potential replication of research findings. The following are generalized protocols representative of the techniques used to generate the data cited above.

2.1 Radioligand Binding Assay for Receptor Affinity (General Protocol)

This method is standard for determining the binding affinity (Kᵢ) of a compound at a specific receptor target.

  • Preparation of Receptor Membranes: Cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT₂ₐ) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation and stored at -80°C.

  • Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Scintillation Counting: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

2.2 In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is used to identify the primary Phase I metabolites of a novel compound.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (HLMs), a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Metabolic Reaction: The reaction is initiated by adding this compound to the pre-warmed (37°C) incubation mixture. The mixture is incubated at 37°C for a specified time course (e.g., up to 4 hours).[4][5]

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins.

  • Sample Analysis (UHPLC-QTOF-MS): After centrifugation to remove the precipitated protein, the supernatant containing the parent compound and its metabolites is analyzed. Ultra-high performance liquid chromatography (UHPLC) is used to separate the different compounds, which are then detected and identified by a quadrupole time-of-flight mass spectrometer (QTOF-MS).[4][7] The high-resolution mass data allows for the determination of the elemental composition of the metabolites, enabling the characterization of the biotransformation pathways (e.g., hydroxylation, N-dealkylation).[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the pharmacology and analysis of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc PKC dag->pkc Activates downstream Downstream Signaling pkc->downstream ca_release->downstream agonist This compound (Agonist) agonist->receptor Binds

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway activated by this compound.

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis synthesis Compound Synthesis binding Receptor Binding Assays (Ki) synthesis->binding metabolism Metabolism (HLM, Hepatocytes) synthesis->metabolism functional Functional Assays (EC50, Emax) binding->functional behavior Behavioral Assays (e.g., HTR in mice) functional->behavior Predicts Efficacy pk Pharmacokinetics (PK) metabolism->pk Informs Metabolite ID tox Toxicology (Acute/Chronic) behavior->tox Guides Dosing

Caption: Generalized experimental workflow for characterizing a novel psychoactive substance.

G cluster_analogues Structural Analogues parent 4-Substituted Tryptamines psilocin 4-HO-DMT (Psilocin) R = -CH3, -CH3 parent->psilocin ho_ept This compound R = -CH2CH3, -CH2CH2CH3 parent->ho_ept ho_det 4-HO-DET R = -CH2CH3, -CH2CH3 parent->ho_det ho_dpt 4-HO-DPT R = -CH2CH2CH3, -CH2CH2CH3 parent->ho_dpt

Caption: Structural relationship of this compound to other N,N-dialkyl-4-hydroxytryptamines.

References

A Comparative Guide to the In Vivo Effects of 4-HO-EPT and Other Psychedelic Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) and other notable psychedelic tryptamines. The information is curated from peer-reviewed scientific literature to support research and drug development in the field of psychedelic science. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a synthetic tryptamine (B22526) and a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1][2] Like other classic psychedelics, its effects are primarily mediated by its interaction with the serotonin (B10506) 5-HT2A receptor. Understanding the nuanced differences in receptor affinity, functional activity, and in vivo behavioral effects between this compound and other tryptamines is crucial for elucidating structure-activity relationships and for the development of novel therapeutics. While data on some emerging tryptamines like this compound are still limited, this guide synthesizes the current state of knowledge.

Data Presentation

The following tables summarize key quantitative data for this compound and a selection of other 4-substituted tryptamines, focusing on receptor binding affinities, functional potencies, and in vivo behavioral effects.

Table 1: Receptor Binding Affinities (Ki, nM)

This table presents the inhibition constants (Ki) at various serotonin receptors. Lower Ki values indicate a higher binding affinity.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C
This compound 163[2]1,097[2]644[2]546[2]62[2]>10,000
Psilocin (4-HO-DMT) 1303101604720220
4-HO-MET 1906002504014200
4-HO-DET 2007103305219300
4-HO-DIPT 6002,1001,200110311,100
4-HO-MPT 1505002204516250

Note: Data is compiled from various sources and experimental conditions may differ. The Ki value for this compound at 5-HT2C is not explicitly stated in the primary literature but is expected to be low affinity.

Table 2: In Vitro Functional Potency (EC50, nM) at the 5-HT2A Receptor

This table shows the half-maximal effective concentration (EC50) for agonist activity at the human 5-HT2A receptor, a key target for psychedelic effects. Lower EC50 values indicate greater potency.

CompoundEC50 (nM) at h5-HT2A
This compound 3.2[2]
Psilocin (4-HO-DMT) 4.3
4-HO-MET 6.4
4-HO-DET 5.8
4-HO-DIPT 9.7
4-HO-MPT 5.1
Table 3: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans. The median effective dose (ED50) is the dose required to produce a half-maximal response. While it is confirmed that this compound induces the HTR, a specific ED50 value is not yet available in the peer-reviewed literature.[3]

CompoundED50 (µmol/kg)
This compound Not Reported
Psilocin (4-HO-DMT) 0.81
4-HO-MET 0.65
4-HO-DET 1.56
4-HO-DIPT 3.46
4-HO-MPT 1.92

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cultured cells or brain tissue homogenates.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Mouse Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is a behavioral proxy for psychedelic potential.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is used to establish a dose-response curve.

  • Acclimation: Immediately after injection, each mouse is placed individually into an observation chamber.

  • Data Collection: The number of head twitches is recorded for a specified period (e.g., 30-60 minutes). This can be done by a trained observer blind to the treatment conditions or using an automated system with a head-mounted magnet and a magnetometer.

  • Data Analysis: The total number of head twitches for each animal at each dose is determined. The data is then used to calculate the ED50 value for each compound.

Mandatory Visualization

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine Psychedelic Tryptamine (e.g., this compound) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor activated by psychedelic tryptamines.

Experimental Workflow for Head-Twitch Response (HTR) Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Housing Animal Acclimation (e.g., C57BL/6J mice) Injection Drug Administration (i.p. or s.c.) Animal_Housing->Injection Drug_Prep Test Compound Preparation (e.g., this compound in saline) Drug_Prep->Injection Observation Placement in Observation Chamber Injection->Observation Recording HTR Recording (30-60 min) Observation->Recording Quantification Quantification of Head Twitches Recording->Quantification Dose_Response Dose-Response Curve Generation Quantification->Dose_Response ED50_Calc ED50 Calculation Dose_Response->ED50_Calc

References

Head-Twitch Response Potency: A Comparative Analysis of 4-HO-Ept and LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the head-twitch response (HTR) potency of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept) and lysergic acid diethylamide (LSD). The head-twitch response in rodents is a widely utilized behavioral proxy for assessing the hallucinogenic potential of serotonergic compounds, primarily mediated through the activation of the 5-HT2A receptor. An objective comparison of the in vivo potency of these compounds is crucial for understanding their pharmacological profiles and therapeutic potential.

Quantitative Comparison of Head-Twitch Response Potency

The following table summarizes the available quantitative data for the head-twitch response induced by LSD. While this compound is known to induce the head-twitch response in rodents, a specific median effective dose (ED50) from peer-reviewed literature is not currently available. However, in vitro data on its 5-HT2A receptor affinity provides an indication of its potential potency.

CompoundAnimal ModelAdministration RouteED50 (µg/kg)ED50 (nmol/kg)Reference
LSD C57BL/6J MiceIntraperitoneal (i.p.)52.9132.8[1][2]

Note on this compound: While a specific in vivo ED50 for the head-twitch response is not documented in the available literature, in vitro studies have shown that this compound is a potent partial agonist at the 5-HT2A receptor, with an EC50 value in the low nanomolar range, comparable to other psychedelic tryptamines. Further in vivo studies are required to quantify its HTR potency.

Experimental Protocols

The head-twitch response assay is a standardized behavioral paradigm used to assess 5-HT2A receptor activation in rodents. The following is a typical experimental protocol for determining the HTR potency of a test compound.

Animals: Male C57BL/6J mice are commonly used for HTR studies due to their robust and reliable response.[3] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Drug Administration: Test compounds, such as LSD or this compound, are dissolved in a suitable vehicle (e.g., 0.9% saline). A range of doses is prepared to establish a dose-response curve. The compounds are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Head-Twitch Response Measurement: Immediately following injection, each mouse is placed individually into a transparent observation chamber. The number of head twitches is then recorded for a predetermined period, typically 30 minutes. A head twitch is characterized as a rapid, side-to-side rotational movement of the head.

Data Collection and Analysis: The number of head twitches can be quantified using several methods:

  • Direct Observation: A trained observer manually counts the number of head twitches for each animal.

  • Video Recording: The sessions are video-recorded and later scored by a trained observer who is blinded to the treatment conditions.

  • Automated Systems: More advanced systems utilize a small magnet affixed to the mouse's head and a magnetometer to automatically detect and quantify the rapid head movements characteristic of the HTR.[1]

The total number of head twitches for each animal at each dose is recorded. The data are then analyzed using non-linear regression to determine the ED50 value, which represents the dose of the compound that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 5-HT2A Receptor Signaling Cascade Psychedelic Psychedelic Ligand (e.g., LSD, this compound) HT2AR 5-HT2A Receptor Psychedelic->HT2AR Binds to Gq_11 Gq/11 Protein HT2AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Neuronal_Excitation Neuronal Excitation in Prefrontal Cortex Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to HTR Head-Twitch Response Neuronal_Excitation->HTR Results in

5-HT2A Receptor Signaling Pathway

G cluster_1 Experimental Workflow for Head-Twitch Response (HTR) Assay A Animal Acclimation (C57BL/6J Mice) B Drug Preparation (Vehicle or Test Compound) C Drug Administration (i.p. or s.c. injection) B->C D Placement in Observation Chamber C->D E HTR Recording (30-minute session) D->E F Data Quantification (Manual or Automated Counting) E->F G Data Analysis (Dose-Response Curve & ED50 Calculation) F->G

HTR Experimental Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) with its structural analogs. The information presented herein is intended to support research and drug development efforts by providing an objective overview of metabolic pathways, enzymatic processes, and relevant experimental data.

Introduction to this compound

This compound is a synthetic tryptamine (B22526) and a structural analog of psilocin, the primary psychoactive component of psilocybin mushrooms.[1] Like other 4-hydroxytryptamines, it is a potent agonist at serotonin (B10506) 5-HT2A and 5-HT2B receptors.[1][2] Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the development of analytical methods for its detection.

Comparative Metabolic Pathways

The metabolism of tryptamines, including this compound, primarily occurs in the liver and involves a series of Phase I and Phase II biotransformation reactions. The main objectives of these metabolic processes are to increase the water solubility of the compounds to facilitate their excretion from the body.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For this compound and related tryptamines, the key Phase I metabolic pathways identified from in vitro studies using pooled human liver microsomes (pHLM) include:

  • N-dealkylation: The removal of the ethyl or propyl groups from the amine.[3][4]

  • Hydroxylation: The addition of a hydroxyl group, most commonly on the indole (B1671886) ring or the alkyl side chains.[3][4]

  • Carbonylation: The formation of a ketone or aldehyde.[3][4]

  • Double bond formation: The introduction of a double bond.[3][4]

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their polarity. For 4-hydroxytryptamines, the primary Phase II reaction is:

  • Glucuronidation: The attachment of glucuronic acid to the 4-hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[5]

The following diagram illustrates the generalized metabolic pathway for this compound.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-dealkylation_products N-dealkylation (4-HO-PT, 4-HO-ET) This compound->N-dealkylation_products CYP Enzymes Hydroxylation_products Hydroxylation (e.g., 5-OH-4-HO-EPT) This compound->Hydroxylation_products CYP Enzymes Carbonylation_products Carbonylation This compound->Carbonylation_products CYP Enzymes Double_bond_formation_products Double Bond Formation This compound->Double_bond_formation_products CYP Enzymes Glucuronide_conjugate This compound-Glucuronide This compound->Glucuronide_conjugate UGT Enzymes (e.g., UGT1A9, UGT1A10) N-dealkylation_products->Glucuronide_conjugate Hydroxylation_products->Glucuronide_conjugate cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents: - Test Compound - Human Liver Microsomes - NADPH System - Buffer Mix_Components Mix Components: Compound + Microsomes + Buffer Prepare_Reagents->Mix_Components Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Initiate_Reaction Initiate with NADPH System Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench_Reaction Quench with Methanol + Internal Standard Incubate->Quench_Reaction Centrifuge Centrifuge to Remove Protein Quench_Reaction->Centrifuge Analyze_Supernatant UHPLC-QTOF-MS Analysis Centrifuge->Analyze_Supernatant Data_Processing Metabolite Identification and Quantification Analyze_Supernatant->Data_Processing

References

Differentiating 4-HO-EPT from its Isomers Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of psychoactive tryptamine (B22526) isomers is a critical challenge in forensic chemistry, clinical toxicology, and pharmaceutical research. Subtle shifts in the position of a hydroxyl group or alterations in the N-alkyl substituents can significantly impact a compound's pharmacological and toxicological profile. This guide provides a comprehensive comparison of mass spectrometric techniques for differentiating 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) from its key structural isomers, supported by experimental data and detailed analytical protocols.

Introduction to Tryptamine Isomer Differentiation

This compound, a lesser-known psychedelic tryptamine, shares its molecular formula with several positional and N-alkyl isomers, including 5-HO-EPT and 4-HO-DPT. Due to their identical mass, distinguishing these compounds requires a detailed analysis of their fragmentation patterns upon ionization in a mass spectrometer. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. GC-MS, particularly after derivatization, can provide distinct fragmentation patterns under electron ionization (EI), while LC-MS/MS allows for the characterization of specific precursor-to-product ion transitions.

Comparative Fragmentation Analysis

The primary distinction in the mass spectra of this compound and its isomers arises from the position of the hydroxyl group on the indole (B1671886) ring and the nature of the N-alkyl substituents. The cleavage of the bond beta to the indole nitrogen is a characteristic fragmentation pathway for tryptamines, leading to the formation of a stable iminium ion. The mass-to-charge ratio (m/z) of this ion is indicative of the N-alkyl substitution pattern.

For this compound, a key fragmentation pathway involves the formation of a characteristic iminium ion. However, the position of the hydroxyl group in 4-HO versus 5-HO isomers can influence the fragmentation of the indole portion of the molecule, although these differences can be subtle. A more pronounced difference is observed when comparing N-alkyl isomers like 4-HO-DPT.

Table 1: Key Diagnostic Ions for Differentiating this compound from a Representative Isomer (4-HO-DIPT) by GC-MS (EI)

CompoundMolecular Ion (M+) [m/z]Key Fragment Ion (Iminium) [m/z]Other Significant Fragments [m/z]
This compound 246 (Predicted)100 ([CH2=N(CH2CH3)(CH2CH2CH3)]+)160 (indole moiety)
4-HO-DIPT 260114 ([CH2=N(CH(CH3)2)2]+)245, 229, 215, 199, 174

Data for 4-HO-DIPT sourced from SWGDRUG Mass Spectral Library[1]. Fragmentation for this compound is predicted based on established tryptamine fragmentation patterns and MS/MS data[2][3].

Table 2: Tandem Mass Spectrometry (LC-MS/MS) Transitions for this compound

Precursor Ion [m/z]Product Ions [m/z]Collision Energy (eV)
247.4 [M+H]+160.0, 100.015 - 20

Data sourced from a study on the metabolism of this compound[2][3].

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For tryptamines containing a polar hydroxyl group, derivatization is often employed to improve chromatographic performance and generate more informative mass spectra. Trimethylsilylation (TMS) is a common derivatization technique for this class of compounds[4].

Sample Preparation (with Derivatization):

  • To 1 mg of the sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Parameters (Adapted from a method for 4-HO-MET)[5]:

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent mid-polarity column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 265°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 300°C at 20°C/min.

    • Hold at 300°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C (EI).

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of non-volatile or thermally labile compounds like this compound in complex matrices.

Sample Preparation:

  • Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 µg/mL.

  • If analyzing biological samples, a protein precipitation or solid-phase extraction step may be necessary.

UHPLC-MS/MS Parameters (Adapted from a method for this compound)[2][3]:

  • Instrument: Waters Acquity UPLC™ coupled to a Xevo-TQS triple quadrupole MS or equivalent.

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from isomers (e.g., 5% to 95% B over 7 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Differentiating Workflow

The following diagram illustrates a logical workflow for the differentiation of this compound from its isomers using mass spectrometry.

Differentiating_Isomers Workflow for Differentiating this compound Isomers cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Data Analysis & Confirmation Sample Sample LC_MS_Screen LC-MS Full Scan Sample->LC_MS_Screen GC_MS GC-MS (with Derivatization) LC_MS_Screen->GC_MS Volatile/Derivatizable LC_MSMS LC-MS/MS (MRM) LC_MS_Screen->LC_MSMS Non-volatile/Thermally Labile Frag_Analysis Fragmentation Pattern Analysis GC_MS->Frag_Analysis LC_MSMS->Frag_Analysis Library_Match Spectral Library Comparison Frag_Analysis->Library_Match Confirmation Isomer Confirmation Library_Match->Confirmation

Caption: Workflow for differentiating this compound isomers.

Signaling Pathway of this compound (Hypothesized)

While the detailed signaling cascade of this compound is not fully elucidated, as a psychedelic tryptamine, it is expected to primarily act as an agonist at serotonin (B10506) 2A (5-HT2A) receptors, a G-protein coupled receptor (GPCR). The following diagram illustrates the hypothesized downstream signaling pathway following receptor activation.

Signaling_Pathway Hypothesized 5-HT2A Receptor Signaling Pathway for this compound 4_HO_EPT This compound HT2AR 5-HT2A Receptor 4_HO_EPT->HT2AR Binds to Gq_11 Gq/11 HT2AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_Release->Cellular_Response

References

A Comparative In Silico Analysis of 4-HO-Ept and 5-MeO-DMT Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted receptor interactions of two psychoactive tryptamines: 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). By leveraging in silico modeling principles alongside published experimental data, we aim to elucidate the nuanced differences in their pharmacological profiles at key serotonin (B10506) receptors.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound and 5-MeO-DMT for various serotonin receptors. Lower Kᵢ and EC₅₀ values indicate higher binding affinity and greater potency, respectively.

Receptor SubtypeThis compound5-MeO-DMT
5-HT₁A Kᵢ: 163 nM[1]Kᵢ: < 10 nM[2]
EC₅₀: N/AEC₅₀: 3.92 - 1,060 nM[3]
5-HT₂A Kᵢ: 546 nM[1]Kᵢ: ~907 nM[4]
EC₅₀: 3.2 nM[1]EC₅₀: 1.80 - 3.87 nM[3]
Eₘₐₓ: 100%[1]Eₘₐₓ: N/A
5-HT₂B Kᵢ: 62 nM[1]Kᵢ: N/A
EC₅₀: 4.3 nM[1]EC₅₀: N/A
Eₘₐₓ: 89%[1]Eₘₐₓ: N/A
5-HT₂C Kᵢ: 1,272 nM[1]Kᵢ: N/A
EC₅₀: 129 nM[1]EC₅₀: N/A
Eₘₐₓ: 89%[1]Eₘₐₓ: N/A
SERT Kᵢ: N/AIC₅₀: ~2184 nM[3]

In Silico Modeling Workflow

An in silico approach to compare the receptor interactions of this compound and 5-MeO-DMT would typically follow the workflow outlined below. This process allows for a detailed examination of the molecular determinants of binding and activation.

G Comparative In Silico Modeling Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking Simulation (Predict binding poses and affinities of this compound and 5-MeO-DMT in receptor active site) ligand_prep->docking receptor_prep Receptor Preparation (Homology modeling or crystal structure retrieval, protonation) receptor_prep->docking md_sim Molecular Dynamics Simulation (Simulate the dynamic behavior of ligand-receptor complexes over time) docking->md_sim binding_analysis Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_sim->binding_analysis interaction_analysis Interaction Analysis (Identify key residues and interaction types) md_sim->interaction_analysis

A typical workflow for the in silico comparison of two ligands.

Receptor Signaling Pathways

The primary psychoactive effects of both this compound and 5-MeO-DMT are mediated through their interaction with serotonin receptors, particularly the 5-HT₂A receptor.[2] Agonist binding to the 5-HT₂A receptor can initiate multiple downstream signaling cascades, primarily through Gq/11 protein coupling and β-arrestin recruitment. The balance between these pathways can significantly influence the overall pharmacological effect of a ligand.

G 5-HT₂A Receptor Signaling Pathways cluster_receptor Cell Membrane cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway receptor 5-HT₂A Receptor gq Gq/11 receptor->gq Agonist Binding beta_arrestin β-Arrestin 2 receptor->beta_arrestin Agonist Binding plc PLC gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc internalization Receptor Internalization beta_arrestin->internalization mapk MAPK Signaling beta_arrestin->mapk ligand This compound / 5-MeO-DMT ligand->receptor

References

A Comparative Analysis of the Behavioral Effects of 4-HO-EPT and 4-AcO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of two synthetic tryptamines, 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) and 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). The information presented is based on available preclinical data and is intended to inform research and drug development.

Introduction

This compound and 4-AcO-DMT are both structural analogs of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1][2][3] 4-AcO-DMT is widely considered a prodrug of psilocin, meaning it is readily converted to psilocin in the body.[1][4] Both compounds are known to interact with serotonin (B10506) receptors, with a particular affinity for the 5-HT2A receptor, which is the primary target for classic psychedelic drugs and is responsible for their hallucinogenic effects.[1][2] The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the psychedelic-like potential of novel compounds.[5][6][7]

Quantitative Comparison of Behavioral and Pharmacological Data

The following tables summarize key quantitative data for this compound and 4-AcO-DMT, including their receptor binding affinities and their potency in inducing the head-twitch response. It is important to note that the data presented is compiled from multiple studies and experimental conditions may vary.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorThis compound4-AcO-DMT
5-HT1A 163[2]202[8]
5-HT2A 546[2]93 (as psilocin)[9]
5-HT2B 62[2]-
5-HT2C ~700[10]234 (as psilocin)[8]
SERT >10,000[10]-

Lower Ki values indicate higher binding affinity.

Table 2: Head-Twitch Response (HTR) Potency in Mice

CompoundED₅₀ (mg/kg)ED₅₀ (µmol/kg)
This compound 0.421.01
4-AcO-DMT 0.29-

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.

Behavioral Effects

Head-Twitch Response (HTR)

Both this compound and 4-AcO-DMT induce the head-twitch response in rodents, a key indicator of 5-HT2A receptor activation and psychedelic potential.[2][4] Comparative data suggests that 4-AcO-DMT is more potent in inducing HTR than this compound, with a lower ED₅₀ value.

Drug Discrimination

In drug discrimination studies, animals are trained to distinguish between the effects of a specific drug and a saline control. Both this compound and 4-AcO-DMT have been shown to substitute for the discriminative stimulus effects of the known hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine), indicating that they produce similar subjective effects. In one study, 4-AcO-DMT was found to be more potent than 4-HO-DiPT (a close structural analog of this compound) in substituting for DOM.

Locomotor Activity

Studies on the effects of these compounds on locomotor activity are limited. However, it has been noted that 4-AcO-DMT can produce hypolocomotion (decreased movement) in rodents, an effect also observed with psilocin.[1] The effects of this compound on locomotor activity are not as well-documented in the reviewed literature.

Experimental Protocols

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitch responses in mice following the administration of a test compound, as a measure of its 5-HT2A receptor agonist activity and psychedelic-like potential.

Apparatus:

  • Standard mouse observation cages.

  • A magnetometer system consisting of a small magnet attached to the mouse's head or an ear tag and a magnetometer coil surrounding the cage to detect rapid head movements.

  • Alternatively, a high-speed video recording system for manual or automated scoring of head twitches.

Procedure:

  • Animal Preparation: Male C57BL/6J mice are commonly used. For magnetometer-based detection, a small neodymium magnet is surgically attached to the skull or affixed to an ear tag under anesthesia. A recovery period of at least one week is allowed before behavioral testing.

  • Drug Administration: Test compounds (this compound or 4-AcO-DMT) are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) injection. A range of doses is used to construct a dose-response curve. A vehicle control group is always included.[5]

  • Observation Period: Immediately after injection, mice are placed individually into the observation cages. The number of head twitches is recorded for a specified period, typically 30 to 60 minutes.[5]

  • Data Analysis: A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.[5] For magnetometer data, specialized software is used to identify the characteristic waveform of a head twitch. For video data, trained observers manually count the twitches, or automated tracking software is used. The total number of head twitches per animal is determined for each dose. The data is then used to calculate the ED₅₀ value for each compound.[5]

Signaling Pathways and Visualizations

The primary behavioral effects of both this compound and 4-AcO-DMT are mediated by their agonist activity at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).

5-HT2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound or 4-AcO-DMT (as psilocin) 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Gq Gq Protein 5HT2A_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Behavioral Effects (e.g., HTR) Ca_Release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Cascade.

HTR_Experimental_Workflow Start Start Animal_Prep Animal Preparation (Magnet/Ear Tag Implantation) Start->Animal_Prep Recovery Recovery Period (≥ 1 week) Animal_Prep->Recovery Drug_Admin Drug Administration (i.p. injection) Recovery->Drug_Admin Observation Behavioral Observation (30-60 min) Drug_Admin->Observation Data_Acquisition Data Acquisition (Magnetometer/Video) Observation->Data_Acquisition Data_Analysis Data Analysis (HTR Quantification, ED₅₀ Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Head-Twitch Response Experimental Workflow.

Conclusion

Both this compound and 4-AcO-DMT exhibit behavioral effects consistent with 5-HT2A receptor agonism, a hallmark of classic psychedelic compounds. The available data suggests that 4-AcO-DMT is a more potent psychedelic-like agent than this compound in preclinical models, as evidenced by its lower ED₅₀ in the head-twitch response assay. This is likely attributable to its efficient conversion to psilocin, a potent 5-HT2A agonist. While both compounds substitute for the discriminative stimulus effects of a known hallucinogen, further direct comparative studies are needed to fully elucidate the nuances of their behavioral profiles, including their effects on locomotor activity and other complex behaviors. The experimental protocols and signaling pathway information provided herein offer a framework for future research in this area.

References

Evaluating the Selectivity of 4-HO-EPT for Serotonin Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the selectivity of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) for various serotonin (B10506) (5-HT) receptor subtypes. Intended for researchers, scientists, and drug development professionals, this document presents a comparative analysis of this compound with other structurally related tryptamines, supported by quantitative experimental data. Detailed methodologies for the key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound and comparable tryptamines for several key serotonin receptor subtypes. Lower Kᵢ values indicate higher binding affinity, while lower EC₅₀ values signify greater functional potency.

Compound5-HT₁A (Kᵢ, nM)5-HT₂A (Kᵢ, nM)5-HT₂A (EC₅₀, nM)5-HT₂B (Kᵢ, nM)5-HT₂B (EC₅₀, nM)5-HT₂C (Kᵢ, nM)5-HT₂C (EC₅₀, nM)
This compound 163[1]546[1]3.2[1]62[1]4.3[1]1,272[1]129[1]
Psilocin (4-HO-DMT) ~100~6---~14-
4-HO-MET -------
4-HO-DET -------
4-HO-DIPT -120----6,400

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and calcium mobilization assays.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound (e.g., this compound) for a target serotonin receptor subtype by measuring its ability to displace a radioactively labeled ligand with known affinity.

Generalized Protocol:

  • Membrane Preparation:

    • Cells or tissues expressing the target serotonin receptor subtype are harvested and homogenized in a cold buffer solution.

    • The homogenate is then centrifuged to pellet the cell membranes, which are rich in the target receptors. The resulting pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of the unlabeled test compound.

    • Control wells are included for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

  • Incubation:

    • The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC₅₀) and efficacy of a compound as an agonist at Gq-coupled receptors, such as the 5-HT₂ receptor family.

Objective: To measure the ability of a test compound to stimulate an increase in intracellular calcium concentration via activation of a Gq-coupled serotonin receptor.

Generalized Protocol:

  • Cell Culture and Plating:

    • Cells stably expressing the target serotonin receptor subtype (e.g., HEK293 cells) are cultured and seeded into 96-well or 384-well black-walled, clear-bottom microplates.

  • Dye Loading:

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). This is typically done by incubating the cells with the dye in an appropriate buffer for a specific time at 37°C. The dye can cross the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.

  • Compound Preparation and Addition:

    • Serial dilutions of the test compound are prepared in an assay buffer.

    • A baseline fluorescence reading is taken from the dye-loaded cells using a fluorescence plate reader.

    • The test compound dilutions are then automatically added to the wells.

  • Signal Detection:

    • The fluorescence intensity is measured kinetically over time. Upon receptor activation by an agonist, the Gq protein activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The binding of calcium to the fluorescent dye results in a significant increase in its fluorescence intensity.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is plotted against the logarithm of the test compound concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways for the serotonin receptor subtypes discussed and a generalized workflow for determining receptor selectivity.

G Serotonin Receptor Signaling Pathways cluster_5HT1A 5-HT₁A Receptor cluster_5HT2 5-HT₂ Receptors (A, B, C) 5-HT1A 5-HT1A Gi/o Gi/o 5-HT1A->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA 5-HT2 5-HT₂A/B/C Gq/11 Gq/11 5-HT2->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates

Caption: Simplified signaling pathways for 5-HT₁A and 5-HT₂ receptor subtypes.

G Experimental Workflow for Receptor Selectivity Profiling Start Compound of Interest (e.g., this compound) BindingAssay Radioligand Binding Assays (Multiple Receptor Subtypes) Start->BindingAssay FunctionalAssay Functional Assays (e.g., Calcium Mobilization) Start->FunctionalAssay DataAnalysis Data Analysis BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Ki Determine Kᵢ values DataAnalysis->Ki EC50 Determine EC₅₀ values DataAnalysis->EC50 Selectivity Assess Selectivity Ki->Selectivity EC50->Selectivity Conclusion Pharmacological Profile Selectivity->Conclusion

Caption: Generalized workflow for determining the receptor selectivity profile of a compound.

References

A Comparative Analysis of 4-HO-Ept and Other Serotonergic Hallucinogens: Receptor Binding, In-Vivo Potency, and Cross-Tolerance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-Ept) with other classic and novel serotonergic hallucinogens. The information presented herein is intended to support research and drug development efforts by providing a concise summary of available experimental data on receptor binding affinities, in-vivo hallucinogenic potential, and the phenomenon of cross-tolerance.

Introduction

This compound is a synthetic tryptamine (B22526) and a structural analog of psilocin, the primary psychoactive metabolite of psilocybin. Like other classic hallucinogens, its effects are primarily mediated by its activity as a partial agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Understanding the nuanced differences in receptor interaction profiles and in-vivo potency between this compound and other serotonergic hallucinogens is crucial for elucidating its unique pharmacological characteristics and potential therapeutic applications. This guide summarizes quantitative data from receptor binding assays and in-vivo behavioral studies, details the experimental methodologies used to obtain this data, and visualizes key experimental and biological processes.

Quantitative Data Comparison

The following tables summarize the in-vitro binding affinities (Ki) and in-vivo potencies (ED50) for inducing the head-twitch response (HTR) of this compound and a selection of other 4-substituted tryptamines. The HTR in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans.[4][5]

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Substituted Tryptamines
Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT5A5-HT65-HT7
4-HO-DMT (Psilocin) 130560220591426>10,0001,00046
4-HO-MET 1401,2005004324140>10,0001,200130
4-HO-DET 2001,5007904829200>10,0002,000150
4-HO-MPT 1601,4006304523210>10,0001,800140
This compound 163 1,097 644 546 62 1,272 1,576 284 438
4-HO-DPT 2201,8009106032320>10,0002,500180
4-HO-MiPT 1801,6007105228250>10,0002,200160
4-HO-DiPT 3202,5001,2008945450>10,0003,200220

Data sourced from Glatfelter et al., 2023. Lower Ki values indicate higher binding affinity.

Table 2: Head-Twitch Response (HTR) Potency of 4-Substituted Tryptamines in Mice
CompoundED50 (mg/kg)ED50 (µmol/kg)
4-HO-DMT (Psilocin) 0.331.6
4-HO-MET 0.311.4
4-HO-DET 0.441.9
4-HO-MPT 0.522.2
This compound 0.61 2.5
4-HO-DPT 0.763.1
4-HO-MiPT 0.682.8
4-HO-DiPT 1.03.8

Data sourced from Glatfelter et al., 2023. ED50 (Median Effective Dose) is the dose required to produce a half-maximal response.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or brain tissue homogenates.

  • Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[6]

cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis cells Cells/Tissue expressing target receptor homogenize Homogenization cells->homogenize centrifuge Centrifugation homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes incubation Incubation membranes->incubation radioligand Radioligand radioligand->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting calculation IC50 & Ki Calculation counting->calculation

Fig. 1: Experimental workflow for radioligand binding assay.
Head-Twitch Response (HTR) Assay

Objective: To assess the in-vivo hallucinogenic-like potential of a compound.

Methodology:

  • Animal Model: The study is typically conducted in mice (e.g., C57BL/6J strain).

  • Drug Administration: Test compounds are administered to the animals, usually via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, across a range of doses.

  • Observation Period: Immediately following administration, mice are placed in an observation chamber, and the frequency of head-twitches (rapid, side-to-side head movements) is recorded for a defined period (e.g., 30-60 minutes).

  • Data Recording: Head twitches can be scored manually by a trained observer or automatically using a magnetometer system where a small magnet is affixed to the mouse's head.[5][7]

  • Data Analysis: The number of head twitches is quantified for each dose, and a dose-response curve is generated to determine the ED50 value.[5][7]

cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis animal Mouse Model drug_admin Drug Administration (e.g., this compound) animal->drug_admin observation Observation Chamber drug_admin->observation recording HTR Recording (Manual/Automated) observation->recording quantification Quantification of Head Twitches recording->quantification analysis Dose-Response Analysis (ED50) quantification->analysis agonist This compound (or other hallucinogen) receptor 5-HT2A Receptor agonist->receptor binds g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Effects (Neuronal Excitability, Synaptic Plasticity) ca_release->downstream pkc->downstream

References

A Researcher's Guide to Benchmarking 4-HO-EPT Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of analytical reference standards are paramount for generating reliable and reproducible data. This guide provides a framework for benchmarking 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT) analytical standards, offering a comparison with its well-studied structural analog, Psilocin (4-HO-DMT), detailing essential experimental protocols, and visualizing key analytical and biological processes.

Comparative Data of Tryptamine Analytical Standards

A reliable analytical standard is defined by its purity, stability, and comprehensive characterization. While multiple vendors supply this compound, obtaining a direct, independent comparison can be challenging. The following table summarizes typical specifications for a this compound standard based on commercially available data and compares it to the established standard for Psilocin. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

ParameterThis compound (Eprocin)Psilocin (4-HO-DMT)Notes
Purity Specification ≥98% to ≥99%[1][2][3][4]≥98% to ≥99.5%Purity is typically assessed by HPLC, GC-MS, or qNMR.
Molecular Formula C₁₅H₂₂N₂O[2][5]C₁₂H₁₆N₂O---
Molar Mass 246.35 g/mol [2][5]204.27 g/mol ---
Formulation Crystalline solid, Hemifumarate salt[1][2]Crystalline solid, Freebase or salt formSalt form can improve stability and solubility.
Storage Temperature -20°C-20°CRecommended for long-term stability.
Long-Term Stability ≥ 5 years (as hemifumarate)[1]Typically ≥ 2 yearsStability is formulation and storage dependent.[6]
Solubility Slightly soluble in DMSO & PBS[1][2]Soluble in Methanol (B129727), Ethanol, ChloroformCheck supplier data for specific solvents.

Key Experimental Protocols for Standard Qualification

The qualification of a new batch of an analytical standard involves rigorous testing to confirm its identity, purity, and concentration. The following are foundational protocols for characterizing tryptamines like this compound.

Identity and Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Photo Diode Array (PDA) detector is a non-destructive method ideal for analyzing thermally sensitive tryptamines.[7]

  • Objective: To separate this compound from any impurities and confirm its retention time against a previously qualified standard. Purity is determined by the area percentage of the main peak.

  • Instrumentation:

    • HPLC system with a quaternary pump and autosampler.

    • PDA detector.

    • Reversed-phase C18 or Biphenyl column (e.g., 100 mm x 3 mm, 5-μm particle size).[7]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.[7]

    • B: 0.1% TFA in 2:1 Acetonitrile:Methanol.[7]

  • Procedure:

    • Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.

    • Set the column temperature to 35°C.

    • Use a gradient elution method, for example: starting with 10% B, increasing to 40% B over 15 minutes, at a flow rate of 0.4 mL/min.[7]

    • Inject 5-10 µL of the sample solution.

    • Monitor the chromatogram at the maximum absorbance wavelength for tryptamines (approx. 223 nm for this compound).[1]

    • Calculate purity based on the peak area percentage: (Peak Area of this compound / Total Peak Area) x 100.

Structural Confirmation and Impurity Identification via Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for confirming the molecular weight and structure of the analyte.

  • Objective: To confirm the identity of this compound by matching its mass spectrum with reference data and to identify potential impurities.

  • Instrumentation (LC-MS/MS Example):

    • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[8]

    • Electrospray Ionization (ESI) source, operated in positive mode.[8]

  • Procedure:

    • Utilize the same chromatographic conditions as the HPLC-PDA method.

    • Introduce the column effluent into the ESI source.

    • Perform a full scan analysis to find the protonated molecule [M+H]⁺ for this compound (expected m/z ≈ 247.18).

    • Perform a product ion scan (MS/MS) on the parent ion. The resulting fragmentation pattern is a highly specific fingerprint for the molecule.

    • Analyze other low-level peaks in the chromatogram to identify potential impurities based on their mass-to-charge ratios and fragmentation patterns.

Quantitative Analysis and Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the same compound.

  • Objective: To unambiguously confirm the chemical structure of this compound and quantify its absolute purity.

  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher).[9]

  • Procedure (for ¹H NMR):

    • Accurately weigh the this compound standard and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

    • Dissolve the sample in a deuterated solvent (e.g., Methanol-d₄ or CDCl₃).[9]

    • Acquire the ¹H NMR spectrum.

    • Integrate the area of a well-resolved proton signal from this compound and a signal from the internal standard.

    • Calculate the purity based on the integral ratio, the number of protons for each signal, and the weights of the sample and internal standard.

    • Compare the chemical shifts and coupling constants of all signals to the expected structure of this compound for identity confirmation.[10]

Visualizing Workflows and Mechanisms

Diagrams are essential for conveying complex processes. The following visualizations, created using the DOT language, illustrate a typical workflow for qualifying an analytical standard and the primary signaling pathway associated with this compound's psychoactive effects.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Qualification cluster_3 Result a Receive Candidate Material b ¹H NMR & ¹³C NMR (Structural Confirmation) a->b c High-Resolution MS (Accurate Mass) a->c d HPLC-PDA (Chromatographic Purity) b->d c->d e LC-MS / GC-MS (Impurity Profile) h Quantitative NMR (qNMR) (Absolute Purity/Assay) d->h f Residual Solvent Analysis (GC-HS) g Water Content (Karl Fischer) i Stability Assessment (Forced Degradation & Real-Time) j Issue Certificate of Analysis (CoA) k Qualified Reference Standard j->k

Caption: Workflow for the qualification of a new analytical reference standard.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade tryptamine This compound receptor 5-HT2A Receptor (GPCR) tryptamine->receptor Binds & Activates g_protein Gq/G₁₁ Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves dag DAG pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers response Neuronal Excitation & Psychedelic Effects pkc->response ca_release->response

Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.

References

A Comparative Safety Analysis of Synthetic Tryptamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of several synthetic tryptamines, focusing on quantitative data to inform preclinical and clinical research. The information is compiled from peer-reviewed studies and databases to offer an objective overview of key safety-related parameters.

Quantitative Safety Data Summary

The following tables summarize critical quantitative data for comparing the safety profiles of various synthetic tryptamines. Table 1 details the in vitro binding affinities (Kᵢ) at key serotonin (B10506) receptors, which are central to the mechanism of action and potential off-target effects of these compounds. A lower Kᵢ value indicates a higher binding affinity. Table 2 presents available acute toxicity data (LD₅₀), a measure of the lethal dose in animal models.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂ₑ5-HT₂CSERT
Tryptamine ->10,000--1,600
N,N-Dimethyltryptamine (DMT) 1,070108491,8601,210
Psilocin (4-HO-DMT) 129404.6224,300
4-AcO-DMT 22014017464,800
5-MeO-DMT 1661.511.5115470
α-Methyltryptamine (AMT) Data not availableData not availableData not availableData not availableData not available

Note: '-' indicates data not available in the cited sources. Experimental conditions may vary between studies.

Table 2: Acute Toxicity (LD₅₀) in Rodents

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)
Psilocybin MouseOral280[1][2]
Psilocin MouseIntraperitoneal293.07[3]
5-MeO-DMT MouseVarious48 - 278[4][5]
N,N-Dimethyltryptamine (DMT) Data not availableData not availableData not available
4-AcO-DMT Data not availableData not availableData not available
α-Methyltryptamine (AMT) Data not availableData not availableToxic effects and fatalities reported, but specific LD₅₀ not found[6][7][8]

Key Signaling Pathway and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies behind the data, the following diagrams illustrate the primary signaling pathway for psychoactive effects and a typical workflow for a key safety assessment experiment.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses (e.g., neuronal excitation) pkc->cellular_response Leads to ca_release->cellular_response Leads to agonist Tryptamine Agonist agonist->receptor Binds

Canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.

cluster_prep Preparation & Dosing cluster_obs Observation Period cluster_analysis Analysis & Endpoint animal_selection Animal Model Selection (e.g., mice, rats) dose_range Dose-Range Finding Study (Determine MTD) animal_selection->dose_range group_assignment Group Assignment (Control vs. Test Groups) dose_range->group_assignment administration Test Compound Administration (e.g., oral, IP, IV) group_assignment->administration clinical_signs Monitor Clinical Signs (e.g., behavior, weight) administration->clinical_signs mortality Record Mortality clinical_signs->mortality necropsy Gross Necropsy mortality->necropsy histopathology Histopathology of Organs necropsy->histopathology data_analysis Statistical Analysis (Calculate LD50) histopathology->data_analysis

Workflow of an in vivo acute toxicity study for LD₅₀ determination.

Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of a compound for a specific receptor.

  • Receptor Preparation: Membranes from cells (e.g., HEK293 cells) stably expressing the human receptor of interest (e.g., 5-HT₂ₐ) are prepared. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind specifically to the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (the synthetic tryptamine).

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

In Vivo Acute Toxicity Study (for LD₅₀ Determination)

This study is designed to determine the dose of a substance that is lethal to 50% of a test animal population.

  • Animal Model Selection: A suitable animal model, typically rodents (e.g., mice or rats), is selected. Both male and female animals are usually included.

  • Dose-Range Finding: Preliminary studies are conducted with a small number of animals to determine the range of doses to be tested, including a dose that causes no adverse effects and a dose that is lethal. This helps in selecting the dose levels for the main study.

  • Group Assignment: Animals are randomly assigned to several groups, including a control group (receiving the vehicle) and multiple test groups, each receiving a different dose of the synthetic tryptamine.

  • Administration: The test compound is administered to the animals, usually as a single dose, via a specific route (e.g., oral gavage, intraperitoneal injection).

  • Observation Period: The animals are observed for a set period, typically 14 days. Observations include monitoring for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) and mortality.

  • Necropsy and Histopathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine for any abnormalities in organs and tissues. Tissues may be collected for microscopic examination (histopathology).

  • Data Analysis: The mortality data at each dose level are subjected to statistical analysis (e.g., probit analysis) to calculate the LD₅₀ value and its confidence intervals.

References

Safety Operating Guide

Safe Disposal of 4-HO-EPT: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of research chemicals is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe handling and disposal of 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), a synthetic tryptamine (B22526). Due to the limited toxicological and environmental data available for this compound, a cautious approach to its disposal is imperative.[1][2]

Chemical and Physical Properties

Understanding the known properties of this compound is the first step in a comprehensive risk assessment for its disposal. The following table summarizes key data points for this compound.

PropertyValueReference
Chemical Formula C₁₅H₂₂N₂O[3]
Molar Mass 246.354 g·mol⁻¹[3][4]
Appearance Crystalline solid[2]
Solubility DMSO: slightly soluble; PBS (pH 7.2): slightly soluble[2]
IUPAC Name 3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol[2][4]

Disposal Decision Workflow

The proper disposal of this compound, as with any research chemical of unknown toxicity, requires a systematic evaluation of its characteristics and the available disposal routes. The following diagram illustrates the decision-making process for selecting the appropriate disposal method.

DisposalWorkflow cluster_assessment Initial Assessment cluster_characterization Waste Characterization cluster_disposal Disposal Pathway A Identify this compound Waste (Pure compound, contaminated labware, solutions) B Consult Safety Data Sheet (SDS) (If unavailable, treat as unknown hazardous substance) A->B C Evaluate Local, State, and Federal Regulations B->C D Is the waste a controlled substance analogue? C->D E Is the waste mixed with other hazardous materials? D->E F Segregate and label as hazardous waste (Specify 'Tryptamine Research Chemical') E->F G Package in approved, sealed, and labeled containers F->G H Arrange for pickup by a licensed hazardous waste disposal company G->H I Maintain disposal records H->I

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

Given that specific degradation or neutralization protocols for this compound are not publicly available, the following procedure is based on established best practices for the disposal of hazardous research chemicals.

1. Risk Assessment and Personal Protective Equipment (PPE):

  • Conduct a thorough risk assessment before handling this compound waste.

  • Due to the unknown toxicity, at a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Segregate waste into the following categories:

    • Solid Waste: Unused or expired pure this compound, contaminated filter paper, and weighing boats.

    • Liquid Waste: Solutions containing this compound. If mixed with other solvents, the entire mixture should be treated as hazardous waste.

    • Contaminated Labware: Glassware, pipette tips, and other materials that have come into direct contact with this compound.

3. Waste Containment and Labeling:

  • Solid Waste: Place in a clearly labeled, sealable, and chemically resistant container.

  • Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant container. Do not fill containers to more than 80% capacity to allow for vapor expansion.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "4-hydroxy-N-ethyl-N-propyltryptamine" or "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Toxic," "Harmful if swallowed"). Since the full hazard profile is unknown, it is prudent to list multiple potential hazards.

4. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure secondary containment is in place to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash. [5] This is prohibited for hazardous waste pharmaceuticals.

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous materials.[6] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[6][7]

6. Decontamination of Work Surfaces and Equipment:

  • Thoroughly decontaminate all work surfaces and non-disposable equipment that may have come into contact with this compound.

  • Use an appropriate cleaning agent (e.g., a strong detergent solution followed by a solvent rinse, such as ethanol (B145695) or isopropanol) as dictated by your laboratory's standard operating procedures for cleaning up tryptamine compounds.

7. Documentation:

  • Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the manifest from the hazardous waste disposal company.

Important Considerations:

  • Regulatory Status: While this compound is not explicitly scheduled at the federal level in the United States, it may be considered an analogue of psilocin, a Schedule I drug.[3][4] Handle and dispose of it with the appropriate level of security and documentation. In the United Kingdom, this compound is a Class A drug.[1]

  • Lack of Data: The toxicological, pharmacological, and environmental properties of this compound have not been extensively studied.[1][2] Therefore, it must be handled as a substance with unknown but potentially significant hazards.

  • Institutional Policies: Always adhere to your institution's specific chemical hygiene and hazardous waste management plans. These plans are designed to ensure compliance with all relevant regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.